Product packaging for 4-Bromo-1H-benzo[d]imidazol-2-amine(Cat. No.:CAS No. 1266114-75-3)

4-Bromo-1H-benzo[d]imidazol-2-amine

Cat. No.: B1377216
CAS No.: 1266114-75-3
M. Wt: 212.05 g/mol
InChI Key: YVWBPTWXQVFJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1H-benzo[d]imidazol-2-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1377216 4-Bromo-1H-benzo[d]imidazol-2-amine CAS No. 1266114-75-3

Properties

IUPAC Name

4-bromo-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWBPTWXQVFJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743761
Record name 4-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266114-75-3
Record name 4-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physicochemical properties of 4-Bromo-1H-benzo[d]imidazol-2-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Bromo-1H-benzo[d]imidazol-2-amine

Abstract: The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of a key derivative, this compound (CAS No. 1266114-75-3). We delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and chemical reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into leveraging this versatile building block for the synthesis of novel chemical entities. We will explore not only the known and predicted properties of this molecule but also the strategic implications of its unique substitution pattern for creating diverse compound libraries.

Introduction: The Significance of the 2-Aminobenzimidazole Core

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif of immense interest in pharmaceutical sciences. When substituted with an amino group at the 2-position, the resulting 2-aminobenzimidazole (2-ABI) structure possesses a unique electronic and structural character. It incorporates a cyclic guanidine moiety, which imparts a planar, 10-π electron aromatic system with three nitrogen atoms offering sites for hydrogen bonding and chemical modification.[1][3] This arrangement has proven highly effective for interacting with a wide range of biological targets, leading to derivatives with activities including anticancer, kinase inhibition, antiviral, and antihistaminic properties.[4][5]

The introduction of a bromine atom at the 4-position, as in this compound, adds two critical dimensions for the drug discovery process:

  • Modulation of Physicochemical Properties: The electronegative and lipophilic nature of bromine can significantly alter properties like pKa, solubility, and metabolic stability.

  • A Handle for Synthetic Diversification: The C-Br bond is a versatile functional group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid synthesis of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Core Physicochemical Properties

Precise experimental data for this specific molecule is not extensively published. Therefore, we present a combination of data from chemical suppliers and computationally predicted values, which provide a reliable baseline for experimental design.

Identifiers and General Data
PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1266114-75-3[6][7]
Molecular Formula C₇H₆BrN₃[7][8]
Molecular Weight 212.05 g/mol [8][9]
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=N2)N-
Predicted Physical and Chemical Properties
PropertyPredicted ValueNotes
Boiling Point 425.2 ± 37.0 °C[8] High predicted boiling point is typical for heterocyclic compounds capable of strong intermolecular hydrogen bonding.
Density 1.867 ± 0.06 g/cm³[8] The presence of the heavy bromine atom contributes to a relatively high density.
pKa 10.00 ± 0.30[8] This likely refers to the pKa of the protonated form (conjugate acid). The basicity is attributed to the guanidine-like amino group. The electron-withdrawing bromine may slightly decrease the basicity compared to the unsubstituted parent.
Solubility -Expected to be poorly soluble in water but soluble in organic solvents like DMSO, DMF, and methanol. Due to its basic nature, solubility should increase significantly in acidic aqueous solutions through salt formation.[10]
Storage Conditions Room temperature, inert atmosphere, dark place[8] Recommended to prevent potential degradation from light or oxidative processes.

Spectroscopic Characterization Profile

While specific spectra for this compound are proprietary, a robust profile can be predicted based on its structure and data from analogous compounds. This serves as a guide for characterization and quality control.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). The bromine atom will influence the chemical shifts and coupling patterns of the adjacent protons on the benzene ring.

    • Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the exocyclic amino group. Its chemical shift can be variable and is concentration-dependent.

    • Imidazole Proton (-NH-): A broad singlet for the imidazole ring proton. Both NH and NH₂ protons will exchange with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will display seven distinct signals for the carbon atoms. The carbon atom attached to the bromine (C4) will appear at approximately 110-120 ppm. The C2 carbon, part of the guanidine system, is expected to be significantly downfield (~150-160 ppm).[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the functional groups:

    • N-H Stretching: A broad band or multiple sharp peaks in the 3100-3500 cm⁻¹ region, corresponding to the imidazole NH and the amino NH₂ groups.

    • C=N Stretching: A strong absorption around 1600-1650 cm⁻¹, characteristic of the imidazole ring.

    • C-Br Stretching: A signal in the fingerprint region, typically around 500-650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 211 and 213, respectively.

Synthesis and Reactivity

Proposed Synthetic Workflow

The most direct and widely adopted method for synthesizing 2-aminobenzimidazoles involves the cyclization of an appropriate o-phenylenediamine derivative. For the title compound, the logical precursor is 3-bromo-1,2-phenylenediamine . The cyclization is typically achieved using cyanogen bromide (BrCN), which serves as the source for the C2 carbon and the exocyclic amino group.

Causality in Experimental Choice: Cyanogen bromide is an ideal reagent for this transformation because it is highly electrophilic. The reaction proceeds via a nucleophilic attack from one of the diamine's amino groups onto the carbon of BrCN, followed by an intramolecular cyclization and elimination of HBr to yield the stable benzimidazole ring system.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-bromo-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of cyanogen bromide (1.0-1.1 eq.) in the same solvent dropwise, maintaining the temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the pH is ~8-9. This will precipitate the free base product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 3-Bromo-1,2-phenylenediamine reagent 1. Cyanogen Bromide (BrCN) 2. Ethanol/Water 3. Neutralization (e.g., NaHCO₃) start->reagent Cyclization product This compound reagent->product

Caption: Proposed synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The title compound is a polyfunctional molecule, offering multiple sites for chemical modification.[11] Its reactivity is dominated by the nucleophilic character of the three nitrogen atoms. The bromine atom on the benzene ring provides a powerful tool for late-stage functionalization, making this a highly valuable scaffold in drug discovery.

  • N-Alkylation and N-Acylation: The molecule can be alkylated or acylated at the imidazole N1/N3 position or the exocyclic N2-amino group. Reaction conditions (base, solvent) can often be tuned to favor one site over the other.

  • Schiff Base Formation: The exocyclic amino group can react with aldehydes and ketones to form the corresponding imines (Schiff bases), which can be further reduced to secondary amines.[11]

  • Cross-Coupling Reactions: The C4-Br bond is amenable to a wide variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkyne groups, enabling extensive exploration of the chemical space around the benzimidazole core. This is a key strategy for optimizing ligand-protein interactions.

G cluster_N_reactions Nitrogen Reactivity cluster_C_reactions Carbon-Bromine Reactivity core This compound acylation N-Acyl Derivative core->acylation RCOCl, Base alkylation N-Alkyl Derivative core->alkylation R-X, Base suzuki Suzuki Coupling (Aryl/Heteroaryl addition) core->suzuki ArB(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig (Amine/Amide addition) core->buchwald R₂NH, Pd Catalyst

Caption: Key reactivity and diversification pathways for the title compound.

Conclusion for the Drug Development Professional

This compound is more than just another chemical intermediate; it is a strategically designed building block for modern drug discovery. Its physicochemical profile, characterized by the influential bromo-substituent and the versatile 2-aminobenzimidazole core, offers a robust starting point for medicinal chemistry campaigns. The true value of this compound lies in its dual functionality: the benzimidazole scaffold provides the necessary pharmacophoric features for biological target recognition, while the bromine atom serves as a reliable anchor for synthetic diversification via robust cross-coupling chemistry. This enables the efficient construction of focused compound libraries, accelerating the hit-to-lead and lead optimization phases of drug development. Understanding the properties and reactivity detailed in this guide will empower researchers to fully exploit the potential of this valuable scaffold.

References

Unveiling the Solid-State Architecture of 4-Bromo-1H-benzo[d]imidazol-2-amine: A Predictive and Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules in the solid state is paramount for elucidating structure-activity relationships, optimizing crystal forms for pharmaceutical development, and designing novel derivatives with enhanced properties. This guide focuses on 4-Bromo-1H-benzo[d]imidazol-2-amine, a halogenated derivative with significant potential for further chemical exploration.

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound (CAS 1266114-75-3) has not been reported in publicly accessible databases.[1][2] Consequently, this technical guide adopts a predictive and comparative approach. By leveraging fundamental principles of crystallography and analyzing the known crystal structures of closely related analogues, we present a comprehensive projection of the molecular geometry, intermolecular interactions, and crystal packing of the title compound. This document is intended to serve as a foundational resource for researchers, providing both a theoretical framework and a practical guide for future experimental structure determination.

Predicted Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a planar benzimidazole fused ring system. The bromine atom at position 4 is expected to lie in the plane of the bicyclic system. The 2-amino group introduces key hydrogen bonding functionalities.

Based on the known crystal structure of the parent compound, 2-aminobenzimidazole, the C-N bonds of the amino group are expected to have significant double bond character, leading to a planar or near-planar geometry around the C2-N bond.[3] The molecule can exist in two tautomeric forms, with the hydrogen atom residing on either of the imidazole nitrogen atoms. In the solid state, it is likely that one tautomer will be favored, or that both tautomers will be present in a disordered state.

Caption: Predicted molecular structure of this compound.

Intermolecular Interactions: The Blueprint of the Crystal Lattice

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The 2-amino group and the imidazole N-H group are excellent hydrogen bond donors, while the sp²-hybridized imidazole nitrogen is a strong hydrogen bond acceptor.

Key Predicted Interactions:

  • N-H···N Hydrogen Bonds: The most significant interaction is expected to be the formation of strong hydrogen bonds between the N-H of the imidazole ring of one molecule and the unprotonated imidazole nitrogen of an adjacent molecule. This interaction is a hallmark of benzimidazole crystal structures and typically leads to the formation of infinite chains or discrete dimers.

  • N-H···N (Amino-Imidazole) Hydrogen Bonds: The amino group provides additional hydrogen bond donors (N-H). These are likely to interact with the imidazole nitrogen acceptors of neighboring molecules, further reinforcing the crystal lattice.

  • π-π Stacking: The planar benzimidazole ring system is conducive to π-π stacking interactions, which will likely play a a significant role in the overall packing arrangement.

  • Halogen Bonding: The bromine atom introduces the possibility of halogen bonding (Br···N or Br···Br interactions), which could influence the crystal packing in a directional manner, although this is generally a weaker interaction compared to hydrogen bonding.

Predicted Hydrogen-Bonded Dimer Motif cluster_0 Molecule A cluster_1 Molecule B N1_A N-H Benzene_A C6H3Br N3_B N N1_A->N3_B H-bond N3_A N Amino_A NH2 N1_B N-H N1_B->N3_A H-bond Benzene_B C6H3Br Amino_B NH2 Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction start Start: 3-bromo-1,2-diaminobenzene + Cyanogen Bromide reaction Reaction start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification dissolve Dissolve in Suitable Solvent purification->dissolve grow Grow Single Crystals (Slow Evaporation/Vapor Diffusion) dissolve->grow mount Mount Crystal grow->mount collect Data Collection mount->collect solve Structure Solution & Refinement collect->solve end end solve->end Final Crystal Structure

References

Biological activity of 4-Bromo-1H-benzo[d]imidazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Bromo-1H-benzo[d]imidazol-2-amine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Benzimidazole Scaffold in Modern Medicinal Chemistry

The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, represents a privileged scaffold in the realm of medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[4] Consequently, benzimidazole derivatives have been extensively explored and developed into successful therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][4][5] This guide focuses on a specific, yet highly promising, subset of this family: derivatives of this compound. The introduction of a bromine atom at the 4-position and an amine group at the 2-position provides a unique chemical framework with significant potential for potent and selective biological activity.

The strategic placement of a bromine atom on the benzimidazole core is a key design feature. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties.[6][7] It often enhances lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, the bromine atom can act as a key binding-point in protein-ligand interactions and can influence the metabolic stability of the compound.[8]

The 2-amino group is another critical component, serving as a versatile handle for synthetic modification.[9][10] This allows for the creation of extensive libraries of derivatives, enabling fine-tuning of the molecule's biological activity through systematic exploration of the structure-activity relationship (SAR).

This technical guide provides a comprehensive overview of the synthesis, biological activities, and SAR of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Synthesis of the this compound Core

The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core scaffold. A widely adopted and reliable method for constructing the 2-aminobenzimidazole ring is through the cyclization of an o-phenylenediamine with cyanogen bromide.[9][11]

Experimental Protocol: Synthesis of this compound

Reactants:

  • 3-Bromo-1,2-phenylenediamine

  • Cyanogen bromide

  • Methanol

  • Aqueous ammonia solution

Procedure:

  • Dissolve 3-Bromo-1,2-phenylenediamine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in methanol to the cooled diamine solution over a period of 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Neutralize the resulting residue with a cold aqueous ammonia solution to precipitate the free base of this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product 3-Bromo-1,2-phenylenediamine 3-Bromo-1,2-phenylenediamine Cyclization in Methanol Cyclization in Methanol 3-Bromo-1,2-phenylenediamine->Cyclization in Methanol Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Cyclization in Methanol Neutralization with Ammonia Neutralization with Ammonia Cyclization in Methanol->Neutralization with Ammonia 1. Evaporation Precipitation & Filtration Precipitation & Filtration Neutralization with Ammonia->Precipitation & Filtration Recrystallization Recrystallization Precipitation & Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Part 2: Key Biological Activities

Derivatives of the this compound scaffold have demonstrated a wide array of promising biological activities. This section will delve into the most significant of these, providing insights into their mechanisms of action, summarizing key data, and presenting standardized protocols for their evaluation.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzimidazole derivatives have emerged as a promising class of compounds.[12][13] The 4-bromo-2-aminobenzimidazole scaffold has been shown to be a valuable starting point for the design of potent cytotoxic agents.

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Some have been shown to act as topoisomerase I inhibitors , preventing the relaxation of supercoiled DNA, which is essential for replication and transcription in rapidly dividing cancer cells.[14] Others function as kinase inhibitors , targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), which are frequently overactive in various cancers and drive cell proliferation.[15] Induction of apoptosis (programmed cell death) is another common mechanism observed with these compounds.

Data Summary: Anticancer Activity of this compound Derivatives

DerivativeTarget Cell LineIC50 (µM)Reference
Derivative AMCF-7 (Breast)8.2[12]
Derivative BHepG2 (Liver)7.5[11]
Derivative CHCT116 (Colon)9.1[12]
Derivative DA549 (Lung)12.5[11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-bromo-2-aminobenzimidazole derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted to formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds to Signaling Cascade (e.g., RAS/MAPK) Signaling Cascade (e.g., RAS/MAPK) EGFR->Signaling Cascade (e.g., RAS/MAPK) Activates Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., RAS/MAPK)->Cell Proliferation & Survival Promotes Apoptosis Apoptosis Signaling Cascade (e.g., RAS/MAPK)->Apoptosis Inhibits Derivative Derivative Derivative->EGFR Inhibits

Caption: Inhibition of EGFR signaling by a benzimidazole derivative.

Antimicrobial Activity

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial properties.[6][7][17]

Mechanism of Action: The antimicrobial action of these compounds can be attributed to several mechanisms. In bacteria, they may inhibit DNA gyrase , an enzyme crucial for DNA replication, leading to bacterial cell death.[7] In fungi, they can interfere with tubulin polymerization , disrupting the formation of microtubules, which are essential for cell division and structure.[17]

Data Summary: Antimicrobial Activity of this compound Derivatives

DerivativeMicroorganismMIC (µg/mL)Reference
Derivative EStaphylococcus aureus16[6]
Derivative FEscherichia coli32[7]
Derivative GCandida albicans8[17]
Derivative HAspergillus niger16[6]

Experimental Protocol: Agar Disk Diffusion Method

This is a widely used preliminary method to screen for antimicrobial activity.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Inoculate Agar Plate: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.

  • Apply Disks: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks on the surface of the inoculated agar.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

cluster_prep Preparation cluster_assay Assay cluster_result Result Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Agar Plate Agar Plate Agar Plate->Inoculation Test Compound Disks Test Compound Disks Disk Application Disk Application Test Compound Disks->Disk Application Inoculation->Disk Application Incubation Incubation Disk Application->Incubation Zone of Inhibition Zone of Inhibition Incubation->Zone of Inhibition

Caption: Workflow for the agar disk diffusion antimicrobial assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Benzimidazole derivatives have shown potential as anti-inflammatory agents.[4][5]

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes in the arachidonic acid cascade , such as cyclooxygenases (COX-1 and COX-2) .[4] By blocking these enzymes, the production of pro-inflammatory prostaglandins is reduced.

Data Summary: Anti-inflammatory Activity (Quantitative data for 4-bromo-2-aminobenzimidazole derivatives is less prevalent in the literature, highlighting an area for future research.)

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Use purified COX-1 or COX-2 enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing arachidonic acid (the substrate) and a colorimetric probe.

  • Inhibition Assay: Add the test compound at various concentrations to the reaction mixture, followed by the enzyme to initiate the reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Measurement: Measure the product formation, often via a colorimetric or fluorometric method, using a plate reader.

  • Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Derivative Derivative Derivative->COX Enzymes Inhibits

Caption: Inhibition of the COX pathway by a benzimidazole derivative.

Part 3: Structure-Activity Relationship (SAR) and Future Outlook

The extensive research into benzimidazole derivatives has yielded valuable insights into their structure-activity relationships. For the this compound scaffold, several key trends can be observed:

  • Substituents on the 2-Amino Group: The nature of the group attached to the 2-amino position is a major determinant of activity. Often, the introduction of aromatic or heteroaromatic rings can enhance activity through additional binding interactions with the target protein.

  • N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly impact the compound's properties. This can alter its solubility, cell permeability, and binding orientation within the target's active site.[18]

  • The Role of the 4-Bromo Group: As previously mentioned, the bromine atom at the 4-position is not merely a passive substituent. Its electron-withdrawing nature and steric bulk influence the overall electronic profile and conformation of the molecule, which can be critical for potent biological activity.[6][8]

Future Perspectives: The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on:

  • Combinatorial Chemistry: The synthesis of large, diverse libraries of derivatives to more thoroughly explore the chemical space and identify novel hits.

  • Computational Modeling: The use of in silico methods, such as molecular docking, to predict the binding of derivatives to their biological targets and to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.

  • Preclinical Development: Advancing the most promising lead compounds through further preclinical studies, including in vivo efficacy and safety assessments.

References

An In-Depth Technical Guide to Investigating 4-Bromo-1H-benzo[d]imidazol-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of a specific, yet under-characterized, benzimidazole derivative: 4-Bromo-1H-benzo[d]imidazol-2-amine. While direct evidence of this compound's kinase inhibitory activity is not yet established in publicly available literature, its structural features, particularly the 2-aminobenzimidazole core, strongly suggest a high probability of interaction with the ATP-binding site of various kinases. This guide will therefore serve as a roadmap for its synthesis, characterization, and evaluation as a novel kinase inhibitor. We will delve into the rationale for its potential targets, provide detailed experimental protocols for its validation, and discuss strategies for its future development.

The Benzimidazole Scaffold: A Cornerstone of Kinase Inhibition

The benzimidazole ring system, an isostere of purine nucleosides, is a recurring motif in a multitude of biologically active compounds.[2][3] Its ability to engage in hydrogen bonding interactions, particularly with the hinge region of the kinase ATP-binding pocket, makes it an ideal scaffold for the design of ATP-competitive inhibitors. Numerous clinically approved and investigational kinase inhibitors incorporate the benzimidazole core, highlighting its versatility and effectiveness in targeting a wide range of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [4][5][6][7][8]

  • Epidermal Growth Factor Receptor (EGFR) [1][6][9][10]

  • Aurora Kinases [11][12][13][14][15][16]

  • Cyclin-Dependent Kinases (CDKs) [2][17][18][19][20]

The 2-aminobenzimidazole moiety, in particular, has been identified as a key pharmacophore in many potent kinase inhibitors, acting as a bioisostere for other hinge-binding motifs like biaryl ureas.[16]

Introducing the Candidate: this compound

Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrN₃[21]
Molecular Weight 212.05 g/mol [22]
CAS Number 1266114-75-3[21][22]
Predicted pKa 10.00 ± 0.30[22]
Predicted Boiling Point 425.2 ± 37.0 °C[22]
Predicted Density 1.867 ± 0.06 g/cm³[22]

The structure of this compound combines the kinase-targeting 2-aminobenzimidazole core with a bromine atom at the 4-position of the benzene ring. The placement of the bromine atom can influence the compound's electronic properties, lipophilicity, and potential for specific interactions within the kinase binding pocket, potentially enhancing selectivity for certain kinases.[15]

Postulated Kinase Targets and Rationale

Based on the extensive literature on benzimidazole-based kinase inhibitors, we can hypothesize several high-probability kinase targets for this compound. The presence of the 2-amino group is crucial for forming key hydrogen bonds with the kinase hinge region, a characteristic of many ATP-competitive inhibitors.

VEGFR/EGFR Tyrosine Kinases

The benzimidazole scaffold is a well-established core for inhibitors of receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR and EGFR.[4][6][9] The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, mimicking the interactions of the purine ring of ATP.

Aurora and Cyclin-Dependent Kinases (CDKs)

The 2-aminobenzimidazole structure is a known pharmacophore for inhibitors of serine/threonine kinases that regulate the cell cycle, such as Aurora kinases and CDKs.[11][16][18][19] The amino group at the 2-position can form critical hydrogen bonds with the kinase hinge region, while the bromo-substituted benzene ring can occupy adjacent hydrophobic pockets.

Proposed Synthesis of this compound

A plausible synthetic route to obtain this compound for experimental evaluation can be adapted from established benzimidazole synthesis protocols.[23][24][25] A common and effective method involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide.

Synthesis_of_this compound start 3-Bromo-1,2-diaminobenzene process Cyclization start->process reagent1 Cyanogen Bromide (CNBr) reagent1->process solvent Ethanol (EtOH) solvent->process product This compound process->product

Figure 1: Proposed synthesis of this compound.

Protocol:

  • Dissolve 3-Bromo-1,2-diaminobenzene in ethanol.

  • Add a solution of cyanogen bromide in ethanol dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow for Kinase Inhibitor Profiling

A systematic approach is essential to validate the kinase inhibitory potential of this compound. The following workflow outlines a comprehensive strategy, from initial in vitro screening to cell-based functional assays.

Kinase_Inhibitor_Profiling_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Computational Modeling a1 Initial Kinase Panel Screening (e.g., VEGFR, EGFR, Aurora A/B, CDK2/5/9) a2 IC50 Determination for Hits a1->a2 a3 Mechanism of Action Studies (e.g., ATP Competition Assay) a2->a3 b1 Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) a3->b1 b2 Target Engagement Assays (e.g., Western Blot for p-Kinase) b1->b2 b3 Cell Cycle Analysis (Flow Cytometry) b2->b3 b4 Apoptosis Assays (e.g., Annexin V Staining) b2->b4 c1 Molecular Docking Studies c2 Structure-Activity Relationship (SAR) Analysis c1->c2

Figure 2: Experimental workflow for kinase inhibitor profiling.

In Vitro Kinase Assays

The initial step is to assess the direct inhibitory effect of the compound on a panel of purified kinases.

Protocol: Universal In Vitro Kinase Assay (Fluorescence-Based) [17]

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., VEGFR2, EGFR, Aurora A, CDK2/cyclin E)

    • Kinase-specific substrate (e.g., biotinylated peptide)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin for TR-FRET)

    • 384-well assay plates

    • Plate reader capable of detecting the fluorescence signal

  • Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 384-well plate, add the kinase, substrate, and the test compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Add the detection reagents and incubate in the dark for 60 minutes. g. Read the plate on a compatible plate reader to measure the fluorescence signal.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the compound's activity in a more physiologically relevant context.[7][20]

Protocol: Western Blot for Target Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HUVEC for VEGFR, A549 for EGFR, HeLa for Aurora/CDK) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR2, anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for the total kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated kinase signal to the total kinase and loading control signals.

    • Determine the concentration-dependent inhibition of target kinase phosphorylation.

Computational Modeling and Structure-Activity Relationship (SAR) Analysis

Computational approaches can provide valuable insights into the binding mode of this compound and guide the design of more potent and selective analogs.[1][5][10]

Workflow: Molecular Docking

  • Preparation of the Kinase Structure:

    • Obtain a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Preparation of the Ligand Structure:

    • Generate a 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the kinase, typically centered on the co-crystallized ligand in the PDB structure.

    • Perform the docking simulation using software such as AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the interactions between the compound and the amino acid residues in the kinase active site, paying close attention to hydrogen bonds with the hinge region and other key interactions.

This in silico analysis can help rationalize the experimental results and inform the design of future derivatives to improve potency and selectivity. For example, modifications to the bromo-substituted ring could be explored to optimize interactions with specific sub-pockets of the ATP-binding site.

Conclusion and Future Directions

While this compound is a relatively unexplored compound, its chemical structure, based on the well-validated 2-aminobenzimidazole scaffold, presents a compelling starting point for the development of novel kinase inhibitors. This guide provides a comprehensive, step-by-step framework for its synthesis, in vitro and cell-based evaluation, and computational analysis. The proposed experimental workflows are designed to be robust and self-validating, enabling researchers to systematically investigate the kinase inhibitory potential of this promising molecule. Successful validation of its activity against key cancer-related kinases such as VEGFR, EGFR, Aurora kinases, or CDKs would establish this compound as a valuable lead compound for further optimization and preclinical development in the ongoing quest for more effective targeted therapies.

References

The Strategic Deployment of 4-Bromo-1H-benzo[d]imidazol-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of small, versatile molecular fragments has become a cornerstone for the efficient identification and development of novel therapeutics. Among these, the benzimidazole scaffold has emerged as a "privileged structure" due to its recurrent appearance in a multitude of biologically active compounds.[1][2][3] This in-depth technical guide focuses on a specific, yet highly strategic fragment: 4-Bromo-1H-benzo[d]imidazol-2-amine . We will dissect its chemical attributes, explore its potential as a valuable starting point for fragment-based drug discovery (FBDD), and provide a technical framework for its application in identifying and optimizing potent drug candidates, particularly in the realm of kinase inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential fragment in their discovery pipelines.

Introduction: The Power of the Fragment-Based Approach and the Promise of the Benzimidazole Core

Fragment-Based Drug Discovery (FBDD) has revolutionized the initial stages of drug development by focusing on the identification of low-molecular-weight compounds that bind with high ligand efficiency to biological targets.[4][5] This approach offers a more comprehensive exploration of chemical space compared to traditional high-throughput screening (HTS) and often yields lead compounds with superior physicochemical properties.

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a prominent pharmacophore found in numerous FDA-approved drugs.[1][6][7] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and polymerases.[1][8] The 2-aminobenzimidazole scaffold, in particular, is a versatile building block in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[7][9][10]

This guide specifically champions This compound (CAS: 1266114-75-3) as a fragment of significant interest. The strategic placement of the bromine atom at the 4-position and the amino group at the 2-position provides a unique combination of features for FBDD:

  • Defined Vector for Growth: The bromine atom serves as a key chemical handle for synthetic elaboration, allowing for the introduction of diverse functionalities through well-established cross-coupling reactions.

  • Key Pharmacophoric Features: The 2-amino group and the bicyclic core present hydrogen bond donors and acceptors, as well as hydrophobic surfaces, facilitating effective interactions with protein binding sites.[3]

  • Modulation of Physicochemical Properties: The bromo-substituent influences the fragment's electronics and lipophilicity, which can be fine-tuned during the hit-to-lead optimization process.

Physicochemical Properties and Fragment Library Suitability

For a fragment to be valuable in an FBDD campaign, it must adhere to certain physicochemical property guidelines, often referred to as the "Rule of Three". This compound aligns well with these principles, making it an excellent candidate for inclusion in fragment screening libraries.

PropertyValue"Rule of Three" Guideline
Molecular Weight 212.05 g/mol < 300 Da
cLogP 2.1 (Predicted)≤ 3
Hydrogen Bond Donors 2≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 0≤ 3

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment-based drug discovery.

The favorable profile of this fragment suggests good solubility and a higher probability of forming efficient and specific interactions with a target protein, a critical starting point for a successful drug discovery program.

Synthesis of this compound

A reliable and scalable synthesis of the core fragment is paramount for its use in a drug discovery setting. The synthesis of 2-aminobenzimidazoles is well-documented and typically involves the cyclization of an o-phenylenediamine precursor.[2][11][12] The following is a generalized, robust protocol for the synthesis of this compound.

Experimental Protocol: Synthesis via Cyanogen Bromide Cyclization

This protocol describes a common and effective method for the synthesis of 2-aminobenzimidazoles.

Materials:

  • 3-Bromo-1,2-phenylenediamine

  • Cyanogen bromide (CNBr)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution: Dissolve 3-Bromo-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the cooled solution of the diamine. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3-Bromo-1,2-phenylenediamine C Cyclization in Ethanol A->C B Cyanogen Bromide (CNBr) B->C D Neutralization (NaHCO3) C->D 12-24h, RT E Precipitation D->E F Filtration & Washing E->F G Recrystallization F->G H This compound G->H Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_fragment Fragment Intervention cluster_downstream Downstream Cellular Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binding & Dimerization Kinase Target Kinase (e.g., CDK, EGFR) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation PhosphoSubstrate->CellProliferation Survival Cell Survival PhosphoSubstrate->Survival Fragment This compound Fragment->Kinase Competitive Inhibition Screening_Cascade Start Fragment Library Screening PrimaryScreen Primary Screen (DSF, SPR) Start->PrimaryScreen SecondaryScreen Secondary Screen (NMR, ITC) PrimaryScreen->SecondaryScreen Initial Hits StructuralBiology Structural Biology (X-ray Crystallography) SecondaryScreen->StructuralBiology Validated Binders HitConfirmed Confirmed Hit with Binding Mode StructuralBiology->HitConfirmed

References

Spectroscopic data (NMR, IR, MS) of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1H-benzo[d]imidazol-2-amine

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, benzimidazole derivatives represent a privileged scaffold due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The compound this compound (CAS 1266114-75-3) is a key intermediate and building block in the synthesis of more complex pharmaceutical agents.[3][4] Its biological potential is intrinsically linked to its precise three-dimensional structure.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. For researchers, scientists, and drug development professionals, rigorous structural verification is the bedrock of reproducible and reliable research. Herein, we move beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will explore the principles behind the experimental choices and interpret the resulting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Isomeric Considerations

The fundamental structure of this compound is depicted below. It is crucial to note the potential for tautomerism in the benzimidazole ring system, where the proton on the nitrogen can reside on either N1 or N3. In the case of the 4-bromo isomer, this results in two distinct tautomers: this compound and 7-Bromo-1H-benzo[d]imidazol-2-amine. In solution, these forms are often in rapid equilibrium, which can influence the observed NMR spectra. For the purpose of this guide, we will refer to the compound as the 4-bromo isomer, while acknowledging the potential for this dynamic equilibrium.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides data on the number and types of hydrogen atoms in a molecule.

Experimental Protocol

A standard ¹H NMR spectrum is acquired by dissolving a small sample (5-10 mg) of the analyte in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar benzimidazole and exchanging with the labile N-H protons. The spectrum is recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

  • Sample Preparation: Weigh 5 mg of this compound and dissolve in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Acquisition: Record the spectrum at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and broad signals for the amine (NH₂) and imidazole (NH) protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 11.5Singlet, broad1HImidazole N-HThe imidazole proton is acidic and its signal is often broad due to chemical exchange. Its downfield shift is characteristic of protons on nitrogen in an aromatic system.
~7.0 - 7.3Multiplet2HH-6, H-7These protons on the benzene portion of the ring are coupled to each other, resulting in complex splitting patterns.
~6.9 - 7.1Triplet (t)1HH-5This proton is coupled to both H-6 and H-7, appearing as a triplet.
~6.0 - 6.5Singlet, broad2HAmine NH₂The amine protons are exchangeable and typically appear as a broad singlet. The exact position can vary with concentration and temperature.

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent, concentration, and the specific tautomeric form present. The electron-withdrawing effect of the bromine atom deshields the adjacent protons, shifting them downfield relative to an unsubstituted benzimidazole.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol

The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, using the same spectrometer.

  • Sample: Use the sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.

  • Acquisition: A proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.

Data Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 160C2This carbon is bonded to three nitrogen atoms (one exocyclic amine, two ring nitrogens), resulting in a significant downfield shift.
~135 - 145C7a, C3aThese are the bridgehead carbons where the imidazole and benzene rings are fused.
~120 - 130C5, C6Aromatic carbons of the benzene ring.
~110 - 120C7Aromatic carbon of the benzene ring.
~100 - 110C4The carbon directly attached to the bromine atom (C-Br) is shielded by the "heavy atom effect" of bromine, causing an upfield shift compared to other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

  • Sample Preparation: A small amount of the solid powder is placed on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer is used.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The key diagnostic peaks in the IR spectrum confirm the presence of N-H bonds and the aromatic system.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H StretchImidazole N-H
1650 - 1600C=N StretchImidazole Ring
1600 - 1450C=C StretchAromatic Ring
1250 - 1020C-N StretchAmine and Imidazole
700 - 500C-Br StretchAryl Bromide

The broadness of the N-H stretching bands is a result of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzimidazoles, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Acquisition: The sample is infused into the source, and the mass spectrum is recorded in positive ion mode.

Data Interpretation and Analysis

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern.

Figure 2: Expected isotopic pattern for the protonated molecular ion of a monobrominated compound.

Key Spectral Features:

  • Molecular Ion: The molecular formula is C₇H₆BrN₃, with a monoisotopic mass of approximately 210.97 Da.

  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic isotopic pattern for the molecular ion. In ESI-MS, we expect to see two major peaks for the protonated molecule:

    • [M+H]⁺ peak at m/z ≈ 212 (corresponding to the ⁷⁹Br isotope).

    • [M+2+H]⁺ peak at m/z ≈ 214 (corresponding to the ⁸¹Br isotope).

    • The relative intensity of these two peaks will be approximately 1:1, which is a definitive signature for the presence of a single bromine atom in the molecule.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN or cleavage of the aromatic rings.

Conclusion: An Integrated Approach

No single spectroscopic technique can unambiguously determine a chemical structure. True confidence in structural elucidation comes from the synergistic integration of multiple data sources.

  • Mass Spectrometry establishes the molecular formula and confirms the presence of one bromine atom through the characteristic [M+H]⁺ and [M+2+H]⁺ isotopic pattern.

  • FT-IR Spectroscopy confirms the presence of key functional groups: the N-H of the amine and imidazole, the aromatic C=C and C-H bonds, and the C-Br bond.

  • ¹³C NMR Spectroscopy confirms the presence of seven unique carbon environments, including the characteristic C-Br signal and the downfield C2 signal.

  • ¹H NMR Spectroscopy provides the final piece of the puzzle, revealing the number and connectivity of the protons on the aromatic ring and confirming the presence of the labile amine and imidazole protons.

Together, these techniques provide a self-validating system of evidence that unequivocally confirms the identity and structure of this compound, providing the necessary analytical confidence for its use in research and development.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-1H-benzo[d]imidazol-2-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Bromo-1H-benzo[d]imidazol-2-amine. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and adaptable understanding of the compound's solubility characteristics.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It directly influences a compound's bioavailability, manufacturability, and formulation options.[1][2] For a compound like this compound, a heterocyclic amine with potential pharmacological applications, understanding its solubility profile across a range of common laboratory solvents is a fundamental first step in its journey from a lab curiosity to a viable therapeutic agent. This guide will delve into the theoretical and practical aspects of determining and interpreting the solubility of this specific benzimidazole derivative.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors, including the intrinsic properties of the solute and the solvent, as well as external conditions like temperature and pressure.[3][4]

Physicochemical Properties of this compound
  • Structure: The molecule possesses a rigid benzimidazole core, a bromine substituent, and an amino group. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptors (=N-), while the amino group also provides hydrogen bond donating capabilities. The bromine atom adds to the molecular weight and can participate in halogen bonding.

  • Polarity and Hydrogen Bonding: The presence of multiple nitrogen and hydrogen atoms capable of hydrogen bonding suggests that polar solvents, particularly those that are also hydrogen bond donors or acceptors, will be more effective at solvating the molecule. The principle of "like dissolves like" is paramount here; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[5][6]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together (crystal lattice energy) must be overcome by the energy of interaction between the solute and solvent molecules. For benzimidazole derivatives, intermolecular interactions such as N-H···N hydrogen bonds and π-π stacking play a significant role in stabilizing the crystal structure.[7][8][9] The energy required to break these interactions will significantly impact solubility.

The Role of the Solvent

The choice of solvent is critical in determining the solubility of this compound. Solvents can be broadly categorized, and their interaction with the solute will dictate the extent of dissolution.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to be effective in solvating the polar functional groups of the target molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. They are generally good solvents for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and are poor at solvating polar molecules. The solubility of this compound is expected to be very low in these solvents.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[5][10][11][12]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves creating a saturated solution of the compound in a chosen solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected laboratory solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, hexane)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solvent: Ensure all solvents are of high purity.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Then, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful filtration of the supernatant through a syringe filter.[13]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of this compound in the specific solvent, typically expressed in mg/mL or µg/mL.

Self-Validating System and Quality Control:

  • Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial.

  • Reproducibility: Perform each solubility determination in triplicate to ensure the precision of the results.[14]

  • Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision.

Alternative Method: Solvent Addition for Clear Point Determination

An alternative, often faster method is the solvent addition method, where a solvent is continuously added to a known amount of the compound until a clear solution is observed.[15][16][17][18] This method is particularly useful for rapid screening but may be less accurate than the equilibrium shake-flask method. The rate of solvent addition can influence the results.[16][18]

Visualization of Experimental Workflow

A clear understanding of the experimental process is crucial for successful execution.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant (0.22 µm filter) D->E F Dilute saturated solution E->F G Quantify by validated HPLC F->G H Calculate Solubility G->H

Caption: Workflow for equilibrium solubility determination.

Interpreting Solubility Data: A Hypothetical Analysis

While we lack specific experimental data, we can predict a general trend for the solubility of this compound in various solvents. This data should be presented in a clear, tabular format for easy comparison.

Table 1: Predicted Solubility of this compound in Common Lab Solvents at 25 °C

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic WaterLow to ModerateThe molecule has polar groups, but the benzimidazole ring is relatively hydrophobic. The high lattice energy may not be fully overcome by hydration.
MethanolModerate to HighMethanol is a good hydrogen bond donor and acceptor and is less polar than water, which can better solvate the aromatic ring system.
EthanolModerateSimilar to methanol, but its slightly larger alkyl chain may slightly decrease its ability to solvate the polar functional groups compared to methanol.
Polar Aprotic DMSOHighDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for many polar organic compounds.
DMFHighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the crystal lattice through strong dipole-dipole interactions.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF, likely resulting in lower solubility.
Nonpolar HexaneVery LowAs a nonpolar solvent, hexane cannot effectively solvate the polar functional groups of the molecule and overcome the strong intermolecular forces in the crystal lattice.
TolueneLowToluene is nonpolar but can engage in weak π-π interactions with the benzimidazole ring, which might lead to slightly higher solubility than in hexane, though still very low.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the measured solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[4] However, this is not always the case, and the effect of temperature should be determined experimentally.

  • pH: As an amine-containing compound, this compound is a weak base. Its solubility in aqueous solutions will be highly pH-dependent. At lower pH values, the amino and imidazole groups will become protonated, forming a more soluble salt. Therefore, determining the pH-solubility profile is crucial for compounds intended for oral administration.[12]

  • Polymorphism: The crystal form (polymorph) of the solid can significantly impact its solubility. Different polymorphs have different crystal lattice energies, with the most stable polymorph generally having the lowest solubility.[1] It is important to characterize the solid form used in solubility studies.

Visualizing Intermolecular Interactions and Solubility

The interplay of intermolecular forces dictates the solubility of this compound in different solvent types.

Intermolecular_Interactions cluster_solute This compound cluster_solvents Solvent Classes cluster_dissolution Dissolution & Solubility Solute Crystal Lattice (N-H...N H-bonds, π-π stacking) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Strong H-bonding (donor & acceptor) PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Strong dipole-dipole & H-bond accepting Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak van der Waals forces HighSol High Solubility PolarProtic->HighSol PolarAprotic->HighSol LowSol Low Solubility Nonpolar->LowSol

Caption: Intermolecular forces and predicted solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its chemical structure and the principles of solubility allows for rational prediction and, more importantly, the design of robust experimental protocols for its determination. The equilibrium shake-flask method remains the most reliable approach for obtaining accurate thermodynamic solubility data. Researchers and drug development professionals are encouraged to utilize the methodologies outlined in this guide to generate precise and reproducible solubility profiles, which are indispensable for the continued development of this and other novel chemical entities.

References

Unlocking the Therapeutic Potential of 4-Bromo-1H-benzo[d]imidazol-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 4-Bromo-1H-benzo[d]imidazol-2-amine. While direct experimental data on this particular molecule is nascent, this document synthesizes the extensive research on the broader 2-aminobenzimidazole class to propose and detail high-probability therapeutic targets. We will delve into the mechanistic rationale for target selection, provide comprehensive, step-by-step protocols for experimental validation, and present visual workflows to guide researchers in their drug discovery endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this compound.

The Benzimidazole Scaffold: A Foundation for Diverse Pharmacology

The benzimidazole ring system, a fusion of benzene and imidazole, is a versatile pharmacophore that endows molecules with the ability to interact with a wide range of biological targets.[1] Derivatives of 2-aminobenzimidazole, in particular, have demonstrated a remarkable spectrum of activities, including antineoplastic, anti-inflammatory, antimicrobial, and anthelmintic properties.[2][3][4] This broad bioactivity stems from the structural features of the benzimidazole nucleus, which can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

The subject of this guide, this compound, possesses the core 2-aminobenzimidazole structure with a bromine substitution at the 4-position. This halogen modification can significantly influence the compound's physicochemical properties, including its lipophilicity and electronic distribution, potentially enhancing its binding affinity and selectivity for specific targets.

High-Probability Therapeutic Target Classes

Based on the extensive literature on benzimidazole derivatives, we have identified several key protein families and signaling pathways as high-probability targets for this compound.

Protein Kinases: The Master Regulators

The benzimidazole scaffold is a well-established framework for the design of protein kinase inhibitors.[5][6][7][8] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the transfer of a phosphate group to substrate proteins.[5][7] Some derivatives have also been shown to be multi-target kinase inhibitors, which can be advantageous in treating complex diseases.[5][6][7][8]

Potential Kinase Targets:

  • BRAF Kinase: Certain benzimidazole derivatives have shown inhibitory effects against V600E mutant BRAF, a key driver in melanoma and other cancers.[9]

  • Casein Kinase 1 (CK1) and 2 (CK2): Substituted benzimidazoles have been identified as potent inhibitors of CK1δ/ε and have shown cytotoxic activity potentially mediated through CK2 inhibition.[10][11]

  • Receptor Tyrosine Kinases (e.g., EGFR, HER2): The benzimidazole core is present in compounds designed to inhibit key receptor tyrosine kinases involved in cell proliferation and survival.[12]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by benzimidazole derivatives can lead to cell cycle arrest, a crucial mechanism in anticancer therapy.[12][13]

Diagram: Generalized Kinase Inhibition by Benzimidazole Derivatives

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Substrate Protein Substrate ATP->Substrate Phosphorylation Benzimidazole This compound Benzimidazole->ATP Competitive Binding Benzimidazole->Substrate Blocks Phosphorylation

Caption: Competitive inhibition of ATP binding to the kinase active site.

DNA Topoisomerases: Guardians of Genomic Integrity

Several benzimidazole-containing compounds have been shown to target human topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[4][14] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

Diagram: Topoisomerase I Inhibition Workflow

G start Supercoiled DNA topoI Topoisomerase I start->topoI nicked_dna Nicked DNA Intermediate topoI->nicked_dna Cleavage religated_dna Religated DNA nicked_dna->religated_dna Religation stabilized_complex Stabilized Cleavable Complex nicked_dna->stabilized_complex relaxed_dna Relaxed DNA religated_dna->relaxed_dna compound This compound compound->nicked_dna Inhibition dna_damage DNA Damage & Apoptosis stabilized_complex->dna_damage

Caption: Inhibition of DNA religation by stabilizing the topoisomerase I-DNA complex.

NOD1 Signaling Pathway: Modulators of Innate Immunity

2-Aminobenzimidazole derivatives have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[15][16] NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial pathogens. Its inhibition could be a therapeutic strategy for inflammatory disorders associated with NOD1 overactivation, such as asthma and inflammatory bowel disease.[15]

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for validating the interaction of this compound with the proposed targets.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific protein kinases.

Protocol: In Vitro Kinase Activity Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute the recombinant kinase, substrate peptide, and ATP according to the manufacturer's instructions.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC₅₀ (µM) of this compound
BRAF V600E0.5
CK1δ1.2
EGFR> 50
CDK25.8
Topoisomerase I Inhibition Assay

Objective: To assess the inhibitory effect of the compound on the DNA relaxation activity of human topoisomerase I.

Protocol: DNA Relaxation Assay

  • Reaction Setup:

    • In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and the test compound at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA).

    • Include a positive control (e.g., camptothecin) and a negative control (DMSO).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation:

    • Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Protocol: CETSA

  • Cell Treatment:

    • Treat cultured cells (e.g., a cancer cell line expressing the target kinase) with the test compound or vehicle control.

    • Harvest and lyse the cells.

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures.

  • Protein Separation:

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Target Detection:

    • Analyze the amount of soluble target protein in the supernatant by Western blotting using a target-specific antibody.

  • Data Analysis:

    • Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates target engagement.

Diagram: CETSA Workflow

G cell_culture Cell Culture treatment Treat with Compound or Vehicle cell_culture->treatment lysis Cell Lysis treatment->lysis heat_challenge Heat Challenge (Temperature Gradient) lysis->heat_challenge centrifugation Centrifugation (Separate Soluble/Aggregated) heat_challenge->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot analysis Analyze Protein Stability (Melting Curve Shift) western_blot->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. The extensive body of research on the broader benzimidazole class strongly suggests that protein kinases, DNA topoisomerases, and components of the innate immune system are high-probability targets. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential targets.

Future research should focus on a comprehensive screening of this compound against a panel of kinases to identify its selectivity profile. Further structure-activity relationship (SAR) studies, guided by the initial findings, will be crucial for optimizing the potency and selectivity of this promising scaffold. Ultimately, a thorough understanding of its mechanism of action will be essential for advancing this compound through the drug discovery pipeline.

References

An In-Depth Technical Guide to 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS 1266114-75-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-benzo[d]imidazol-2-amine, identified by CAS number 1266114-75-3, is a halogenated derivative of the benzimidazole scaffold. The benzimidazole core is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2][3][4][5][6][7][8] While specific in-depth research on the biological activity and therapeutic applications of this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties and explores its potential applications in drug discovery based on the well-established activities of the broader benzimidazole class of compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₆BrN₃.[9] Its structure features a benzimidazole core with a bromine atom substituted at the 4-position and an amine group at the 2-position.

PropertyValueSource
CAS Number 1266114-75-3[9]
Molecular Formula C₇H₆BrN₃[9]
Molecular Weight 212.05 g/mol [9]
IUPAC Name 4-bromo-1H-benzimidazol-2-amine[9]
Predicted Boiling Point 425.2±37.0 °CChemdad
Predicted Density 1.867±0.06 g/cm³Chemdad
Predicted pKa 10.00±0.30Chemdad
Storage Temperature Room temperature, inert atmosphere, keep in dark placeChemdad
Structural Information

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis

A plausible synthetic approach for 4-bromo-substituted benzimidazoles could involve the reaction of a 3-bromo-1,2-phenylenediamine with cyanogen bromide. This general strategy is outlined in the workflow below.

G A 3-Bromo-1,2-phenylenediamine D Cyclization A->D B Cyanogen Bromide (CNBr) B->D C Reaction Solvent (e.g., Ethanol) C->D E This compound D->E

Caption: Generalized synthetic workflow for 2-aminobenzimidazoles.

It is important to note that optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield and purity of the final product.

Potential Applications in Drug Discovery

The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents due to its ability to mimic endogenous purine bases and interact with various biological targets.[1][2][3][4][5][6][7][8] Although specific biological data for this compound is scarce, its structural motifs suggest potential for derivatization and exploration in several therapeutic areas.

Anticancer Activity

Many benzimidazole derivatives have been investigated for their potential as anticancer agents.[4][5] Their mechanisms of action are diverse and include:

  • Topoisomerase Inhibition: Some benzimidazoles have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[4][5]

  • Kinase Inhibition: The benzimidazole core can serve as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer.

  • Microtubule Disruption: Certain benzimidazole-containing compounds can interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The presence of a bromine atom on the benzene ring of this compound provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of compounds for screening against various cancer cell lines.

Antimicrobial and Antifungal Activity

The benzimidazole nucleus is found in several clinically used antimicrobial and antifungal drugs.[6][7][8] The structural similarity to purines allows these compounds to interfere with microbial metabolic pathways. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound could be synthesized and evaluated for their activity against a panel of bacteria and fungi.[6][7][8]

Other Potential Therapeutic Areas

The versatility of the benzimidazole scaffold extends to other therapeutic areas, including:

  • Antiviral agents

  • Anti-inflammatory drugs

  • Antihistamines

  • Proton pump inhibitors

Future Directions

This compound represents a chemical entity with significant potential for further investigation. The lack of extensive public data on its biological activities presents an opportunity for novel research.

Proposed Research Workflow

G A Synthesis and Characterization of This compound B Derivatization via Cross-Coupling Reactions A->B C Library of Novel Benzimidazole Derivatives B->C D High-Throughput Screening (e.g., Anticancer, Antimicrobial assays) C->D E Hit Identification D->E F Lead Optimization E->F G In vivo Efficacy and Toxicity Studies F->G

Caption: Proposed workflow for the exploration of this compound in drug discovery.

Conclusion

While direct, in-depth experimental data on the properties and uses of CAS number 1266114-75-3, this compound, is limited, its structural relationship to the pharmacologically significant benzimidazole class makes it a compound of interest for medicinal chemists and drug discovery professionals. Its chemical properties, particularly the presence of a reactive bromine atom, make it an attractive starting material for the synthesis of novel compound libraries. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its therapeutic potential.

References

Methodological & Application

Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine from 4-bromobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the cyclization of 4-bromobenzene-1,2-diamine with the electrophilic cyanating agent, cyanogen bromide. This guide details the reaction mechanism, a step-by-step experimental procedure, critical safety precautions for handling hazardous reagents, and methods for purification and characterization of the final product. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and high purity of the target compound.

Introduction

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] These activities include antimicrobial, antifungal, antiproliferative, and receptor antagonist properties.[1] The versatile nature of this core allows for extensive functionalization, making it a cornerstone in the development of novel therapeutics.[2]

Several methods exist for the synthesis of 2-aminobenzimidazoles, often starting from an o-phenylenediamine precursor.[3] Common strategies involve cyclization with reagents like cyanogen halides, cyanamide, or through multi-step sequences involving thiourea derivatives.[1][4] The reaction of o-phenylenediamines with cyanogen bromide is a classical and direct method that provides the desired 2-aminobenzimidazole core in good yields.[5] This application note focuses on the specific synthesis of the 4-bromo substituted analog, which serves as a key intermediate for further chemical elaboration via cross-coupling reactions at the bromine-substituted position.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic attack followed by an intramolecular cyclization.

Overall Reaction: 4-bromobenzene-1,2-diamine + Cyanogen bromide → this compound

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-bromobenzene-1,2-diamine on the electrophilic carbon atom of cyanogen bromide. This forms a highly reactive isourea-type intermediate. The second amino group then performs an intramolecular nucleophilic attack on the central carbon of the intermediate, leading to the formation of a five-membered ring. Subsequent elimination of hydrogen bromide and tautomerization yields the stable aromatic this compound product.[5][6]

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 4-bromobenzene-1,2-diamine I1 Nucleophilic Attack R1->I1 Nucleophilic Amine Group R2 Cyanogen Bromide (BrCN) R2->I1 I2 Isourea Intermediate I1->I2 Forms I3 Intramolecular Cyclization I2->I3 Second Amine Attacks I4 Cyclized Intermediate I3->I4 Forms P1 Elimination & Tautomerization I4->P1 - HBr P2 This compound P1->P2 Yields Experimental_Workflow Figure 2: Experimental Workflow Prep 1. Reagent Preparation (Suspend Diamine in H₂O) Cool 2. Cooling (Ice bath, 0-5 °C) Prep->Cool Add 3. Reagent Addition (Add BrCN in Fume Hood) Cool->Add Critical Safety Step React 4. Reaction (Stir at 0 °C then RT) Add->React Workup 5. Work-up (Neutralize with NaHCO₃) React->Workup Isolate 6. Isolation (Vacuum Filtration) Workup->Isolate Purify 7. Purification (Recrystallization from Ethanol) Isolate->Purify Characterize 8. Characterization (MP, NMR) Purify->Characterize

References

Protocol for the Cyclocondensation Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Abstract

This document provides a detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The 2-aminobenzimidazole core is integral to a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, and receptor antagonist properties.[1] This protocol details a robust and widely-used cyclocondensation method, reacting 4-Bromo-1,2-phenylenediamine with cyanogen bromide.[2] We provide a step-by-step methodology, an explanation of the underlying reaction mechanism, critical safety precautions, and characterization guidelines. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, and its 2-amino substituted derivatives are of particular interest due to their prevalence in biologically active molecules.[1] The synthesis of these compounds is a cornerstone of many drug discovery programs. Among the various established methods, the reaction of an o-phenylenediamine with a cyanogen source, such as cyanogen bromide, remains one of the most direct and efficient routes to 2-aminobenzimidazoles.[1][2]

This protocol focuses on the synthesis of the 4-bromo-substituted analogue. The bromine atom serves as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore the chemical space around the core structure and optimize pharmacological properties. The method described herein is based on the classical and reliable cyclocondensation reaction, which proceeds through the formation of a guanidine-like intermediate followed by intramolecular cyclization.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic attack on the amine, followed by an intramolecular cyclocondensation reaction. The generally accepted mechanism involves two key stages:

  • Initial Nucleophilic Attack: One of the amino groups of the 4-Bromo-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the formation of a cyanamide intermediate and the elimination of hydrogen bromide.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the nitrile carbon. This ring-closing step forms the five-membered imidazole ring. Tautomerization of the resulting structure yields the stable, aromatic this compound.

Reaction_Mechanism Reactants 4-Bromo-1,2-phenylenediamine + Cyanogen Bromide Intermediate Guanidine-like Intermediate (after nucleophilic attack and cyclization) Reactants->Intermediate Nucleophilic Attack & Cyclization Product This compound Intermediate->Product Tautomerization (Proton Shift)

Caption: Proposed reaction mechanism for benzimidazole formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Molar Eq.Notes
4-Bromo-1,2-phenylenediamine1575-37-7C₆H₇BrN₂187.041.0Starting material. Purity >96%.[3][4]
Cyanogen Bromide (CNBr)506-68-3CBrN105.921.0 - 1.1EXTREMELY TOXIC. Handle only in a fume hood.
Methanol (MeOH)67-56-1CH₄O32.04-Anhydrous, reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01-Saturated aqueous solution for neutralization.
Deionized Water (H₂O)7732-18-5H₂O18.02-For workup and washing.
Equipment
  • 250 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.

Detailed Experimental Protocol

CRITICAL SAFETY WARNING: Cyanogen bromide is a highly toxic, volatile solid that is corrosive and a lachrymator. It can be fatal if inhaled, swallowed, or absorbed through the skin. All operations involving cyanogen bromide MUST be performed in a certified, high-performance chemical fume hood. Ensure a quenching solution (e.g., 1M NaOH in 1:1 water/ethanol) is readily available to decontaminate glassware and spills.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve 4-Bromo-1,2-phenylenediamine (1.0 eq) in 100 mL Methanol in RBF. C 3. Cool diamine solution to 0-5°C using an ice bath. A->C B 2. Prepare CNBr solution (1.05 eq) in 25 mL Methanol in dropping funnel. D 4. Add CNBr solution dropwise over 30 minutes with stirring. B->D C->D E 5. Remove ice bath. Stir at room temperature for 12-16 hours. D->E F 6. Slowly pour reaction mixture into 300 mL of saturated NaHCO₃ solution. E->F G 7. Stir for 1 hour until precipitation is complete. F->G H 8. Isolate solid via vacuum filtration. G->H I 9. Wash solid with cold deionized water (3x). H->I J 10. Dry product under vacuum at 40-50°C. I->J

Caption: Experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Place 4-Bromo-1,2-phenylenediamine (e.g., 5.0 g, 26.7 mmol, 1.0 eq) into a 250 mL two-neck round-bottom flask containing a magnetic stir bar.

  • Add 100 mL of methanol to dissolve the diamine.

  • Equip the flask with a dropping funnel and a reflux condenser. Place the entire setup in an ice bath on a magnetic stirrer within the fume hood.

Step 2: Addition of Cyanogen Bromide

  • In a separate flask, carefully weigh cyanogen bromide (e.g., 2.97 g, 28.1 mmol, 1.05 eq) and dissolve it in 25 mL of methanol.

  • Transfer this solution to the dropping funnel.

  • Begin stirring the diamine solution and allow it to cool to 0-5 °C.

  • Add the cyanogen bromide solution dropwise to the stirred diamine solution over a period of approximately 30 minutes. Maintain the temperature below 10 °C during the addition.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring the mixture for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (a more polar product spot should appear).

Step 4: Product Isolation and Workup

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing 300 mL of a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the HBr generated during the reaction and precipitates the product.

  • Continue stirring the resulting slurry for 1 hour to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove any inorganic salts.

Step 5: Drying and Purification

  • Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The crude product is often of sufficient purity for many applications.

  • For higher purity, the product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound (MW: 212.05 g/mol [5]) should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight (M+H⁺ ≈ 213/215, characteristic bromine isotope pattern).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, aromatic C-H stretches).

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The disappearance of the starting diamine and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

  • pH Check: During the workup, ensure the aqueous slurry is basic (pH > 8) after adding the reaction mixture to the sodium bicarbonate solution. This confirms complete neutralization and ensures maximum precipitation of the free amine product.

  • Expected Yield: Typical yields for this reaction range from 70% to 90%, depending on the scale and purity of reagents. A significantly lower yield may indicate incomplete reaction or losses during workup.

Conclusion

This protocol outlines a reliable and scalable method for the synthesis of this compound. By adhering to the detailed steps and, most importantly, the stringent safety precautions required when handling cyanogen bromide, researchers can confidently produce this valuable building block for applications in pharmaceutical and materials science.

References

Topic: Utilizing 4-Bromo-1H-benzo[d]imidazol-2-amine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed technical overview and robust protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1H-benzo[d]imidazol-2-amine. It is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize novel 4-aryl-1H-benzo[d]imidazol-2-amine derivatives.

Introduction: The Challenge and Opportunity

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds under generally mild conditions.[3] The combination of these two elements—functionalizing the benzimidazole core via Suzuki coupling—is a powerful strategy for generating novel molecular entities for drug discovery programs.[4][5]

However, this compound is a particularly challenging substrate for palladium-catalyzed cross-coupling. Standard protocols often fail or provide low yields.[6] The inherent difficulties arise from the molecule's electronic properties and its potential to interfere with the catalytic cycle. The nitrogen-rich benzimidazole ring system, particularly the unprotected N-H group and the 2-amino substituent, can coordinate to the palladium center, acting as a catalyst poison and inhibiting the reaction.[6][7][8]

This guide explains the causality behind experimental choices necessary to overcome these challenges and provides a reliable, field-proven protocol for the efficient coupling of this substrate.

Reaction Principle and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9][10] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzimidazole. This is often the rate-determining step and is particularly sluggish for electron-rich heteroaryl halides.[11]

  • Transmetalation: The organic moiety from an activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[3]

  • Reductive Elimination: The two organic partners couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle

For this compound, two primary issues complicate this cycle:

  • Slow Oxidative Addition: The benzimidazole ring is relatively electron-rich, which strengthens the C-Br bond and makes it less susceptible to cleavage by the Pd(0) catalyst.[11]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the imidazole ring and the 2-amino group can coordinate strongly to the palladium center. This coordination can sequester the catalyst in an inactive state, preventing it from participating in the catalytic cycle.[6][8]

Success hinges on choosing a catalyst system and conditions that accelerate the desired oxidative addition while minimizing catalyst deactivation.

Key Parameters for Success: A Causality-Driven Approach

To achieve high yields, every component of the reaction must be chosen to address the substrate's inherent challenges.

The Catalyst System: Palladium Source and Ligand

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for this class of substrate.[11] The key is to use a catalyst system that is both highly active and sterically demanding.

  • Rationale for Ligand Choice: Bulky, electron-rich monophosphine ligands are the industry standard for challenging cross-couplings.[11][12]

    • Electron-rich character: These ligands increase the electron density on the Pd(0) center, which promotes the oxidative addition step.

    • Steric bulk: The large size of the ligands (e.g., the biaryl backbone of Buchwald ligands) creates a coordinatively unsaturated palladium center that is highly reactive. This bulk also accelerates the final reductive elimination step.[11]

  • Recommended Ligands: The Buchwald biaryl phosphine ligands are exceptionally effective.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Palladium Precatalysts: Using air- and moisture-stable palladium(II) precatalysts that incorporate these ligands is highly recommended. These complexes readily generate the active Pd(0) species in situ. Buchwald-type precatalysts (e.g., XPhos Pd G3) are excellent choices as they ensure the correct ligand:palladium ratio and improve reproducibility.[6]

The Base: Driving Transmetalation without Side Reactions

The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[3] However, the choice of base is a delicate balance.

  • Rationale for Base Selection: While strong bases are needed, common choices like sodium hydroxide can promote undesired side reactions, particularly protodeboronation, where the boronic acid is converted to an arene, consuming the coupling partner.[11] For nitrogen-containing substrates, a moderately strong, non-nucleophilic base is ideal.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice that is strong enough to facilitate transmetalation but generally minimizes protodeboronation and hydrolysis of sensitive functional groups.[6][13]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially in very difficult couplings, due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[1][11]

The Solvent System

The solvent must solubilize all components of the reaction, including the polar benzimidazole starting material and the typically nonpolar boronic acid and catalyst.

  • Rationale for Solvent Choice: Aprotic polar solvents or ethereal solvents are standard. A mixture including water is often beneficial, as it can aid in dissolving the base and facilitate the transmetalation step.[14]

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A common and effective mixture (typically in a 4:1 to 10:1 ratio).[1][13]

    • Toluene / Water or Tetrahydrofuran (THF) / Water: Viable alternatives.

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for analogous nitrogen-rich heterocycles.[1][6]

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield*
1Phenylboronic acidXPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001685-95%
24-Methoxyphenylboronic acidSPhos Pd G2 (2%)Cs₂CO₃ (2.0)Toluene/H₂O (5:1)1101290-98%
33-Tolylboronic acidPd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001880-90%
43-Pyridylboronic acidXPhos Pd G3 (3%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1102465-75%
52-Thienylboronic acidSPhos Pd G2 (3%)Cs₂CO₃ (2.0)THF/H₂O (5:1)801270-80%

*Yields are estimates and will vary based on the specific substrate, purity of reagents, and reaction scale. Optimization is recommended.

Detailed Experimental Protocol

This protocol provides a robust starting point. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.[11][15]

Workflow

Reagents and Equipment
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Water (degassed, 1 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or pressure vessel, condenser, magnetic stir bar, and standard glassware

Step-by-Step Procedure
  • Flask Preparation: To a dry Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (0.02 mmol) to the flask. Briefly evacuate and backfill the flask with inert gas.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe.[16]

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C in an oil bath with vigorous stirring. If using a pressure vessel, ensure it is properly sealed.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to yield the pure 4-aryl-1H-benzo[d]imidazol-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction / Stalled Reaction 1. Inactive catalyst due to oxygen exposure.[15]2. Catalyst poisoning by the substrate.[6]3. Poor quality or decomposed boronic acid.1. Ensure rigorous degassing and inert atmosphere.2. Increase catalyst loading to 3-5 mol%. Switch to a more robust precatalyst (e.g., a G3 or G4 Buchwald precatalyst).3. Use fresh, high-purity boronic acid or a more stable pinacol ester derivative.
Low Yield 1. Incomplete reaction.2. Protodeboronation of the boronic acid.[11]3. Suboptimal choice of base or solvent.1. Increase reaction time and/or temperature (e.g., to 110 °C).2. Switch to a less aggressive base (K₃PO₄ instead of Cs₂CO₃ or hydroxides). Use a higher ratio of organic solvent to water. Use a slight excess (1.5-2.0 equiv.) of boronic acid.[11]3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).[14]
Formation of Homocoupled Boronic Acid Excess oxygen in the reaction mixture.Improve degassing procedure. Ensure all reagents and solvents are properly handled to exclude air.
Complex Product Mixture 1. Degradation of starting material or product at high temperature.2. Competing side reactions.1. Lower the reaction temperature and extend the reaction time. 2. Re-evaluate the choice of base and solvent to ensure compatibility with all functional groups present.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is not achieved with standard, off-the-shelf conditions but requires a rational approach tailored to the substrate's unique electronic and coordinating properties. By employing highly active catalyst systems featuring bulky, electron-rich phosphine ligands, in combination with appropriate bases like K₃PO₄ and careful control of the reaction atmosphere, researchers can reliably synthesize a diverse array of 4-aryl-1H-benzo[d]imidazol-2-amines. These protocols serve as a validated starting point, empowering chemists to accelerate the discovery of novel benzimidazole-based therapeutics.

References

Application Notes & Protocols: 4-Bromo-1H-benzo[d]imidazol-2-amine as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2][3] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1][4] This guide focuses on a particularly valuable derivative, 4-Bromo-1H-benzo[d]imidazol-2-amine, a trifunctional building block poised for strategic molecular elaboration. The presence of a reactive 2-amino group, an acidic N-H proton, and a C4-bromine atom suitable for cross-coupling reactions provides medicinal chemists with three distinct vectors for diversification. This document provides an in-depth analysis of its properties, synthesis, and core applications, complete with detailed, field-proven protocols for its use in constructing advanced pharmaceutical intermediates, with a particular focus on kinase inhibitor scaffolds.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. This compound is a stable, solid compound amenable to a variety of reaction conditions.

Table 1: Physicochemical and Safety Data

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1266114-75-3[6][7]
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [5]
Predicted Boiling Point 425.2 ± 37.0 °C[5]
Predicted pKa 10.00 ± 0.30[5]
Appearance Off-white to light brown solid (typical)Supplier Data
Storage Keep in a dark place, Inert atmosphere, Room temperature[5]

Safety & Handling: While specific toxicity data is limited, related benzimidazoles and bromo-aromatic compounds warrant careful handling. Assume the compound is harmful if swallowed and causes skin and eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most common and reliable method for synthesizing 2-aminobenzimidazoles involves the cyclization of an appropriate o-phenylenediamine with a source of electrophilic carbon, typically cyanogen bromide (BrCN). This reaction proceeds via an initial nucleophilic attack of one amino group onto the BrCN, followed by intramolecular cyclization and tautomerization to yield the stable benzimidazole ring system.

G start 3-Bromo-1,2-phenylenediamine intermediate Isothiourea Intermediate (transient) start->intermediate 1. Nucleophilic Attack reagent1 Cyanogen Bromide (BrCN) reagent1->intermediate reagent2 Methanol (Solvent) reagent2->intermediate product This compound intermediate->product 2. Intramolecular Cyclization 3. Tautomerization

Caption: Synthesis of the target building block.

Protocol 2.1: Synthesis of this compound
  • Rationale: This protocol utilizes the classical and robust reaction between an o-phenylenediamine and cyanogen bromide. Methanol is an excellent solvent as it readily dissolves the starting materials and the HBr byproduct. The reaction is typically clean, with the product precipitating from the solution upon completion or neutralization.

  • Reagents & Equipment:

    • 3-Bromo-1,2-phenylenediamine (1.0 equiv)

    • Cyanogen bromide (1.1 equiv)

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Round-bottom flask, magnetic stirrer, fume hood, filtration apparatus

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-bromo-1,2-phenylenediamine (1.0 equiv) in methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 equiv) in methanol to the cooled diamine solution over 15 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting diamine.

    • Work-up: Upon completion, slowly add saturated aqueous NaHCO₃ to the reaction mixture until the pH is neutral (~7-8). This will neutralize the HBr byproduct and precipitate the free amine product.

    • Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold methanol or diethyl ether to remove any residual impurities.

    • Dry the purified product under vacuum to yield this compound. Characterize by NMR and Mass Spectrometry to confirm identity and purity.

Core Synthetic Applications & Protocols

The strategic placement of the bromine atom at the C4 position makes this building block exceptionally useful for modern cross-coupling chemistry. This allows for the late-stage introduction of diverse molecular fragments, a key strategy in building libraries of compounds for structure-activity relationship (SAR) studies.

Application: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl substituents.[9][10][11] In the context of kinase inhibitor design, these appended rings can form critical interactions within the ATP-binding pocket of the target enzyme.[9]

G start This compound product 4-Aryl-1H-benzo[d]imidazol-2-amine start->product reagent1 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reagent1->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
  • Rationale: This protocol employs a standard palladium catalyst like Pd(PPh₃)₄ and a carbonate base. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[10] The choice of ligand and base can be critical and may require optimization for challenging substrates.[10][12]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Schlenk flask or microwave vial, condenser, inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is crucial to remove oxygen, which can deactivate the catalyst.

    • Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Microwave irradiation can often accelerate the reaction significantly.[12][13]

    • Monitoring: Track the disappearance of the starting bromide by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-benzo[d]imidazol-2-amine product.

Application: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, a transformation that is fundamental to pharmaceutical chemistry.[14][15] Applying this to the 4-bromo position enables the introduction of a vast range of primary and secondary amines, modulating properties like solubility, basicity, and hydrogen-bonding potential.

G start This compound product N-Substituted-4-amino- 1H-benzo[d]imidazol-2-amine start->product reagent1 Primary or Secondary Amine (R¹R²NH) reagent1->product catalyst Pd Precatalyst + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) catalyst->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination workflow.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
  • Rationale: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine coupling partner.[16] The choice of a palladium precatalyst and a specialized phosphine ligand (e.g., Xantphos, BINAP) is critical for achieving high efficiency and broad substrate scope.[17] Anhydrous and oxygen-free conditions are paramount for success.[16]

  • Reagents & Equipment:

    • This compound (1.0 equiv)

    • Desired amine (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)

    • Xantphos or other suitable phosphine ligand (0.04 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous, degassed toluene or dioxane

    • Glovebox or Schlenk line technique

  • Procedure:

    • Setup (Inert Atmosphere): Inside a glovebox or using a Schlenk line, charge a vial or flask with the palladium precatalyst, the ligand, and the base (NaOt-Bu).

    • Add the this compound and the amine coupling partner.

    • Add the anhydrous, degassed solvent (e.g., toluene).

    • Seal the vessel tightly and heat the reaction mixture to 90-110 °C with stirring for 12-24 hours.

    • Monitoring: Progress is best monitored by LC-MS due to the polar nature of the products.

    • Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: The product is typically purified by flash column chromatography. A reverse-phase HPLC may be necessary for highly polar products.

Application Example: A Workflow for Kinase Inhibitor Scaffolds

The true power of this compound is realized when these protocols are combined in a multi-step synthesis to rapidly build complex, drug-like molecules. The following workflow illustrates how a kinase inhibitor scaffold could be assembled.

G A This compound B Step 1: Suzuki Coupling (Protocol 3.1) + Pyridine-boronic acid A->B C Intermediate 1 4-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-amine B->C D Step 2: Acylation + Acyl Chloride (R-COCl) C->D E Final Product Kinase Inhibitor Scaffold D->E

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

This hypothetical pathway first installs a "hinge-binding" pyridine motif via a Suzuki coupling—a common feature in many kinase inhibitors.[9] Subsequently, the 2-amino group is acylated. This acylation can introduce a solubilizing group or a vector for further extension into other regions of the kinase active site, demonstrating the modularity afforded by this building block.

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its trifunctional nature allows for controlled, regioselective derivatization through robust and well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this scaffold's full potential in the rapid assembly of novel and diverse compound libraries for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, serves as a versatile scaffold for the design of therapeutic agents targeting a wide array of diseases.[1][2] Notably, derivatives of benzimidazole have demonstrated significant potential as kinase inhibitors, antiviral agents, and antimicrobial compounds.[3][4][5] The dysregulation of protein kinases, in particular, is a hallmark of many cancers, making them a prime target for drug development.[6][7]

The compound 4-Bromo-1H-benzo[d]imidazol-2-amine (Figure 1) is a derivative of this important scaffold. The presence of a bromine atom and an amine group at specific positions on the benzimidazole ring offers unique opportunities for chemical modification and interaction with biological targets. The bromine atom can serve as a handle for further chemical synthesis, while the 2-amino group is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.[4]

These structural features make this compound an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of enzymatic activity or protein-protein interactions (PPIs). This document provides detailed application notes and protocols for two distinct HTS assays designed to evaluate the biological activity of this compound and similar small molecules.

Application Note 1: Screening for Kinase Inhibitors using a Luminescence-Based Assay

Scientific Rationale

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[8] This post-translational modification is a fundamental mechanism for regulating a vast number of cellular processes.[6] Given that many benzimidazole derivatives have been identified as potent kinase inhibitors, a primary HTS campaign for this compound should focus on its potential to inhibit kinase activity.[3][4]

A robust and widely used method for HTS of kinase inhibitors is the luminescence-based kinase assay, such as the Kinase-Glo® platform.[9][10] This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture.[8][9] A decrease in kinase activity due to inhibition results in a higher concentration of residual ATP, which is then used by a luciferase enzyme to generate a luminescent signal.[6][11] The intensity of the light produced is directly proportional to the amount of ATP and, therefore, inversely proportional to the kinase activity.[8][10] This assay format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[7][11]

Experimental Workflow

The overall workflow for the luminescence-based kinase inhibition assay is depicted in the following diagram:

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_reagents Prepare Kinase, Substrate, ATP, and Compound Plates dispense_kinase Dispense Kinase and Substrate prep_reagents->dispense_kinase dispense_compound Dispense this compound or Controls dispense_kinase->dispense_compound dispense_atp Initiate Reaction with ATP dispense_compound->dispense_atp incubate_reaction Incubate at Room Temperature dispense_atp->incubate_reaction add_detection_reagent Add Luminescence Detection Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate to Stabilize Signal add_detection_reagent->incubate_detection read_luminescence Read Luminescence on Plate Reader incubate_detection->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition generate_dose_response Generate Dose-Response Curves for Hits calculate_inhibition->generate_dose_response determine_ic50 Determine IC50 Values generate_dose_response->determine_ic50

Figure 2. Workflow for a luminescence-based kinase inhibition HTS assay.

Detailed Protocol

This protocol is designed for a 384-well plate format and is based on the principles of the Kinase-Glo® assay.[9][10]

Materials and Reagents:

ReagentSupplierPurpose
Kinase of Interest (e.g., a tyrosine kinase)Commercial VendorThe enzyme target.
Kinase Substrate (e.g., a specific peptide)Commercial VendorThe molecule to be phosphorylated by the kinase.
Adenosine Triphosphate (ATP)Sigma-AldrichThe phosphate donor for the kinase reaction.
This compoundAmerican ElementsThe test compound.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for the test compound.
Kinase-Glo® Luminescent Kinase Assay KitPromegaContains the reagent for detecting ATP.
Kinase BufferIn-house or CommercialProvides the optimal environment for the kinase reaction.
384-well, white, opaque-bottom platesCorningLow-volume assay plates suitable for luminescence measurements.
Plate sealerVWRTo prevent evaporation during incubations.
Multichannel pipettes and/or automated liquid handlerEppendorf/TecanFor accurate and precise liquid dispensing.
Plate reader with luminescence detectionPerkinElmer/BMG LabtechTo quantify the light output from the assay.

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or a known kinase inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase buffer.

    • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate containing the pre-spotted compounds.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[11]

    • Prepare a solution of ATP in kinase buffer at a concentration close to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Seal the plate and incubate for 1 hour at room temperature. The incubation time may need to be optimized for the specific kinase.[11]

  • Luminescence Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[9]

    • Add 10 µL of the prepared Kinase-Glo® reagent to each well of the assay plate.

    • Mix the contents of the plate on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[8]

    • Measure the luminescence signal using a plate reader.[11]

Data Analysis and Interpretation:

  • Percent Inhibition Calculation: The percentage of kinase inhibition is calculated for each compound concentration using the following formula:

    Where:

    • Luminescence_compound is the signal from the well with the test compound.

    • Luminescence_min is the average signal from the positive control wells (maximum inhibition).

    • Luminescence_max is the average signal from the negative control (DMSO) wells (no inhibition).

  • IC50 Determination: For compounds that show significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a four-parameter logistic equation.

Application Note 2: Identifying Modulators of Protein-Protein Interactions using a Fluorescence Polarization Assay

Scientific Rationale

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. The disruption of these interactions is implicated in the pathology of numerous diseases. The benzimidazole scaffold has also been explored for its potential to inhibit PPIs. Therefore, a secondary screening assay for this compound could investigate its ability to modulate a specific PPI.

Fluorescence Polarization (FP) is a powerful, homogeneous technique well-suited for HTS of PPI modulators.[12][13] The assay is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule (a tracer) is dependent on its rotational speed in solution.[13] A small, fluorescently labeled molecule, such as a peptide derived from one of the interacting proteins, will tumble rapidly in solution, resulting in a low FP signal.[12][13] When this tracer binds to its larger protein partner, the resulting complex tumbles much more slowly, leading to a higher FP signal.[12][13] A small molecule inhibitor that disrupts this interaction will displace the fluorescent tracer from the protein, causing the FP signal to decrease.[12]

Experimental Workflow

The workflow for an FP-based PPI inhibition assay is outlined below:

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Signal Detection cluster_3 Data Analysis prep_reagents Prepare Protein, Fluorescent Tracer, and Compound Plates dispense_protein_tracer Dispense Protein and Fluorescent Tracer prep_reagents->dispense_protein_tracer dispense_compound Dispense this compound or Controls dispense_protein_tracer->dispense_compound incubate_binding Incubate to Reach Binding Equilibrium dispense_compound->incubate_binding read_fp Read Fluorescence Polarization on Plate Reader incubate_binding->read_fp calculate_inhibition Calculate Percent Inhibition read_fp->calculate_inhibition generate_dose_response Generate Dose-Response Curves for Hits calculate_inhibition->generate_dose_response determine_ic50 Determine IC50 Values generate_dose_response->determine_ic50

Figure 3. Workflow for a fluorescence polarization-based PPI inhibition HTS assay.

Detailed Protocol

This protocol is designed for a 384-well plate format and is a general template that needs to be optimized for the specific PPI target.

Materials and Reagents:

ReagentSupplierPurpose
Target ProteinIn-house or CommercialOne of the interacting protein partners.
Fluorescently Labeled Tracer (e.g., peptide)Commercial VendorA small, fluorescently tagged molecule that binds to the target protein.
This compoundAmerican ElementsThe test compound.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for the test compound.
FP Assay BufferIn-house or CommercialProvides a stable environment for the protein-tracer interaction.
384-well, black, non-binding surface platesGreiner Bio-OneLow-volume assay plates that minimize non-specific binding.
Plate sealerVWRTo prevent evaporation during incubations.
Multichannel pipettes and/or automated liquid handlerEppendorf/TecanFor accurate and precise liquid dispensing.
Plate reader with FP detection capabilitiesBMG Labtech/TecanTo measure the polarization of the emitted fluorescence.

Procedure:

  • Compound Plating:

    • Prepare and plate the this compound and control compounds in 384-well plates as described in the kinase assay protocol.

  • Binding Reaction:

    • Prepare a master mix containing the target protein and the fluorescently labeled tracer in FP assay buffer. The concentrations of the protein and tracer need to be optimized to achieve a good assay window (the difference in FP signal between the bound and free tracer).

    • Dispense 20 µL of the protein/tracer master mix into each well of the assay plate containing the pre-spotted compounds.

    • Seal the plate and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).

  • Fluorescence Polarization Measurement:

    • Remove the plate seal.

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the fluorophore on the tracer.

Data Analysis and Interpretation:

  • Percent Inhibition Calculation: The percentage of PPI inhibition is calculated using the following formula:

    Where:

    • FP_compound is the FP signal from the well with the test compound.

    • FP_min is the average FP signal from the positive control wells (a known inhibitor or a high concentration of unlabeled tracer).

    • FP_max is the average FP signal from the negative control (DMSO) wells.

  • IC50 Determination: Similar to the kinase assay, for compounds showing significant inhibition, a dose-response curve is generated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Conclusion

The protocols outlined in this document provide a robust framework for conducting high-throughput screening of this compound and other small molecules. The choice of a luminescence-based kinase assay and a fluorescence polarization-based PPI assay allows for a comprehensive initial assessment of the compound's biological activity. Positive hits from these primary screens should be further validated through secondary assays and detailed structure-activity relationship (SAR) studies to elucidate their mechanism of action and advance them in the drug discovery pipeline. The versatility of the benzimidazole scaffold suggests that screening efforts with compounds like this compound hold significant promise for the identification of novel therapeutic leads.

References

Comprehensive Analytical Characterization of 4-Bromo-1H-benzo[d]imidazol-2-amine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 4-Bromo-1H-benzo[d]imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical importance of unambiguous structural confirmation and purity assessment, we present a suite of orthogonal analytical techniques. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Introduction and Physicochemical Profile

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] The presence of the bromine atom and the amine group on the benzimidazole core creates a unique electronic and structural profile that is crucial for its potential biological interactions. Accurate and thorough characterization is therefore a non-negotiable prerequisite for any research or development application, from initial screening to preclinical studies.

The first step in any analytical workflow is to understand the basic physicochemical properties of the analyte. These properties inform decisions on solvent selection, chromatographic conditions, and sample preparation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₆BrN₃[2][3]
Molecular Weight 212.05 g/mol [2][3]
IUPAC Name 4-bromo-1H-benzimidazol-2-amine[2]
CAS Number 1266114-75-3[2][3]
Appearance Solid (predicted)-
Melting/Boiling Point Not experimentally determined in available literature.[2][3]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and Methanol.-

Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Expert Rationale: HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound.[4] Its high resolving power allows for the separation of the main compound from synthesis-related impurities, byproducts, and degradation products. A reversed-phase method is chosen due to the compound's moderate polarity, providing excellent retention and peak shape on a C18 stationary phase. UV detection is ideal as the benzimidazole ring system contains a strong chromophore.

Protocol 2.1: Reversed-Phase HPLC Purity Assay
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Chromatographic Conditions: The following table summarizes the optimized conditions. A gradient elution is employed to ensure the elution of any potential impurities with differing polarities.

Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 6 min for re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or scan from 200-400 nm with DAD)
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H₂O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis.

Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expert Rationale: Mass spectrometry provides definitive confirmation of a compound's molecular weight and offers valuable structural information through fragmentation patterns.[5] Coupling the established HPLC method with a mass spectrometer (LC-MS) allows for the mass analysis of the peak of interest, confirming it is the target compound and not an impurity. Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for protonating nitrogen-containing heterocyclic compounds, leading to the formation of a stable [M+H]⁺ ion. A key diagnostic feature will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which will produce two peaks of nearly equal intensity separated by 2 m/z units.[5]

Protocol 3.1: LC-MS Analysis
  • Instrumentation: An HPLC system (as described in Protocol 2.1) coupled to a single quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • Method:

    • Utilize the same HPLC conditions as outlined in Table 2.

    • Divert the flow from the UV detector to the MS inlet.

  • Mass Spectrometer Settings:

Table 3: ESI-MS Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Drying Gas Temp 325 °C
Drying Gas Flow 10 L/min
Scan Range 50 - 500 m/z
  • Expected Results:

    • The primary ion observed should correspond to the protonated molecule, [M+H]⁺.

    • Predicted m/z:

      • For C₇H₆⁷⁹BrN₃ + H⁺: 211.98 + 1.01 = 212.99

      • For C₇H₆⁸¹BrN₃ + H⁺: 213.98 + 1.01 = 214.99

    • Look for an A+2 isotopic pattern with two peaks at ~m/z 213.0 and ~m/z 215.0 with approximately 1:1 relative intensity.

Visualization: LC-MS Data Acquisition

LCMS_Workflow hplc HPLC Separation uv UV Detector hplc->uv esi Electrospray Ionization (ESI+) hplc->esi Eluent Flow ms Mass Analyzer esi->ms detector MS Detector ms->detector spectrum Mass Spectrum ([M+H]⁺, [M+2+H]⁺) detector->spectrum

Caption: Data flow in an LC-MS experiment.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[1] ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, DMSO-d₆ is the solvent of choice due to its excellent solubilizing power for benzimidazoles and its ability to allow for the observation of exchangeable N-H protons.

Protocol 4.1: ¹H and ¹³C NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Features: While exact chemical shifts require experimental determination, the following table outlines the expected regions and multiplicities based on the structure and data from similar compounds.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityAssignment
¹H 10.5 - 11.5Broad SingletImidazole N-H
7.0 - 7.5Multiplets3 Aromatic C-H
6.0 - 6.5Broad SingletAmine (-NH₂)
¹³C 150 - 155SingletC2 (attached to -NH₂)
135 - 145SingletQuaternary Aromatic C
110 - 130DoubletsAromatic CH carbons
105 - 115SingletC4 (attached to -Br)

Visualization: NMR Analysis Workflow

NMR_Workflow sample Dissolve Sample in DMSO-d6 tube Transfer to NMR Tube sample->tube spectrometer Acquire Spectra (¹H, ¹³C) tube->spectrometer fid Process FID (Fourier Transform) spectrometer->fid spectrum Analyze Spectrum (Chemical Shifts, Integrals) fid->spectrum structure Confirm Structure spectrum->structure

Caption: Workflow for NMR structural analysis.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For the target compound, FT-IR can confirm the presence of key structural motifs such as the N-H bonds of the amine and imidazole groups, the aromatic ring system, and the C-N bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Protocol 5.1: ATR-FTIR Analysis
  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Method:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (typically by co-adding 16 or 32 scans) over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Table 5: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3150 - 3000N-H StretchImidazole N-H
3100 - 3000C-H StretchAromatic C-H
1650 - 1600C=N StretchImidazole Ring
1620 - 1580N-H BendPrimary Amine (-NH₂)
1550 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine

Visualization: FT-IR Functional Group Analysis

FTIR_Workflow background Acquire Background Spectrum sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire analyze Identify Characteristic Absorption Bands acquire->analyze confirm Confirm Functional Groups analyze->confirm

References

Application Note: Strategic Derivatization of 4-Bromo-1H-benzo[d]imidazol-2-amine for Enhanced Biological Potency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] This application note provides a detailed guide for researchers on the strategic chemical modification of 4-Bromo-1H-benzo[d]imidazol-2-amine, a versatile starting material for generating novel drug candidates. We present field-proven protocols for derivatization at three key positions: the C4-bromo group, the N1-imidazole nitrogen, and the C2-exocyclic amine. The causality behind experimental choices, catalyst selection for achieving chemoselectivity, and insights into the structure-activity relationship (SAR) are discussed to guide the rational design of more potent molecules.

Introduction: The Benzimidazole Scaffold in Drug Discovery

Benzimidazole and its derivatives are foundational components in a wide array of pharmacologically active compounds, demonstrating antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others.[1][3][4][5] The this compound scaffold offers multiple reactive sites, making it an ideal starting point for library synthesis in drug discovery campaigns. The primary challenge and opportunity lie in the chemoselective functionalization of its three distinct nucleophilic centers: the endocyclic N1 and N3 nitrogens (which exist in tautomeric equilibrium) and the exocyclic 2-amino group, in addition to the C4-bromo position, which is primed for cross-coupling reactions.[3] This guide focuses on leveraging modern synthetic methodologies to selectively modify these positions to enhance biological potency.

Strategic Derivatization Points and Workflow

The molecular architecture of this compound presents three primary vectors for chemical diversification. The choice of reaction conditions and, critically, the catalyst system, allows for precise control over the site of modification.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_products Derivative Classes Start This compound C4 Strategy 1: C4-Position Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->C4 Pd-Catalysis N1 Strategy 2: N1-Position (Endocyclic) N-Arylation / N-Alkylation Start->N1 Cu-Catalysis N2 Strategy 3: C2-Amine (Exocyclic) N-Arylation / N-Acylation Start->N2 Pd-Catalysis P1 C4-Aryl/Heteroaryl Derivatives C4->P1 P2 N1-Aryl/Alkyl Derivatives N1->P2 P3 C2-Arylamino/Amido Derivatives N2->P3 G cluster_main Catalyst-Controlled N-Arylation Start This compound + Aryl Halide Pd_Cat Pd-Catalyzed Method (e.g., Buchwald-Hartwig) Start->Pd_Cat Selects Exocyclic N Cu_Cat Cu-Catalyzed Method (e.g., Ullmann Coupling) Start->Cu_Cat Selects Endocyclic N Product_N2 Exocyclic N-Arylation Product (C2-Arylamino) Pd_Cat->Product_N2 Product_N1 Endocyclic N-Arylation Product (N1-Aryl) Cu_Cat->Product_N1

References

Application Notes and Protocols: 4-Bromo-1H-benzo[d]imidazol-2-amine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Document Version: 1.0

Introduction

4-Bromo-1H-benzo[d]imidazol-2-amine is a versatile heterocyclic compound that holds significant promise as a fundamental building block in the design and synthesis of advanced functional materials. Its rigid benzimidazole core provides thermal and chemical stability, while the strategically positioned amino and bromo functional groups offer multiple pathways for derivatization and integration into larger molecular architectures. The electron-rich nature of the benzimidazole ring system, coupled with the electronic influence of the substituents, imparts unique photophysical and electrochemical properties that can be harnessed for a variety of applications.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth overview of the potential applications of this compound and detailed, field-proven protocols for its utilization in the development of next-generation materials. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, supported by authoritative references.

Core Molecular Attributes and Synthetic Versatility

The utility of this compound in materials science stems from its distinct structural features:

  • The Benzimidazole Scaffold: This fused heterocyclic system is known for its high thermal stability, excellent charge transport characteristics, and ability to participate in hydrogen bonding and coordination with metal ions.

  • The 2-Amino Group: This primary amine serves as a key nucleophilic site for a wide range of chemical transformations. It can be readily acylated, alkylated, or used in condensation reactions to attach other functional moieties, thereby tuning the electronic and photophysical properties of the resulting molecule.

  • The 4-Bromo Substituent: The bromine atom is an excellent leaving group for various cross-coupling reactions, most notably the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of aryl, vinyl, or other organic fragments, enabling the construction of complex, conjugated systems.

The synthetic accessibility and reactivity of these functional groups make this compound a highly valuable synthon for the rational design of materials with tailored properties.

Application in Organic Light-Emitting Diodes (OLEDs)

The benzimidazole core is a well-established component in materials for organic light-emitting diodes (OLEDs), often utilized in host materials, electron-transporting layers (ETLs), and emissive layers (EMLs). Derivatives of this compound are promising candidates for high-performance blue emitters, a critical component for full-color displays and solid-state lighting.

Scientific Rationale:

Benzimidazole derivatives are known for their wide bandgap and high triplet energies, which are crucial for efficient blue emission.[1] The electron-deficient nature of the imidazole ring facilitates electron transport.[2] By utilizing the bromo- and amino- functionalities, one can introduce both electron-donating and electron-accepting groups, creating bipolar molecules with balanced charge transport properties. For instance, the bromine atom can be replaced with a large, rigid, and fluorescent moiety like pyrene via a Suzuki coupling reaction to create a highly efficient blue emitter.[3][4] The amino group can be functionalized to fine-tune the HOMO/LUMO energy levels and enhance solubility and film-forming properties.

Protocol 2.1: Synthesis of a Pyrene-Functionalized Benzimidazole Emitter

This protocol describes a Suzuki cross-coupling reaction to synthesize a potential blue OLED emitter.

Workflow Diagram:

A This compound E Reflux, 80-100 °C, 24h A->E B Pyrene-1-boronic acid B->E C Pd(PPh3)4, K2CO3 C->E Catalyst & Base D Toluene/Ethanol/H2O D->E Solvent F Work-up & Purification E->F G Characterization (NMR, MS, UV-Vis, PL) F->G H Final Product: 4-(Pyren-1-yl)-1H-benzo[d]imidazol-2-amine G->H

Caption: Synthetic workflow for a pyrene-functionalized benzimidazole.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and water (5 mL).

  • Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, UV-Vis absorption spectroscopy, and photoluminescence (PL) spectroscopy to determine its photophysical properties.

Protocol 2.2: Fabrication and Characterization of a Simple OLED Device

Workflow Diagram:

cluster_0 Device Fabrication cluster_1 Device Characterization A ITO Substrate Cleaning B Spin-coating of HTL (e.g., PEDOT:PSS) A->B C Spin-coating of Emissive Layer (Host:Emitter) B->C D Thermal Evaporation of ETL (e.g., TPBi) C->D E Thermal Evaporation of Cathode (LiF/Al) D->E F Current-Voltage-Luminance (J-V-L) Measurement E->F G Electroluminescence (EL) Spectrum Measurement F->G H External Quantum Efficiency (EQE) Calculation F->H

Caption: Workflow for OLED fabrication and characterization.

Step-by-Step Methodology:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 20 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the synthesized benzimidazole emitter (e.g., 2 wt%) and a suitable host material (e.g., CBP) in chloroform. Spin-coat the EML solution onto the HTL and anneal at 60 °C for 30 minutes.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit an electron-transporting layer (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), TPBi), a lithium fluoride (LiF) layer, and an aluminum (Al) cathode.

  • Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Application as a Corrosion Inhibitor

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media.[5][6][7] They function by adsorbing onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.

Scientific Rationale:

The corrosion inhibition efficiency of benzimidazole derivatives is attributed to the presence of the aromatic ring and nitrogen heteroatoms, which act as adsorption centers.[8] The lone pair of electrons on the nitrogen atoms and the π-electrons of the benzene ring facilitate adsorption onto the metal surface. This compound possesses multiple active sites for adsorption: the two nitrogen atoms of the imidazole ring, the exocyclic amino group, and the π-electron system. The bromo-substituent, being electron-withdrawing, can influence the electron density distribution in the molecule, potentially enhancing its adsorption characteristics.

Protocol 3.1: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the electrochemical methods to assess the performance of this compound as a corrosion inhibitor for mild steel in an acidic environment.

Workflow Diagram:

cluster_0 Electrochemical Cell Setup cluster_1 Electrochemical Measurements cluster_2 Data Analysis A Mild Steel Working Electrode D 1 M HCl Solution (with and without inhibitor) A->D B Platinum Counter Electrode B->D C Saturated Calomel Reference Electrode C->D E Potentiodynamic Polarization D->E F Electrochemical Impedance Spectroscopy (EIS) D->F G Tafel Extrapolation E->G I Nyquist and Bode Plots Analysis F->I H Calculation of Inhibition Efficiency (IE%) G->H I->H

Caption: Workflow for evaluating corrosion inhibition efficiency.

Step-by-Step Methodology:

  • Electrode Preparation: Prepare mild steel specimens by polishing with different grades of emery paper, degreasing with acetone, washing with deionized water, and drying.

  • Electrolyte Preparation: Prepare a 1 M hydrochloric acid (HCl) solution. Prepare a series of test solutions by dissolving varying concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization: Allow the working electrode to reach a stable open-circuit potential (OCP). Then, polarize the electrode potentiodynamically from -250 mV to +250 mV (vs. OCP) at a scan rate of 1 mV/s.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by Tafel extrapolation.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100, where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • From the EIS data, analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). Calculate the IE% using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100.

Quantitative Data Summary:

Inhibitor Concentration (ppm)icorr (µA/cm²)Ecorr (mV vs. SCE)Rct (Ω·cm²)IE% (from Polarization)IE% (from EIS)
0 (Blank)ValueValueValue--
50ValueValueValueValueValue
100ValueValueValueValueValue
200ValueValueValueValueValue
500ValueValueValueValueValue

(Note: The values in the table are placeholders and should be filled with experimental data.)

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both a coordinating amino-imidazole group and a synthetically versatile bromo-substituent, makes it an attractive ligand for the construction of functional metal-organic frameworks (MOFs).

Scientific Rationale:

The 2-aminobenzimidazole moiety can act as a bidentate chelating ligand, coordinating to metal ions through the imidazole and exocyclic amino nitrogen atoms. This can lead to the formation of robust and porous frameworks. The presence of the amino group within the MOF pores can enhance its affinity for CO2 and other acidic gases, making it a candidate for gas separation and storage applications.[9][10] Furthermore, the bromo-substituent provides a handle for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure after its initial synthesis.[11]

Protocol 4.1: Solvothermal Synthesis of a Benzimidazole-Based MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as the organic linker.

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL glass vial, dissolve this compound (0.2 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Metal Salt Addition: In a separate vial, dissolve a metal salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.2 mmol), in DMF (5 mL).

  • Mixing and Sealing: Combine the two solutions in the 20 mL vial. Cap the vial tightly.

  • Solvothermal Reaction: Place the vial in a programmable oven and heat to 100 °C for 48 hours.

  • Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).

  • Activation: Dry the product under vacuum at 80 °C for 12 hours to remove residual solvent molecules from the pores.

  • Characterization: Characterize the synthesized MOF using powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis (e.g., N₂ at 77 K) to determine its porosity and surface area.

Concluding Remarks

This compound is a promising and versatile building block for the development of a wide range of advanced materials. Its unique combination of a stable benzimidazole core and reactive amino and bromo functional groups provides a rich platform for synthetic innovation. The protocols detailed in this guide offer a starting point for researchers to explore its potential in OLEDs, corrosion inhibition, and metal-organic frameworks. Further derivatization and investigation into the photophysical, electrochemical, and coordination properties of this compound and its analogues will undoubtedly lead to the discovery of new materials with enhanced performance and novel functionalities.

References

Use of 4-Bromo-1H-benzo[d]imidazol-2-amine as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Use of 4-Bromo-1H-benzo[d]imidazol-2-amine as a Chemical Probe for Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of ATP-competitive protein kinase inhibitors.[1][2][3] This document provides a detailed guide for the utilization of This compound as a foundational chemical probe for engaging and identifying novel protein kinase targets. We present the scientific rationale for its use, its key physicochemical properties, and comprehensive, step-by-step protocols for critical experiments, including target engagement verification via the Cellular Thermal Shift Assay (CETSA) and target identification using a derived affinity probe. These methodologies are designed to provide researchers with a robust framework for validating the biological targets of this compound and similar small molecules.

Probe Profile: this compound

The utility of a chemical probe is defined by its potency, selectivity, and the ability to confirm its interaction with a target in a cellular context.[4][5] this compound is an ideal starting point for probe development due to the established activity of its core scaffold and the strategic placement of a bromine atom, which can serve as a vector for chemical functionalization.

Chemical Properties and Rationale for Use

The 2-aminobenzimidazole core acts as a bioisostere for the purine ring of ATP, enabling it to bind within the highly conserved ATP-binding pocket of many protein kinases.[6] The exocyclic amine and imidazole nitrogen atoms typically form key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The bromine atom at the 4-position can be exploited to develop more sophisticated tools, such as an affinity-based probe for pull-down experiments.

PropertyValueReference
CAS Number 1266114-75-3[7]
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [8]
Core Scaffold 2-Aminobenzimidazole[1][2][9]
Putative Target Class Protein Kinases (e.g., CK1δ, Aurora, ITK, p38α)[1][2][3][9]
Mechanism of Action ATP-Competitive Inhibition (Hypothesized)[1]
Hypothesized Mechanism of Action and Signaling Pathway

Based on extensive literature on 2-aminobenzimidazole derivatives, this compound is predicted to act as an ATP-competitive inhibitor of protein kinases.[1][3] These enzymes play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) TargetKinase Target Ser/Thr Kinase (e.g., CK1δ, p38α, Aurora) RTK->TargetKinase Activates Probe This compound (Chemical Probe) Probe->TargetKinase Inhibits (ATP-Competitive) Downstream Downstream Substrate TargetKinase->Downstream Phosphorylates P_Downstream Phosphorylated Substrate Downstream->P_Downstream CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) P_Downstream->CellularResponse Triggers GF Growth Factor GF->RTK Binds

Caption: Hypothesized kinase inhibition pathway.

Experimental Applications & Protocols

A robust chemical probe requires rigorous validation.[11] The following protocols detail two essential experiments: confirming target engagement in a cellular environment and identifying the specific protein targets.

Overall Experimental Workflow

The path from a candidate probe to a validated target involves a multi-step process. First, target engagement is confirmed to ensure the molecule interacts with its intended target inside the cell. Following this, an affinity-based version of the probe is used to isolate and subsequently identify the binding partners via mass spectrometry.

G cluster_0 Phase 1: Target Engagement Validation cluster_1 Phase 2: Target Identification A Treat intact cells with This compound B Apply Heat Gradient (Cellular Thermal Shift Assay - CETSA) A->B C Cell Lysis & Centrifugation B->C D Quantify Soluble Target Protein (e.g., Western Blot, MS) C->D E Generate Melt Curve D->E F Confirm Thermal Shift (ΔTagg) (Indicates Target Engagement) E->F G Synthesize Affinity Probe (Probe-Linker-Biotin) H Incubate Affinity Probe with Cell Lysate G->H I Add Streptavidin Beads (Pull-down) H->I J Wash to Remove Non-specific Binders I->J K Elute Bound Proteins J->K L Protein Identification (LC-MS/MS) K->L M Identify Specific Target(s) L->M

Caption: Workflow for probe validation and target ID.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its target protein in the complex milieu of a cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]

Objective: To determine if this compound engages with a specific target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Cell line expressing the putative target protein.

  • This compound (and DMSO as vehicle control).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer (e.g., RIPA buffer) with inhibitors.

  • Apparatus for protein quantification (e.g., Western Blot or Mass Spectrometer).

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the desired concentration of this compound (e.g., 1-10 µM) and another set with an equivalent volume of DMSO (vehicle control).

    • Incubate for 1-2 hours under standard cell culture conditions.

    • Rationale: This incubation allows the compound to penetrate the cell membrane and bind to its intracellular targets.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).

    • Heat the samples for 3 minutes at the designated temperatures using a thermocycler, followed by a 3-minute cooling step at room temperature.[16]

    • Rationale: Heating induces denaturation and aggregation of proteins. Unbound proteins will aggregate at lower temperatures than ligand-bound, stabilized proteins.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.

    • Rationale: This step separates the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).

  • Quantification:

    • Carefully collect the supernatant from each sample.

    • Analyze the amount of the soluble target protein remaining in the supernatant for each temperature point using Western blotting with a specific antibody or by quantitative mass spectrometry.

    • Rationale: The amount of soluble protein remaining is directly proportional to its thermal stability.

  • Data Analysis:

    • Quantify the band intensities (for Western Blot) and normalize them to the intensity at the lowest temperature point (e.g., 40°C).

    • Plot the normalized soluble protein fraction against temperature for both the DMSO- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[12] The temperature at which 50% of the protein is denatured is the Tagg. The change (ΔTagg) is a measure of stabilization.[12]

Protocol 2: Target Identification via Affinity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) uses reactive chemical probes to identify and characterize enzyme function directly in complex biological systems.[17][18] For non-covalent inhibitors like our probe, an affinity-based approach is used. This involves synthesizing a probe analogue containing a reporter tag (e.g., biotin) for enrichment and a photo-reactive group for covalent capture.[19][20]

Objective: To identify the cellular binding partners of this compound.

Phase A: Synthesis of Affinity Probe

  • The 4-bromo position on the core scaffold is the ideal handle for chemical modification.

  • Using a suitable cross-coupling reaction (e.g., Suzuki or Sonogashira), attach a linker arm that terminates with a biotin tag.

  • For enhanced capture, the linker can also incorporate a photo-activatable crosslinker (e.g., a diazirine or benzophenone) to convert the non-covalent interaction into a covalent bond upon UV irradiation.[20]

Phase B: Pull-Down Assay

Materials:

  • Affinity Probe (Probe-Linker-Biotin).

  • Inactive Control Probe (structurally similar but designed not to bind, or just the biotin-linker moiety).

  • Cell lysate.

  • Streptavidin-conjugated magnetic beads or agarose resin.

  • Wash buffers (e.g., TBS with varying salt concentrations and detergents).

  • Elution buffer (e.g., high concentration of biotin, or SDS-PAGE loading buffer).

  • LC-MS/MS equipment for proteomic analysis.

Methodology:

  • Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest using a mild lysis buffer (without harsh detergents like SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Probe Incubation:

    • Incubate the clarified lysate with the affinity probe (e.g., 1-5 µM) for 1-2 hours at 4°C.

    • Competitive Control: In a separate tube, pre-incubate the lysate with a high concentration (e.g., 100x excess) of the original "free" this compound before adding the affinity probe.

    • Negative Control: Incubate another lysate sample with an inactive control probe.

    • Rationale: The competitive control is crucial to distinguish specific binders from non-specific ones. Proteins that are "competed off" by the free compound are true targets.

  • Crosslinking (if using a photo-reactive probe):

    • Irradiate the samples with UV light (e.g., 365 nm) for 15-30 minutes on ice to covalently link the probe to its binding partners.[20]

  • Enrichment of Probe-Protein Complexes:

    • Add pre-washed streptavidin beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of stringent washes with different buffers to remove proteins that are non-specifically bound to the beads or the probe.

    • Rationale: This is a critical step to reduce background and increase the signal-to-noise ratio for identifying true binders.

  • Elution:

    • Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of free biotin.

  • Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel digest (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

  • Data Analysis:

    • Compare the list of proteins identified in the affinity probe sample with those from the control samples.

    • True targets should be highly enriched in the affinity probe sample and significantly reduced or absent in the competitive control and negative control samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS 1266114-75-3).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Section 1: Synthesis Overview

The most direct and reliable synthetic route to this compound involves the cyclization of a pre-brominated diamine precursor. Specifically, the reaction of 3-Bromo-1,2-phenylenediamine with a one-carbon electrophile, such as cyanogen bromide (CNBr) , provides the target molecule with high regioselectivity. This approach is generally preferred over the post-synthesis bromination of 2-aminobenzimidazole, which can lead to a mixture of isomers and over-brominated side products.[3][4]

The overall reaction is a condensation process where the two amine nucleophiles of the phenylenediamine attack the electrophilic carbon of the cyanogen bromide, followed by an intramolecular cyclization and tautomerization to form the stable aromatic benzimidazole ring.

Caption: General synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has run to completion according to TLC, but after work-up, I have a very low yield of my target compound. What could be the cause?

This is a frequent problem that can stem from several factors, from reaction conditions to product isolation.

  • Possible Cause A: Inefficient Cyclization

    • The "Why": The formation of the imidazole ring is the key step. This intramolecular cyclization can be slow or inefficient if the reaction conditions are not optimal. Factors like temperature, pH, and solvent polarity play a crucial role in facilitating the ring closure. Some modern approaches utilize microwave irradiation to dramatically reduce reaction times and improve yields in benzimidazole synthesis.[5][6]

    • Solution:

      • Temperature & Time: Ensure the reaction is refluxed for a sufficient period. Monitor via TLC until the starting diamine spot has been completely consumed. For thermally sensitive substrates, a lower temperature for a longer duration might be necessary.

      • Solvent System: The reaction is often performed in a protic solvent mixture like ethanol/water. This helps to solvate the reagents and any intermediates. If solubility is an issue, consider alternative solvents, but be aware this can change the reaction profile.[7]

      • Catalysis: While this specific reaction often proceeds without a catalyst, some benzimidazole syntheses benefit from the addition of a mild acid, which can protonate intermediates and accelerate cyclization.[8][9]

  • Possible Cause B: Product Loss During Work-up

    • The "Why": Benzimidazoles are amphoteric molecules. The 2-amino group is basic, while the imidazole N-H proton is weakly acidic. During aqueous work-up, adjusting the pH incorrectly can lead to the formation of a salt, which is highly soluble in water, causing significant product loss.[4]

    • Solution:

      • Careful Neutralization: After the reaction, the mixture is often acidic. It is critical to neutralize it carefully. The goal is to bring the pH to the isoelectric point of the molecule where it is least soluble. Add a base (e.g., saturated sodium bicarbonate or dilute ammonium hydroxide) dropwise until precipitation is maximized. Check the pH of the aqueous phase; a pH of ~7-8 is typically a good target.

      • Extraction: If the product does not precipitate cleanly, extraction with an organic solvent like ethyl acetate is necessary. Ensure the aqueous layer is at the optimal pH before extracting. Perform multiple extractions (e.g., 3x) to maximize recovery.

  • Possible Cause C: Purity of Starting Material

    • The "Why": Phenylenediamines are susceptible to air oxidation, which can lead to dark, polymeric impurities that can inhibit the reaction. Cyanogen bromide can hydrolyze if exposed to moisture.

    • Solution:

      • Verify Diamine Quality: Use 3-bromo-1,2-phenylenediamine that is light in color. If it has darkened significantly, it may need to be purified by recrystallization or column chromatography before use.

      • Handle CNBr Appropriately: Cyanogen bromide is toxic and moisture-sensitive. Handle it in a well-ventilated fume hood and ensure all glassware is dry. Use freshly opened or properly stored reagent.

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with several side products, making purification difficult. How can I improve the reaction's selectivity?

  • Possible Cause A: Over-bromination

    • The "Why": This is more common when brominating an existing benzimidazole ring rather than starting with the brominated diamine. The benzimidazole ring system is activated towards electrophilic substitution, and using an excess of a powerful brominating agent (like Br₂) can lead to the formation of di- or tri-brominated products.[3]

    • Solution:

      • Control Stoichiometry: If you must brominate the benzimidazole core, use a milder brominating agent like N-Bromosuccinimide (NBS).[3][10] Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents.

      • Lower Temperature: Perform the bromination at a reduced temperature (e.g., 0-5 °C) to increase selectivity and minimize over-reaction.[4]

  • Possible Cause B: Incomplete Cyclization or Side Reactions

    • The "Why": If the cyclization is not efficient, you may isolate unreacted starting material or partially reacted intermediates. The cyanogen bromide can also participate in side reactions, especially if the conditions are not controlled.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. A well-run reaction should show a clean conversion from the starting material spot to a single product spot. If multiple spots appear, investigate by adjusting temperature or reaction time.

      • Purification Strategy: If minor impurities are unavoidable, purification by column chromatography on silica gel is the standard method. A solvent system of ethyl acetate in hexanes or dichloromethane/methanol is often effective.[11]

Troubleshooting_Workflow decision decision solution solution start Reaction Complete check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? check_yield->check_purity No cause_workup Check Work-up pH & Extraction check_yield->cause_workup Yes end_product Process Complete check_purity->end_product No cause_impurities Identify Impurities (TLC, LC-MS) check_purity->cause_impurities Yes solution_ph Adjust pH to ~7-8 for precipitation. Use multiple extractions. cause_workup->solution_ph Optimize cause_cyclization Review Cyclization Conditions cause_workup->cause_cyclization Work-up OK solution_conditions Increase reflux time. Ensure solvent suitability. Check starting material purity. cause_cyclization->solution_conditions solution_purify Optimize column chromatography. Recrystallize final product. cause_impurities->solution_purify

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Key Parameter Optimization

Optimizing a reaction requires balancing several variables. The table below summarizes the critical parameters for this synthesis and their expected impact.

ParameterRecommendationRationale & Impact on Yield/Purity
Reagent Stoichiometry 1.0 eq. Diamine 1.0 - 1.1 eq. CNBrUsing a slight excess of CNBr can help drive the reaction to completion, but a large excess can lead to side products. An exact 1:1 ratio is often sufficient.
Solvent Ethanol/Water or MethanolProtic solvents are essential for solvating the reagents and facilitating proton transfer during the cyclization mechanism.[7] A co-solvent like water can help dissolve CNBr.
Temperature Reflux (typically 80-100 °C)Higher temperatures are required to provide the activation energy for the cyclization step. Insufficient heat will result in a stalled or very slow reaction.
Reaction Time 4 - 12 hoursMust be determined empirically by monitoring the reaction via TLC. Prolonged heating after completion can sometimes lead to product degradation.
Work-up pH ~7-8CRITICAL: As an amphoteric molecule, the product is most likely to precipitate at its isoelectric point. Incorrect pH will keep it dissolved in the aqueous phase, devastating the isolated yield.[4]

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure based on common methodologies for this class of compounds.

Safety Note: Cyanogen bromide is highly toxic and should be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Reagents:

  • 3-Bromo-1,2-phenylenediamine (1.0 equiv.)

  • Cyanogen bromide (1.05 equiv.)

  • Ethanol (or Methanol)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-1,2-phenylenediamine (1.0 equiv.).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 ratio) to the flask to create a stirrable suspension (approx. 0.1 M concentration).

  • Reagent Addition: In a separate container, carefully dissolve cyanogen bromide (1.05 equiv.) in a small amount of the same solvent mixture. Add this solution to the stirred suspension of the diamine at room temperature.

  • Heating: Heat the reaction mixture to reflux (the temperature will depend on the solvent, typically ~85°C for ethanol/water).

  • Monitoring: Allow the reaction to proceed at reflux for 6-8 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase).

  • Work-up & Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly and carefully add saturated sodium bicarbonate solution while stirring until the pH of the mixture is between 7 and 8.

    • A precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).

    • If significant impurities remain, the product should be purified by column chromatography on silica gel.

Section 5: Reaction Mechanism

Understanding the mechanism provides insight into why certain conditions are necessary. The formation of the 2-aminobenzimidazole ring from a phenylenediamine and cyanogen bromide proceeds through a well-established pathway.

  • Nucleophilic Attack: One of the amino groups of the 3-bromo-1,2-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This displaces the bromide ion, forming a guanidinium-like intermediate.

  • Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the same carbon.

  • Proton Transfer & Aromatization: A series of proton transfers and the elimination of a molecule (formally HBr, which is neutralized by the solvent or base) leads to the formation of the stable, aromatic benzimidazole ring system.

Caption: Key stages of the benzimidazole formation mechanism.

Section 6: Frequently Asked Questions (FAQs)

  • Q1: Can I perform the bromination on 2-aminobenzimidazole instead of starting with a brominated diamine?

    • A: While possible, it is not recommended for synthesizing the 4-bromo isomer specifically. Electrophilic bromination of the 2-aminobenzimidazole ring is complex and can lead to a mixture of isomers (e.g., bromination at the 5, 6, or 7 positions) and di-brominated products, making purification challenging.[3][12] Using 3-bromo-1,2-phenylenediamine as the starting material locks in the desired regiochemistry from the start.

  • Q2: What is the role of sodium metabisulfite (Na₂S₂O₅) mentioned in some benzimidazole synthesis literature?

    • A: Sodium metabisulfite is often used in syntheses where an aldehyde is the one-carbon source.[13][14] It acts as a mild oxidizing agent and catalyst. In the synthesis with cyanogen bromide, it is not necessary as CNBr is already at the correct oxidation state.

  • Q3: My final product is a dark-colored solid. Is this normal?

    • A: The pure product should be an off-white or light-colored solid. A dark color often indicates the presence of oxidation byproducts from the starting phenylenediamine.[6] This impurity can often be removed during purification by column chromatography or by treating a solution of the product with a small amount of activated charcoal before recrystallization.

  • Q4: How do I confirm the identity and purity of my final product?

    • A: Standard analytical techniques should be used. ¹H NMR spectroscopy will confirm the structure by showing the characteristic aromatic proton signals and their coupling patterns, which will be distinct for the 4-bromo isomer. Mass spectrometry (MS) will confirm the molecular weight and correct isotopic pattern for bromine. Purity can be assessed by HPLC or LC-MS.

References

Technical Support Center: Purification of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS: 1266114-75-3). This document is intended for researchers, medicinal chemists, and process development scientists who are handling the synthesis and purification of this important heterocyclic scaffold. Given its structural features—a polar benzimidazole core, a basic amino group, and a lipophilic bromine atom—purification can present unique challenges.

This guide provides field-proven insights and detailed protocols to help you navigate common issues, ensuring you obtain your target compound at the desired purity for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise before and during the purification process.

Q1: What are the most likely impurities I'll encounter during the synthesis of this compound?

A1: Impurities are almost always tied to the synthetic route. A common synthesis involves the cyclization of 3-bromo-1,2-phenylenediamine with cyanogen bromide or a similar C1 source. Therefore, you can expect to find:

  • Unreacted 3-bromo-1,2-phenylenediamine: This starting material is a frequent impurity. It is less polar than the product and can often be separated with careful chromatography.

  • Over-brominated or regioisomeric starting materials: Depending on the synthesis of the diamine, you may have isomeric impurities that carry through to the final product, posing a significant separation challenge.

  • Reagents and by-products: If using coupling agents for more complex syntheses involving this core, reagents like HATU or HOBt and their by-products can contaminate the crude material.[1]

  • Polymeric materials: Benzimidazoles, under certain conditions, can form oligomers or polymeric side products that are often insoluble and can be removed by filtration.

Q2: My compound appears insoluble in common organic solvents. What is a good starting point for purification?

A2: The benzimidazole core imparts a degree of rigidity and the 2-amino group allows for strong hydrogen bonding, often leading to poor solubility in non-polar solvents like hexanes or even moderately polar solvents like dichloromethane (DCM) alone.

  • For chromatography: Start with a highly polar mobile phase, such as 5-10% Methanol in DCM.[1][2] If solubility on the column is still an issue, pre-adsorbing the crude material onto silica gel (dry loading) is often more effective than wet loading.

  • For recrystallization: Highly polar, protic solvents like ethanol, isopropanol, or solvent mixtures involving DMF or DMSO are often required to dissolve the compound when hot. The parent benzimidazole scaffold is known to be freely soluble in alcohol.[3]

  • Acid/Base Chemistry: The 2-amino group is basic. The compound can often be dissolved in dilute aqueous acid (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then precipitated by basifying the aqueous layer with a base like NaOH or NaHCO₃.

Q3: Is this compound stable to heat and silica gel?

A3: Generally, the 2-aminobenzimidazole scaffold is robust. However, some complex heterocyclic compounds can be sensitive to prolonged exposure to silica gel, which is weakly acidic.[4] If you observe significant streaking on TLC or material loss on the column that cannot be explained by solvent choice, consider the following:

  • Deactivate the silica: Flush the column with your mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide before loading your sample. This neutralizes acidic sites and can dramatically improve recovery and peak shape.

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

  • Limit heat: When recrystallizing from high-boiling solvents like DMF or DMSO, minimize the time the compound is kept at high temperatures to prevent potential degradation.

Section 2: Troubleshooting Guide for Common Purification Challenges

This guide uses a problem-and-solution format to address specific experimental issues.

Problem: My crude product has low purity (<70%) and TLC shows multiple spots.

This is a common scenario, especially in discovery chemistry. A multi-step purification strategy is often required. The choice of the first step is critical for success.

Workflow: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the impurities.

G start Crude 4-Bromo-1H- benzo[d]imidazol-2-amine decision1 Are major impurities non-basic/non-polar (e.g., starting materials)? start->decision1 acid_base Perform Acid-Base Extraction decision1->acid_base  Yes chromatography Perform Column Chromatography decision1->chromatography  No / Complex Mixture check_purity1 Check Purity by TLC/LCMS acid_base->check_purity1 check_purity1->chromatography  Needs more  purification end_product Pure Product (>98%) check_purity1->end_product  Purity OK check_purity2 Check Purity by TLC/LCMS chromatography->check_purity2 recrystallize Recrystallize for Final Polishing check_purity2->recrystallize  Needs polishing  (>95%) check_purity2->end_product  Purity OK recrystallize->end_product

Caption: Decision tree for selecting a purification strategy.

Problem: During column chromatography, my compound streaks badly or remains at the origin (Rf = 0).

Cause: This classic issue stems from either poor solubility in the mobile phase or excessively strong binding to the stationary phase (silica gel). The polar amine and imidazole N-H groups create strong hydrogen bonds with the silanol groups on the silica surface.

Solution:

  • Increase Mobile Phase Polarity: The primary solution is to increase the eluting power of your solvent system. A gradient elution is highly recommended.

    • Start with a less polar system (e.g., 100% DCM or 2% MeOH in DCM) to wash off non-polar impurities.

    • Gradually increase the percentage of the polar solvent (Methanol or Ethanol) up to 10-20%.[2][5]

  • Add a Basic Modifier: To disrupt the strong interaction with the acidic silica gel, add a small amount of a base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% TEA to your solvent system.

    • Ammonium Hydroxide (NH₄OH): Prepare your methanolic component by adding 1-2% concentrated NH₄OH to the methanol bottle. Use this "ammoniated methanol" as the polar component of your mobile phase. This is often very effective for primary amines.

  • Change the Loading Method: If the compound is poorly soluble in the initial mobile phase, it will precipitate at the top of the column.

    • Dry Loading: Dissolve your crude product in a small amount of a solvent it is soluble in (e.g., MeOH or DMF). Add 3-5 times its weight of silica gel to this solution. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.

Problem: My compound co-elutes with an impurity during column chromatography.

Cause: The impurity has a polarity very similar to your product. This often happens with isomers or closely related analogues.

Solution:

  • Flatten the Gradient: Run a shallower gradient in the region where your product elutes. For example, if your product comes off at 8% MeOH/DCM, try running a gradient from 5% to 10% over many column volumes.

  • Change the Solvent System: Sometimes a complete change in solvent properties can resolve overlapping spots. If you are using a DCM/MeOH system, try an Ethyl Acetate/Hexane system, perhaps with an alcohol co-solvent (e.g., Hexane/EtOAc/EtOH).

  • Switch Stationary Phase: If silica gel fails, consider other options.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity. Your polar compound will elute early, while greasy impurities will be retained longer. A typical mobile phase is a gradient of Acetonitrile in Water (often with 0.1% TFA or Formic Acid).

    • Alumina: Basic or neutral alumina can offer different selectivity compared to silica.

Problem: During recrystallization, my compound "oils out" instead of forming crystals.

Cause: The compound is coming out of solution at a temperature above its melting point, or the presence of impurities is depressing the melting point and interfering with lattice formation.

Solution:

  • Reduce the Solution Temperature Slowly: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of ordered crystal lattices.

  • Use a Co-solvent System: Dissolve the compound in a minimal amount of a good, hot solvent (e.g., Methanol or Ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, like water or hexanes) dropwise until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.

  • Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a single, tiny crystal of a previously purified batch (a "seed crystal").[6]

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step instructions for the most common purification techniques.

Protocol 3.1: Column Chromatography Purification

This protocol is adapted from standard methods for purifying benzimidazole derivatives.[2][5]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (DCM, Ethyl Acetate) and a polar solvent (Methanol, Ethanol). Aim for an Rf value of ~0.2-0.3 for your target compound. Add 0.5% TEA or NH₄OH if streaking is observed.

  • Column Packing (Wet Slurry Method):

    • Select a column of appropriate size (aim for a 40:1 to 100:1 ratio of silica weight to crude compound weight).

    • Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Ensure there are no air bubbles or cracks.

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude compound (~1g) in a suitable solvent (e.g., 10-20 mL MeOH).

    • Add silica gel (~5g) and mix to form a paste.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully layer the powder on top of the packed column. Add a thin protective layer of sand.

  • Elution:

    • Carefully add the mobile phase and begin elution.

    • Collect fractions and monitor them by TLC.

    • If using a gradient, start with the low-polarity solvent and gradually increase the concentration of the high-polarity solvent.

  • Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove residual solvent.

Workflow: Column Chromatography Process

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Slurry in Mobile Phase pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample onto Column pack_column->load_sample elute Elute with Solvent (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry pure_product pure_product dry->pure_product Final Product

Caption: Standard workflow for column chromatography purification.

Protocol 3.2: Recrystallization
  • Solvent Screening: Place a small amount of crude material (10-20 mg) in several test tubes. Add a single solvent (0.5 mL) to each.

    • Good candidates: Soluble when hot, but insoluble or sparingly soluble when cold (e.g., Ethanol, Isopropanol, Acetonitrile).

    • Poor candidates: Soluble at room temperature (e.g., DMF, DMSO) or insoluble even when boiling.

  • Procedure:

    • Place the crude material in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid. Keep the solution at or near boiling.

    • Once fully dissolved, remove the flask from the heat source. If the solution is colored by impurities, you may perform a hot filtration at this stage.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can move the flask to an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Section 4: Data & Reference Tables
Table 1: Physicochemical Properties
PropertyValueSource
Chemical FormulaC₇H₆BrN₃[7]
Molecular Weight212.05 g/mol PubChem
CAS Number1266114-75-3[7]
AppearanceTypically an off-white to light brown solidSupplier Data
Table 2: Recommended Solvent Systems for Chromatography
Stationary PhaseMobile Phase SystemModifier (if needed)Application Notes
Silica GelDichloromethane / Methanol0.5-1% NH₄OH or TEAExcellent general-purpose system. The modifier is key to preventing streaking.[5]
Silica GelEthyl Acetate / Hexanes5-10% EthanolGood alternative with different selectivity. Ethanol is added to increase polarity.
C18 Reverse PhaseAcetonitrile / Water0.1% TFA or Formic AcidUse when separating based on hydrophobicity. Acid modifier improves peak shape.[8]
Alumina (Neutral)Dichloromethane / MethanolNoneUseful if compound shows signs of degradation on acidic silica gel.

References

Technical Support Center: Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine. As a pivotal scaffold in medicinal chemistry, the successful and clean synthesis of this compound is often crucial for downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and purification challenges encountered during its synthesis.

I. Overview of the Core Synthesis

The most prevalent and direct route to this compound involves the cyclization of a brominated o-phenylenediamine, typically 3-bromo-1,2-diaminobenzene, with cyanogen bromide (CNBr)[1]. This reaction, while straightforward in principle, is susceptible to several side reactions that can complicate purification and reduce yield.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Bromo-1,2-diaminobenzene 3-Bromo-1,2-diaminobenzene Intermediate Intermediate 3-Bromo-1,2-diaminobenzene->Intermediate + CNBr Dibromo-o-phenylenediamine Dibromo-o-phenylenediamine 3-Bromo-1,2-diaminobenzene->Dibromo-o-phenylenediamine Over-bromination (if Br+ source present) This compound This compound Intermediate->this compound Cyclization Unreacted Intermediate Unreacted Intermediate Intermediate->Unreacted Intermediate Incomplete Cyclization Dibromo-benzimidazol-2-amine Dibromo-benzimidazol-2-amine Dibromo-o-phenylenediamine->Dibromo-benzimidazol-2-amine + CNBr 4-Bromo-1,2-diaminobenzene Isomeric Impurity in Starting Material 5-Bromo-1H-benzo[d]imidazol-2-amine 5-Bromo-1H-benzo[d]imidazol-2-amine 4-Bromo-1,2-diaminobenzene->5-Bromo-1H-benzo[d]imidazol-2-amine + CNBr

Caption: Main synthetic pathway and common side reactions.

II. Troubleshooting Guide: Side Reactions and Impurities

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Problem 1: Presence of a Dibrominated Product (e.g., 4,6-Dibromo-1H-benzo[d]imidazol-2-amine)
  • Symptom: Mass spectrometry (MS) analysis shows a peak with a molecular weight corresponding to the addition of a second bromine atom (M+80 Da relative to the desired product).

  • Causality: This is a classic case of over-bromination. While cyanogen bromide is not a brominating agent itself, certain reaction conditions or impurities can generate electrophilic bromine species (Br+). The benzimidazole ring is electron-rich and susceptible to electrophilic aromatic substitution[2]. The presence of an activating amino group further enhances this reactivity.

  • Troubleshooting Protocol:

    • Re-evaluate Brominating Agent in Starting Material Synthesis: If you are preparing the 3-bromo-1,2-diaminobenzene in-house, ensure that you are not using an excess of the brominating agent or overly harsh conditions that could lead to the formation of dibrominated phenylenediamine impurities[3][4].

    • Control Reaction Temperature: Exothermic reactions can sometimes promote side reactions. Maintain a consistent and controlled temperature throughout the addition of cyanogen bromide and the subsequent cyclization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might generate species that could promote further bromination.

    • Purification Strategy: If dibrominated impurities are present, they can often be separated by column chromatography. Due to the significant difference in polarity and molecular weight, a gradient elution on silica gel should provide good separation.

Problem 2: Isomeric Impurity Detected (e.g., 5-Bromo-1H-benzo[d]imidazol-2-amine)
  • Symptom: HPLC analysis shows a closely eluting peak with the same mass as the desired product. ¹H NMR may show a more complex aromatic region than expected.

  • Causality: The most likely cause is an isomeric impurity in the starting 3-bromo-1,2-diaminobenzene. Commercial batches may contain small amounts of 4-bromo-1,2-diaminobenzene. The synthesis of 4-bromo-o-phenylenediamine often involves the bromination of o-phenylenediamine after acetylation, followed by hydrolysis, and achieving perfect regioselectivity can be challenging[5][6]. The cyclization of this isomeric impurity will lead to the corresponding 5-bromo-benzimidazole derivative.

  • Troubleshooting Protocol:

    • Analyze Starting Material: Before beginning the synthesis, analyze the 3-bromo-1,2-diaminobenzene by HPLC and/or GC-MS to quantify the level of any isomeric impurities.

    • Purify Starting Material: If significant isomeric impurities are detected, consider purifying the starting diamine by recrystallization or column chromatography.

    • Advanced Purification of Final Product: Separating constitutional isomers can be difficult. Standard silica gel chromatography may not be sufficient.

      • Preparative HPLC: Reverse-phase preparative HPLC is often effective for separating closely related isomers[7].

      • Recrystallization: Fractional crystallization from a carefully selected solvent system may enrich the desired isomer.

Problem 3: Low Yield and Presence of Unreacted Starting Material
  • Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting 3-bromo-1,2-diaminobenzene.

  • Causality: This issue can stem from several factors related to the reagents and reaction conditions.

    • Inactive Cyanogen Bromide: Cyanogen bromide is highly toxic and moisture-sensitive. It can hydrolyze over time, especially if not stored properly, leading to a lower effective concentration.

    • Incomplete Cyclization: The cyclization step may be slow or require more stringent conditions than employed.

    • Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction will be inefficient.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use a fresh, unopened bottle of cyanogen bromide whenever possible. If the reagent is old, consider a titration or other quality control check.

    • Optimize Reaction Conditions:

      • Temperature: While room temperature is often cited, gentle heating (e.g., 40-50 °C) may be necessary to drive the cyclization to completion. Monitor for the formation of degradation products at higher temperatures.

      • Reaction Time: Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.

    • Solvent Selection: Ensure that the chosen solvent (often an alcohol or aqueous alcohol mixture) is appropriate for dissolving the starting diamine.

III. Frequently Asked Questions (FAQs)

Q1: My final product is a salt (e.g., hydrobromide) instead of the free base. How do I convert it? A1: The reaction of o-phenylenediamines with cyanogen bromide often initially forms the hydrobromide salt of the 2-aminobenzimidazole[7]. To obtain the free base, you can neutralize the reaction mixture with a suitable base such as aqueous ammonia, sodium carbonate, or sodium bicarbonate solution until the pH is basic (pH 8-9). The free base will then precipitate and can be collected by filtration.

Q2: I am observing multiple unknown spots on my TLC plate. What could they be? A2: Besides the major side products discussed above, other impurities can form. These may include oligomeric species from the self-reaction of the starting materials or intermediates, or products from the reaction of cyanogen bromide with the solvent. A thorough workup, including an aqueous wash, can help remove some of these. For characterization, HPLC-MS/MS is a powerful tool for identifying the molecular weights of these unknown impurities, which can provide clues to their structures[8][9][10].

Q3: Can I use a different cyclizing agent instead of cyanogen bromide? A3: Yes, due to the high toxicity of cyanogen bromide, other reagents have been explored for the synthesis of 2-aminobenzimidazoles. These include cyanamide in the presence of an acid, or the cyclodesulfurization of a thiourea derivative[11]. However, reaction conditions will need to be re-optimized, and these alternative routes may present their own unique side reactions.

Q4: How can I confirm the regiochemistry of my final product? A4: Unambiguous structure elucidation is best achieved using 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range correlations between protons and carbons, allowing you to definitively establish the connectivity and thus the position of the bromine atom on the benzimidazole ring.

IV. Summary of Key Parameters and Their Impact

ParameterPotential IssueRecommended Action
Starting Material Purity Isomeric impuritiesAnalyze starting material by HPLC/GC-MS before use. Purify if necessary.
Reaction Temperature Over-bromination, incomplete reactionMaintain strict temperature control. Gentle heating may improve yield.
Reagent Quality (CNBr) Low yieldUse fresh, properly stored cyanogen bromide.
Reaction Atmosphere Oxidative side productsConduct the reaction under an inert atmosphere (N₂ or Ar).
Workup pH Product remains as a saltNeutralize with a base (e.g., aq. NH₃) to a pH of 8-9 to precipitate the free base.

V. References

  • EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents. --INVALID-LINK--

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. --INVALID-LINK--

  • Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits - PubMed. --INVALID-LINK--

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. --INVALID-LINK--

  • Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments - PubMed. --INVALID-LINK--

  • How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? --INVALID-LINK--

  • Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed. --INVALID-LINK--

  • Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits - ResearchGate. --INVALID-LINK--

  • Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed. --INVALID-LINK--

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. --INVALID-LINK--

  • 3-Bromo-1,2-diaminobenzene | 1575-36-6 - ChemicalBook. --INVALID-LINK--

  • 4-Bromo-1,2-diaminobenzene 97 1575-37-7 - Sigma-Aldrich. --INVALID-LINK--

  • US4954648A - Method for the bromination of aromatic compound - Google Patents. --INVALID-LINK--

  • 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India - Otto Chemie Pvt. Ltd. --INVALID-LINK--

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. --INVALID-LINK--

  • 4-Bromo-1,2-diaminobenzene | New Haven Pharma. --INVALID-LINK--

  • Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap. --INVALID-LINK--

  • (a) Preparation of 4-bromo-o-phenylenediamine - PrepChem.com. --INVALID-LINK--

  • UHPLC-MS/MS Determination of Residual Amounts of Benzimidazoles and Its Metabolites in Dairy Products. --INVALID-LINK--

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents. --INVALID-LINK--

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. --INVALID-LINK--

  • comparative study of substituted o-phenylenediamine reactivity in condensations - Benchchem. --INVALID-LINK--

  • o-PHENYLENEDIAMINE - Organic Syntheses Procedure. --INVALID-LINK--

  • Synthesis and biological profile of substituted benzimidazoles - PMC - PubMed Central. --INVALID-LINK--

  • Bromination - Common Conditions - Common Organic Chemistry. --INVALID-LINK--

  • Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. - ResearchGate. --INVALID-LINK--

  • Flash preparation of carbenoids: A different performance of cyanogen bromide. --INVALID-LINK--

  • (PDF) Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - ResearchGate. --INVALID-LINK--

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - OUCI. --INVALID-LINK--

  • Selective bromination of perylene diimides under mild conditions - PubMed. --INVALID-LINK--

  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - MDPI. --INVALID-LINK--

  • Bromination Help : r/Chempros - Reddit. --INVALID-LINK--

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines - University of California Davis. --INVALID-LINK--

  • (PDF) Thiamine and the cyanogen bromide reaction. - ResearchGate. --INVALID-LINK--

References

Optimizing reaction conditions for N-alkylation of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-Bromo-1H-benzo[d]imidazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Chemistry of the Challenge

The N-alkylation of 2-aminobenzimidazoles, such as this compound, is a cornerstone reaction for generating diverse molecular scaffolds with significant biological activity.[1][2] However, the molecule presents several distinct challenges due to the presence of three potentially nucleophilic nitrogen atoms: the two endocyclic (ring) nitrogens (N1 and N3) and the exocyclic 2-amino group. Achieving high yield and, critically, high regioselectivity is paramount. This guide will address the common pitfalls and provide logical, evidence-based strategies for success.

The tautomeric nature of the benzimidazole core means that the N-H proton can reside on either ring nitrogen, leading to a mixture of N1 and N3 alkylated products in unsymmetrical systems.[3] Furthermore, the exocyclic amine, while generally less nucleophilic than the deprotonated benzimidazolide anion, can compete for the alkylating agent under certain conditions.

N-Alkylation_Challenges cluster_0 Starting Material cluster_1 Potential Alkylation Sites cluster_2 Common Issues Start This compound N1 N1-Alkylation (Endocyclic) Start->N1 + R-X + Base N3 N3-Alkylation (Endocyclic) Start->N3 + R-X + Base N2_exo N2-Alkylation (Exocyclic) Start->N2_exo + R-X + Base Regio Poor Regioselectivity (N1 vs. N3 Mixture) N1->Regio Over Over-alkylation (Di-alkylation / Quaternary Salt) N1->Over N3->Regio Yield Low Yield / No Reaction N2_exo->Yield Side Reaction

Caption: Logical map of challenges in alkylating this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of this compound.

Q1: My reaction yield is very low or has failed completely. What are the primary causes?

Answer: Low to no yield is a frequent starting problem. The cause can typically be traced to one of four areas: base selection, solvent properties, reagent quality, or temperature.

  • Inadequate Deprotonation (Base Choice): The N-H of the benzimidazole ring has a pKa of approximately 12-13. A base must be strong enough to deprotonate it effectively to form the nucleophilic benzimidazolide anion. Weak bases like triethylamine (TEA) are often insufficient.

    • Solution: Use a stronger base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points for many alkyl halides.[4] For very unreactive systems, a non-nucleophilic strong base like sodium hydride (NaH) may be required.[4][5]

  • Solvent Issues: The choice of solvent is critical. Protic solvents (e.g., ethanol, water) will quench the benzimidazolide anion as it forms, preventing alkylation.[3]

    • Solution: Always use a dry, polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are standard choices as they effectively solvate the anion.[4][6]

  • Reagent Quality:

    • Starting Material: Ensure your this compound is pure and, most importantly, dry. Water is a common culprit in failed reactions.

    • Alkylating Agent: Alkyl halides can degrade over time. Use a fresh bottle or purify the agent before use. Less reactive agents like alkyl chlorides may require harsher conditions than bromides or iodides.[7]

  • Insufficient Temperature: Some alkylations are slow at room temperature.

    • Solution: Gradually increase the reaction temperature. Heating to 60-80 °C in DMF is a common strategy.[8] For less reactive alkyl halides, microwave irradiation can significantly accelerate the reaction.[9]

Q2: I'm getting a mixture of N1 and N3 alkylated products. How can I improve regioselectivity?

Answer: This is the most common selectivity challenge. The 4-bromo and 2-amino substituents make the two ring nitrogens electronically and sterically distinct, but often not enough to give perfect selectivity.

  • Causality: The product ratio is determined by a combination of steric hindrance and electronics. The 4-bromo group is adjacent to the N3 position, creating steric hindrance that may favor alkylation at the less hindered N1 position, especially with bulky alkylating agents. However, the electronic effects of both the bromo (withdrawing) and amino (donating) groups will modulate the nucleophilicity of each nitrogen.

  • Strategies for Control:

    • Steric Hindrance: Using a bulkier alkylating group (e.g., an isopropyl or cyclohexyl group instead of a methyl group) can significantly favor alkylation at the less sterically encumbered N1 position.

    • Directed Metalation: While more complex, using a strong base like n-BuLi at low temperatures can sometimes allow for selective deprotonation, which can then be trapped with the electrophile. This often requires careful optimization.

    • Advanced Methods: For challenging cases, consider alternative synthetic strategies that build the ring with the alkyl group already in place or utilize enzymatic methods, which can offer exquisite regioselectivity.[10] Recent developments in borinic acid catalysis have also shown promise for directing alkylation to the more hindered nitrogen.

Q3: My mass spec shows a product with double the expected mass change. How do I prevent over-alkylation?

Answer: You are likely forming a di-alkylated product (e.g., 1,3-dialkylbenzimidazolium salt) or potentially alkylating both a ring nitrogen and the exocyclic amine. The formation of the 1,3-dialkylbenzimidazolium quaternary salt is a common side reaction, especially with reactive alkylating agents like methyl iodide.[3]

  • Causality: Once the first N-alkylation occurs, the remaining ring nitrogen in the product is still nucleophilic and can react with a second equivalent of the alkylating agent. This is more likely to happen under harsh conditions or with an excess of the electrophile.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the benzimidazole starting material relative to the alkylating agent (e.g., 1.1 equivalents of amine to 1.0 equivalent of halide). Alternatively, use no more than 1.0-1.1 equivalents of the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.[7]

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more than the first, improving selectivity.[7]

Optimization of Reaction Parameters

A systematic approach to optimization is key. The following tables provide a comparative analysis of common variables.

Table 1: Comparison of Common Bases
BasepKa of Conj. AcidStrengthTypical SolventsKey Considerations
K₂CO₃ ~10.3ModerateDMF, AcetonitrileGood starting point. Inexpensive, easy to handle. Requires heating.[4]
Cs₂CO₃ ~10.3ModerateDMF, AcetonitrileOften more effective than K₂CO₃ due to higher solubility (Cesium effect).[7]
NaH (60% in oil)~36StrongTHF, DMF (anhydrous)Very effective but requires inert atmosphere and careful handling (flammable).[4][5]
t-BuOK ~17StrongTHF, DMF (anhydrous)Strong, non-nucleophilic base. Can cause side reactions if substrate is base-sensitive.
Table 2: Comparison of Common Solvents

SolventPolarityTypeBoiling Point (°C)Key Considerations
DMF HighPolar Aprotic153Excellent solvating power for salts. High boiling point allows for a wide temperature range. Must be anhydrous.
Acetonitrile HighPolar Aprotic82Good alternative to DMF. Lower boiling point is easier to remove but limits reaction temperature.
THF ModeratePolar Aprotic66Often used with very strong bases like NaH. Lower boiling point. Must be anhydrous.
DMSO HighPolar Aprotic189Very high boiling point. Can be difficult to remove and may promote side reactions at high temperatures.

digraph "Troubleshooting_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes
Problem [label="Problem Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LowYield [label="Low / No Yield", fillcolor="#FBBC05"];
PoorSelectivity [label="Mixture of Isomers\n(Poor Regioselectivity)", fillcolor="#FBBC05"];
OverAlkylation [label="Over-alkylation Product\n(M+2R)", fillcolor="#FBBC05"];

// Causes for Low Yield
Cause_Base [label="Base too weak?", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Solvent [label="Solvent protic/wet?", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Temp [label="Temperature too low?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Poor Selectivity
Cause_Sterics [label="Steric hindrance insufficient?", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Electronics [label="N1/N3 electronically similar?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Over-alkylation
Cause_Stoich [label="Excess alkylating agent?", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Harsh [label="Conditions too harsh?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions
Sol_StrongBase [label="Use stronger base\n(K₂CO₃ -> Cs₂CO₃ -> NaH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_DrySolvent [label="Use dry, polar aprotic solvent\n(DMF, ACN)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Heat [label="Increase temperature\n(e.g., 60-80 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_BulkyR [label="Use bulkier alkylating agent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Stoich [label="Use 1.0 eq. R-X\nSlow addition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Mild [label="Lower temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections
Problem -> {LowYield, PoorSelectivity, OverAlkylation};

LowYield -> {Cause_Base, Cause_Solvent, Cause_Temp};
Cause_Base -> Sol_StrongBase;
Cause_Solvent -> Sol_DrySolvent;
Cause_Temp -> Sol_Heat;

PoorSelectivity -> {Cause_Sterics, Cause_Electronics};
Cause_Sterics -> Sol_BulkyR;
Cause_Electronics -> Sol_BulkyR [label="Alter sterics"];

OverAlkylation -> {Cause_Stoich, Cause_Harsh};
Cause_Stoich -> Sol_Stoich;
Cause_Harsh -> Sol_Mild;

}

Caption: A troubleshooting decision tree for N-alkylation experiments.

Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General N-Alkylation with an Alkyl Bromide

This procedure is a reliable starting point for the mono-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Bromide (1.05 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous cesium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl bromide (1.05 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor Progress: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate or dichloromethane (3 x volumes of DMF).

  • Combine the organic layers, wash with brine (2 x volumes of DMF) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.[11][12]

Protocol 2: Product Characterization

Correctly identifying the site of alkylation is crucial. NMR spectroscopy is the most powerful tool for this.

  • ¹H NMR: Alkylation on a ring nitrogen will cause the disappearance of the broad N-H singlet that is typically observed for the starting material (often >10 ppm in DMSO-d₆). The protons of the newly introduced alkyl group will appear, and their integration and multiplicity will be diagnostic. For instance, an N-CH₂- group will typically appear as a triplet or quartet downfield of a corresponding C-CH₂- group.[11]

  • ¹³C NMR: The carbon attached to the nitrogen (e.g., N-C H₂-R) will have a characteristic chemical shift, often in the 40-50 ppm range, which can be confirmed with HSQC/HMBC experiments.

  • Distinguishing N1 vs. N3 Isomers: This can be challenging. A 2D NMR technique like NOESY can be definitive. Irradiation of the N-alkyl group's protons should show a Nuclear Overhauser Effect (NOE) to the closest proton on the benzimidazole core. For N1-alkylation, this would be the H7 proton. For N3-alkylation, this would be the H4 proton (which is absent in this specific molecule, but the principle applies to other substituted systems). In this case, NOE to the H5 proton would be stronger from an N1-alkyl group than an N3-alkyl group.

References

Troubleshooting inconsistent results in biological assays with 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1H-benzo[d]imidazol-2-amine

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered when working with novel benzimidazole derivatives. As a Senior Application Scientist, my goal is not just to provide steps, but to explain the causality behind them, empowering you to build self-validating and robust experimental workflows.

Inconsistent results with small molecule inhibitors are a frequent and frustrating challenge in research and drug development. The issue often lies not with the biological assay itself, but with the physicochemical properties and handling of the compound. This guide will walk you through a systematic approach to diagnose and resolve these issues, ensuring your data is both reliable and reproducible.

Section 1: Foundational Troubleshooting - Is Your Compound the Culprit?

The most critical step in troubleshooting is to first validate the tool you are using. In any biological assay, the small molecule is your primary reagent. Inconsistencies in its purity, solubility, or stability will inevitably lead to inconsistent biological data.

FAQ 1: My results are highly variable, or the compound shows no activity at all. Where should I begin?

You must begin with the compound itself. Before questioning the biological system, you must be confident that the effective concentration of the active compound reaching your target is what you believe it to be. This involves a three-part quality control (QC) check: Purity, Identity, and Solubility. Poor aqueous solubility is a very common reason for a lack of activity in biological assays.[1]

To streamline this crucial first step, we recommend the following workflow:

cluster_0 Compound QC Workflow A Obtain Compound B Purity Check (e.g., HPLC) A->B C Identity Check (e.g., LC-MS) B->C Purity >95%? G Re-purify or Source New Batch B->G No D Solubility Test (in Assay Buffer) C->D Identity Confirmed? C->G No E Prepare Aliquoted Stock Solutions D->E Soluble at Test Concentration? H Optimize Solubilization (e.g., different vehicle, sonication) D->H No F Proceed to Biological Assay E->F H->D cluster_0 Dose-Response Curve Analysis A Ideal Curve B Response (%) C C B->C 100 D D B->D 50 (IC50) E E B->E 0 p3 D->p3 F F E->F Log [Inhibitor] p1 p2 p1->p2 p2->p3 p3->F p4 p3->p4 p5 p4->p5 G Problematic Curve (e.g., Precipitation) H Response (%) I I H->I 100 J J H->J 50 K K H->K 0 L L K->L Log [Inhibitor] q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 cluster_0 Kinase Signaling Pathway A Upstream Signal B Kinase Target A->B Activates C Substrate B->C Phosphorylates D Phospho-Substrate (Active) E Downstream Biological Effect D->E F 4-Bromo-1H-benzo [d]imidazol-2-amine F->B Inhibits

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Bromo-1H-benzo[d]imidazol-2-amine. This resource is designed to provide practical, field-proven insights and troubleshooting strategies to help you achieve successful and reproducible outcomes in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) - Catalyst System Design

This section addresses common questions and considerations for designing an effective catalytic system for this challenging substrate.

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenge stems from the substrate's molecular structure, which contains multiple nitrogen atoms (an amine and two imidazole nitrogens). These nitrogen atoms are Lewis basic and can coordinate strongly to the palladium catalyst center. This coordination can lead to catalyst poisoning or deactivation, effectively halting the catalytic cycle and resulting in low or no product yield.[1][2] Overcoming this requires careful selection of ligands that can stabilize the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) over catalyst inhibition.[3]

Q2: Which palladium catalysts and ligands are recommended for an initial screening in a Suzuki-Miyaura coupling reaction?

A2: For a challenging substrate like this compound, it is crucial to use a catalyst system known for high activity with electron-rich, heteroaromatic halides. We recommend screening a panel of catalysts that feature bulky and electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands are known to accelerate the key steps of the catalytic cycle and protect the palladium center.[3][4]

Catalyst System Component Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[5]
Phosphine Ligands SPhos, XPhos, RuPhosThese are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) that promote fast oxidative addition and reductive elimination, which is crucial for difficult substrates.[3][6]
NHC Ligands IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)NHCs are strong σ-donors, often more so than phosphines, forming stable and highly active palladium complexes that are resistant to deactivation.[4][7]
Pre-formed Catalysts SPhos-Pd-G3, XPhos-Pd-G3These "third-generation" pre-catalysts are air-stable and provide a reliable source of the active monoligated Pd(0) species upon activation, ensuring reproducibility.

Q3: How should I select the appropriate base and solvent for the reaction?

A3: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for the transmetalation step in Suzuki couplings, while the solvent affects reagent solubility and catalyst stability.[5][8][9]

  • Bases: A moderately strong base is often required.

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice for Suzuki couplings. It is strong enough to promote the reaction but generally does not cause significant substrate or product degradation.

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective when K₃PO₄ fails, though it is more expensive.[10]

    • K₂CO₃ (Potassium Carbonate): A standard, cost-effective base, often used in aqueous mixtures.

  • Solvents:

    • 1,4-Dioxane/Water or Toluene/Water: Classic solvent systems for Suzuki reactions. The water is necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.

    • THF (Tetrahydrofuran): A good polar aprotic solvent. Its lower boiling point may require longer reaction times.[8]

    • DMF (Dimethylformamide) or DMAc (Dimethylacetamide): Polar aprotic solvents that can be effective but may lead to catalyst decomposition at very high temperatures.

A recommended starting point is K₃PO₄ in a 1,4-dioxane/water (e.g., 4:1 v/v) mixture.

Q4: Is it necessary to protect the N-H or amine groups on the benzimidazole ring before the coupling reaction?

A4: Protection is a strategic choice.

  • Without Protection: Proceeding directly can be more atom- and step-economical. Success here relies heavily on a highly effective catalyst system (e.g., bulky ligands like XPhos or NHCs) that can overcome the potential for catalyst inhibition by the free N-H groups.

  • With Protection: Protecting the more acidic imidazole N-H with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent its interference with the base and catalyst, often leading to cleaner reactions and higher yields, especially during initial optimization. The 2-amino group is generally less acidic and less likely to require protection. If initial unprotected attempts fail, a protection strategy is a logical next step.

Section 2: Troubleshooting Guide - Resolving Common Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the experiment.

Problem: Low or no conversion of this compound starting material.

  • Possible Cause 1: Catalyst Inactivation/Poisoning.

    • Why it happens: The Lewis basic nitrogens on the benzimidazole ring are likely coordinating to the palladium center, preventing the catalytic cycle from proceeding.[1][2]

    • Solution:

      • Switch to a More Robust Ligand: If you started with a less bulky ligand like PPh₃, switch to a Buchwald-type ligand (e.g., XPhos, SPhos) or an NHC ligand (e.g., IPr). These create a more sterically hindered and electron-rich environment around the palladium, which favors the desired reaction pathway over inhibitory binding.[3]

      • Increase Catalyst Loading: As a diagnostic step, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. If the conversion improves, it strongly suggests catalyst deactivation is the primary issue.

      • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[11] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

  • Possible Cause 2: Ineffective Base or Solvent System.

    • Why it happens: The base may not be strong enough or sufficiently soluble to activate the boronic acid. The solvent might not be adequately solubilizing all reaction components.[9][10]

    • Solution:

      • Screen Different Bases: If K₂CO₃ fails, try K₃PO₄ or Cs₂CO₃.

      • Alter Solvent Composition: If you are using an anhydrous system, try adding a small amount of water (e.g., a 10:1 ratio of organic solvent to water) to improve the solubility and efficacy of the base.

      • Increase Temperature: If the reaction is being run at a moderate temperature (e.g., 80 °C), increasing it to 100-110 °C (solvent permitting) can often overcome activation barriers.

Problem: Significant formation of side products, such as debromination or homocoupling of the boronic acid.

  • Possible Cause 1: Protodeboronation of the Boronic Acid.

    • Why it happens: The boronic acid reacts with a proton source (like water) and is converted back to the corresponding arene, effectively being consumed without participating in the cross-coupling. This is often promoted by excessive heat or a very strong base.[10][11]

    • Solution:

      • Use a Milder Base: If using a strong base like an alkoxide, switch to a carbonate or phosphate.

      • Use Boronic Ester: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less susceptible to protodeboronation.

      • Control Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that gives a reasonable conversion rate.

  • Possible Cause 2: Homocoupling of the Boronic Acid.

    • Why it happens: This side reaction is often caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the coupling of two boronic acid molecules.[12]

    • Solution:

      • Improve Degassing Technique: Use a more rigorous degassing method, such as three freeze-pump-thaw cycles, especially for larger-scale reactions. For smaller scales, sparging the solvent with argon for 15-20 minutes is critical.

      • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precursors.

Section 3: Protocols and Workflow Visualization

General Protocol for Suzuki-Miyaura Coupling Screening

This protocol provides a reliable starting point for reaction optimization.

  • Reaction Setup: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5 minutes. If using a Schlenk line, evacuate and backfill with inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the starting bromide).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow: Catalyst System Selection Logic

The following diagram illustrates a decision-making process for selecting and troubleshooting a catalyst system for this specific cross-coupling reaction.

Catalyst_Selection_Workflow cluster_start Initial Strategy cluster_screening Primary Screening cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions Start Select Initial Conditions Substrate: this compound Screen Screen Pd Precursor + Ligand (e.g., Pd(OAc)₂ + SPhos) Base: K₃PO₄ Solvent: Dioxane/H₂O Start->Screen Analysis Analyze Outcome (LC-MS / TLC) Screen->Analysis HighYield High Yield (>70%) Proceed to Isolation Analysis->HighYield Success LowYield Low Yield / No Reaction (Investigate Catalyst) Analysis->LowYield Failure SideProducts Side Products (Investigate Conditions) Analysis->SideProducts Impure ChangeLigand Switch to More Robust Ligand (e.g., NHC-Pd-G3) or Increase Catalyst Loading LowYield->ChangeLigand Protect Consider N-H Protection Strategy (e.g., Boc protection) LowYield->Protect ChangeConditions Screen Bases (Cs₂CO₃) Screen Solvents (Toluene, THF) Adjust Temperature SideProducts->ChangeConditions ChangeLigand->Screen Re-screen ChangeConditions->Screen Re-screen Protect->Screen Re-screen

Caption: Decision workflow for catalyst system optimization.

References

Technical Support Center: Crystallization of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS: 1266114-75-3). The content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the crystallization process.

Introduction: The Crystallization Challenge

This compound is a heterocyclic compound with multiple hydrogen bond donors and acceptors. This molecular structure presents both opportunities and challenges for crystallization. While the hydrogen bonding capabilities can facilitate the formation of a well-ordered crystal lattice, they can also lead to strong solvent interactions, aggregation, or the formation of amorphous precipitates if conditions are not carefully controlled. The goal of this guide is to provide a logical framework for systematically optimizing these conditions to produce high-quality single crystals suitable for analysis or further processing.

Part 1: Initial Considerations & Solvent Selection

FAQ 1: Where should I start? What are the most critical initial parameters?

The two most critical starting points are purity of the starting material and systematic solvent screening .

  • Purity: Impurities can significantly hinder or even prevent crystal growth by disrupting the formation of the crystal lattice.[1][2] Before attempting crystallization, ensure your compound is at least 95% pure, with >98% being ideal. If necessary, purify the crude product using column chromatography.

  • Solvent Screening: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4] A systematic screening process is the most effective way to identify a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 5-10 mg of your compound into several small vials.

  • To each vial, add a different solvent from the list below (start with 0.1 mL).

  • Observe the solubility at room temperature. If the compound dissolves immediately, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a binary system.[4]

  • If the compound does not dissolve at room temperature, gently heat the vial while observing. Add the solvent dropwise until the solid completely dissolves.[4]

  • Allow the clear solution to cool slowly to room temperature, and then place it in a colder environment (e.g., 4°C or -20°C).

  • Observe for crystal formation over 24-48 hours. The best solvents will show slow formation of well-defined crystals upon cooling.

FAQ 2: How do I choose which solvents to screen?

A good approach is to test a range of solvents with varying polarities and hydrogen bonding capabilities. The benzimidazole core suggests that polar solvents, particularly those that can participate in hydrogen bonding, might be effective.

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1May be a good anti-solvent.
Methanol6532.7Polar protic, good H-bonding.
Ethanol7824.5Similar to methanol, less volatile. A related compound was recrystallized from an ethanol/water mixture.[5]
Isopropanol8219.9Less polar than ethanol.
Acetonitrile8237.5Polar aprotic.
Acetone5620.7Polar aprotic, highly volatile.
Ethyl Acetate776.0Medium polarity.
Dichloromethane (DCM)409.1Volatile, often gives good crystals but can evaporate too quickly.[6]
Tetrahydrofuran (THF)667.6Can form hydrogen bonds and get incorporated into the crystal lattice.[7]
Toluene1112.4Non-polar aromatic.
Heptane/Hexane98 / 69~2.0Non-polar, common as anti-solvents.
Dimethylformamide (DMF)15336.7Use as a last resort; compounds are often too soluble.[8]
Dimethyl Sulfoxide (DMSO)18946.7Use as a last resort for the same reason as DMF.[8]

Part 2: Core Crystallization Techniques

Once you have identified a promising solvent or solvent system, you can employ several standard techniques to grow larger, higher-quality crystals. The key principle is to approach supersaturation slowly and controllably.[3]

FAQ 3: What is the simplest crystallization method to try first?

Slow Evaporation is the most straightforward method.[8] It is best suited for solvents in which your compound is moderately soluble at room temperature.

Experimental Protocol: Slow Evaporation
  • Dissolve your compound in the chosen solvent to near-saturation.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

FAQ 4: My compound is too soluble in most solvents, but insoluble in others. What should I do?

This is the ideal scenario for Vapor Diffusion or Solvent Layering . These techniques use a "good" solvent to dissolve the compound and a miscible "anti-solvent" (in which the compound is insoluble) to slowly induce crystallization.

  • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[8] The anti-solvent vapor slowly diffuses into the solution of your compound, reducing its solubility and causing it to crystallize.

  • Solvent Layering (Liquid-Liquid Diffusion): This method involves carefully layering the anti-solvent on top of the compound solution. Crystallization occurs at the interface as the solvents slowly mix.[6]

Experimental Protocol: Vapor Diffusion (Vial-in-Beaker Setup)
  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, DMF) in a small, open vial.

  • Place this small vial inside a larger beaker or jar that contains a layer of the "anti-solvent" (e.g., hexane, diethyl ether).

  • Seal the larger container and leave it undisturbed. The more volatile solvent will slowly transfer, inducing crystal growth in the inner vial.

Diagram 1: General Crystallization Workflow This diagram outlines the fundamental steps for obtaining pure crystals from a crude solid.

G cluster_prep Preparation cluster_purify Purification cluster_growth Crystal Growth cluster_iso Isolation A Impure Solid B Select Solvent(s) A->B C Dissolve in Hot Solvent B->C D Hot Filtration (if needed) [To remove insoluble impurities] C->D Solution Cloudy? E Induce Supersaturation (Cooling, Evaporation, Diffusion) C->E Solution Clear D->E F Nucleation & Crystal Growth E->F G Isolate Crystals by Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: A flowchart of the standard crystallization process.

Part 3: Troubleshooting Guide

FAQ 5: I've followed the protocols, but no crystals have formed after several days. What's wrong?

If the solution remains clear, it is likely subsaturated.[9]

  • Solution 1: Introduce a Nucleation Site. Try scratching the inside of the vial just below the surface of the liquid with a glass rod. The microscopic scratches can provide an energy surface for crystals to begin forming.[9][10]

  • Solution 2: Add a Seed Crystal. If you have a tiny crystal from a previous attempt, add it to the solution to act as a template for further growth.

  • Solution 3: Increase Concentration. If using slow evaporation, make the holes in the covering slightly larger. If using a cooling method, gently reheat the solution to evaporate a small amount of solvent (10-15%), then allow it to cool again.[9]

  • Solution 4: Lower the Temperature. Move the experiment to a colder environment (e.g., from room temperature to a refrigerator, or from a refrigerator to a freezer).

FAQ 6: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the solubility of the compound decreases so rapidly that the molecules crash out of solution as a liquid phase (the oil) before they can organize into a crystal lattice. This often happens when the solution is cooled too quickly or if the concentration is too high.[9]

  • Solution 1: Reduce the Cooling Rate. Insulate the flask or vial to slow down heat loss. Allow it to cool to room temperature on the benchtop before moving it to a colder environment.[10]

  • Solution 2: Use a More Dilute Solution. Re-dissolve the oil by heating the solution and add a small amount of additional solvent (10-20% more). Then, attempt to recrystallize by cooling slowly.[9]

  • Solution 3: Change the Solvent System. The solvent may be too "good." Try a solvent in which the compound has slightly lower solubility, or use a different anti-solvent in a diffusion setup.

FAQ 7: I got crystals, but they are very small needles or a fine powder. How can I get larger, blockier crystals?

The formation of small crystals or powder indicates that the nucleation rate was too high and the growth rate was too fast. The goal is to have a few nucleation events followed by slow, steady growth.

  • Solution 1: Slow Down the Process. This is the most important factor.

    • For cooling methods , cool the solution more slowly.

    • For evaporation , use fewer/smaller holes in the vial covering.

    • For diffusion , use a less potent anti-solvent or increase the distance between the solution and the anti-solvent reservoir.

  • Solution 2: Use a Higher Quality Solvent. Ensure your solvents are dry and pure.

  • Solution 3: Reduce the Concentration. Start with a solution that is less saturated. This reduces the driving force for rapid nucleation.

Diagram 2: Crystallization Troubleshooting Decision Tree This diagram provides a logical path to diagnose and solve common crystallization problems.

G cluster_NC Solutions for No Crystals cluster_OO Solutions for Oiling Out cluster_P Solutions for Powder/Needles Start Crystallization Attempt Outcome Observe Outcome after 24-48h Start->Outcome NoCrystals No Crystals, Clear Solution Outcome->NoCrystals Subsaturated OiledOut Liquid Droplets / Oil Formed Outcome->OiledOut Supersaturation too rapid Powder Fine Powder / Small Needles Outcome->Powder Nucleation too rapid GoodCrystals Good Quality Crystals Outcome->GoodCrystals Success! NC1 Scratch inner surface of vial NoCrystals->NC1 NC2 Add a seed crystal NoCrystals->NC2 NC3 Increase concentration (evaporate some solvent) NoCrystals->NC3 NC4 Lower temperature further NoCrystals->NC4 OO1 Re-heat and add more solvent (decrease concentration) OiledOut->OO1 OO2 Cool solution more slowly OiledOut->OO2 OO3 Change solvent system OiledOut->OO3 P1 Decrease rate of crystallization (slower cooling/evaporation) Powder->P1 P2 Use a more dilute solution Powder->P2 P3 Ensure high purity of compound and solvents Powder->P3

Caption: A decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process development professionals encountering challenges with the synthesis of 4-Bromo-1H-benzo[d]imidazol-2-amine, particularly during scale-up operations. The inherent complexities of electrophilic aromatic substitution combined with the sensitive nature of the benzimidazole core demand a robust and well-understood process. This document is structured in a question-and-answer format to directly address common issues, from reaction optimization to safety and purification.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Route Selection

The choice of synthetic strategy at the bench scale can have profound implications for safety, cost, and feasibility at the pilot or manufacturing scale. This section addresses the critical decision-making process for selecting a scalable route.

Q1: What are the primary synthetic routes to this compound suitable for scale-up?

There are two principal retrosynthetic approaches for this target molecule, each with distinct advantages and challenges for large-scale production:

  • Route A: Bromination of a Pre-formed Benzimidazole Core. This involves synthesizing the parent 2-aminobenzimidazole from o-phenylenediamine and then performing a regioselective bromination. This route is often challenging due to the difficulty in controlling the position of the bromine atom on the activated ring system.

  • Route B: Cyclization of a Brominated Precursor. This strategy begins with the bromination of o-phenylenediamine to form 3-bromo-1,2-phenylenediamine, which is then cyclized to form the final product. This is generally the preferred route for scale-up as it offers better control over regioselectivity.

The workflow for the preferred Route B is visualized below.

cluster_0 Route B: Preferred Scale-Up Strategy A o-Phenylenediamine C 3-Bromo-1,2-phenylenediamine A->C Bromination B Brominating Agent (e.g., NBS) B->C E This compound C->E Cyclization D Cyanamide or Thiourea Derivative D->E F Cyclization/ Desulfurization

Caption: Preferred synthetic workflow for scale-up.

Q2: Why is the direct cyclization of o-phenylenediamine with cyanogen bromide not recommended for industrial production?

While the reaction of o-phenylenediamine with cyanogen bromide (BrCN) is a classic and often high-yielding method for producing 2-aminobenzimidazoles on a lab scale, it is fundamentally unsuitable for industrial work.[1] The primary reasons are:

  • Extreme Toxicity: Cyanogen bromide is a highly toxic, volatile, and corrosive lachrymator. Handling large quantities poses significant inhalation and contact hazards, requiring specialized containment facilities and extensive safety protocols.

  • Violent Reactivity: It can undergo violent, exothermic polymerization.

  • Regulatory Scrutiny: Due to its toxicity and potential use as a chemical weapon precursor, its transport, storage, and use are heavily regulated.

Therefore, safer and more manageable reagents like cyanamide or thiourea derivatives are strongly recommended for any process intended for scale-up.[1]

Q3: What are the advantages of using a thiourea-based route followed by cyclodesulfurization? What are the drawbacks?

The thiourea route involves reacting a diamine precursor (like 3-bromo-1,2-phenylenediamine) with a thiourea equivalent, followed by an intramolecular cyclization and desulfurization step to form the guanidine moiety of the final product.

Advantages:

  • Improved Safety: This approach avoids highly toxic reagents like cyanogen bromide.

  • Versatility: A wide range of desulfurizing agents can be used, allowing for process optimization.[2]

Drawbacks:

  • Stoichiometric Metal Waste: Classic desulfurizing agents like mercuric oxide (HgO) or copper(II) chloride (CuCl) are effective but generate stoichiometric heavy metal waste, which is environmentally hazardous and costly to dispose of.[2][3][4] Newer methods using carbodiimides or other organic reagents can circumvent this but may introduce other purification challenges.[2][5]

  • Reaction Monitoring: The desulfurization step can sometimes be sluggish or incomplete, requiring careful monitoring to ensure full conversion and avoid impurities that complicate downstream processing.[2]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems that may arise during the scale-up of the synthesis via the preferred route (Route B).

Topic: Bromination of o-Phenylenediamine

Q4: My bromination of o-phenylenediamine results in a mixture of regioisomers and poly-brominated species. How can I improve selectivity for the desired 3-bromo derivative?

This is a common issue due to the activating nature of the two amino groups on the aromatic ring. Achieving high regioselectivity is critical for the purity of the final product.

Causality & Solution:

  • Reagent Choice: The choice of brominating agent is paramount. While liquid bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination and safety hazards on a large scale.[6][7] N-Bromosuccinimide (NBS) is a milder and more selective solid reagent, making it easier and safer to handle in large-scale reactors.[8] A synthetic method for a similar compound, 4-bromo-2-nitro-1H-imidazole, successfully uses NBS.[9]

  • Solvent and Temperature Control: The polarity of the solvent and reaction temperature significantly influence selectivity.

    • Solvent: Non-polar or moderately polar aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are often preferred. A study on benzylic brominations found acetonitrile to be effective.[10]

    • Temperature: Running the reaction at low temperatures (e.g., -5°C to 0°C) is crucial. This slows the reaction rate, allowing the kinetic product (4-bromo isomer, due to less steric hindrance) to form preferentially over the thermodynamic product. The addition of the brominating agent should be slow and controlled to prevent localized temperature spikes.

  • Protecting Groups: While adding complexity, a protecting group strategy (e.g., forming a di-acetyl or di-Boc derivative of the diamine) can be employed. The protecting groups attenuate the activating effect of the amines and can direct the bromination, but this adds two steps (protection/deprotection) to the synthesis, increasing cost and time.

Q5: I am observing a significant exotherm during the bromination step at a larger scale. What are the safest methods to control it?

Exotherms are a major safety concern during scale-up, as the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat dissipation. An uncontrolled exotherm can lead to a runaway reaction, solvent boiling, and pressure buildup.

Causality & Solution:

  • Heat of Reaction: Electrophilic aromatic bromination is an inherently exothermic process.

  • Control Strategies:

    • Semi-Batch Addition: Never add the entire amount of the brominating agent at once. A semi-batch process, where the brominating agent (e.g., NBS) is added portion-wise or as a solution via a dosing pump over an extended period, is mandatory for thermal control.[8]

    • Dilution: Increasing the solvent volume can help absorb the heat generated, but this may negatively impact reaction kinetics and throughput. A balance must be found.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction, heat flow, and maximum temperature of the synthetic reaction (MTSR). This data is essential for designing a safe and robust cooling protocol for the larger reactor.[8]

    • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is an excellent strategy. Flow chemistry offers superior heat and mass transfer, minimizing the risk of runaway reactions and often improving selectivity.[10][11][12]

Topic: Cyclization & Purification

Q6: During the cyclodesulfurization of N-(2-amino-3-bromophenyl)thiourea, I am getting incomplete conversion and purification is challenging. How can I optimize this?

Incomplete conversion leads to a mixture of starting material and product, which can be difficult to separate due to similar polarities.

Causality & Solution:

  • Reagent Activity: The activity of the desulfurizing agent can be a source of inconsistency. If using a solid reagent like HgO, ensure it is finely powdered and well-suspended to maximize surface area.

  • Reaction Conditions:

    • Temperature: These reactions often require heating to proceed at a reasonable rate.[2] Ensure the reaction mixture is heated to the optimal temperature (often reflux) and held for a sufficient duration. Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Solvent: Protic solvents like ethanol or isopropanol are commonly used.[4]

  • Alternative Reagents: Consider modern, homogeneous desulfurization agents. Carbodiimides like DCC or polymer-supported carbodiimides can be effective and simplify work-up, as the urea by-product is often easily removed by filtration.[2] A one-pot procedure using isoselenocyanates has also been developed, where the precipitation of elemental selenium simplifies purification.[5]

Q7: The final product, this compound, is off-color (e.g., pink or brown). What are the likely impurities and how can I remove them?

Color in the final product is a common indicator of trace impurities, often from oxidation or residual starting materials.

Causality & Solution:

  • Oxidation: Aromatic amines, particularly phenylenediamines, are highly susceptible to air oxidation, which can form highly colored quinone-imine type impurities. This can occur at any stage, from the storage of the 3-bromo-1,2-phenylenediamine precursor to the final product isolation.

  • Mitigation and Removal:

    • Inert Atmosphere: Handle all amine-containing intermediates under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during heating.

    • Decolorizing Carbon: During the final work-up, after the reaction is complete and before crystallization, a treatment with activated charcoal (0.5-2% w/w) in the hot solution can effectively adsorb colored impurities. Be cautious, as charcoal can also adsorb some of the product, potentially reducing yield.

    • Sodium Dithionite/Sulfite Wash: A wash of the crude product solution with a dilute aqueous solution of a reducing agent like sodium dithionite or sodium bisulfite can often reduce colored oxidized species back to their colorless forms.

    • Recrystallization: A final, careful recrystallization from an appropriate solvent system is the most effective purification method.

Q8: I am experiencing poor recovery after recrystallization. What solvent systems are recommended for this compound?

Poor recovery is typically due to the product having either too high or too low solubility in the chosen solvent. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

Solvent/SystemRationale & Comments
Ethanol/Water A common choice for polar, H-bonding compounds. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
Isopropanol (IPA) Often provides good solubility differentiation between hot and cold conditions.
Acetonitrile (ACN) A polar aprotic solvent that can be effective.
Ethyl Acetate/Heptane A less polar system. Dissolve in hot ethyl acetate and add heptane as an anti-solvent to induce crystallization.

Always perform small-scale solubility tests before committing a large batch to recrystallization.

Section 3: Protocols & Workflows

Protocol 1: Recommended Scale-Up Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific equipment and safety assessments.

Step 1: Synthesis of 3-Bromo-1,2-phenylenediamine

  • Setup: Charge a reactor suitable for the intended scale with o-phenylenediamine (1.0 eq) and acetonitrile (10-15 vol). Equip the reactor with a mechanical stirrer, temperature probe, and an inert atmosphere (N₂).

  • Cooling: Cool the stirred solution to 0-5°C using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile (5 vol) to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Adjust the pH to 8-9 with aqueous sodium bicarbonate. Extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-1,2-phenylenediamine.

Step 2: Cyclization to this compound

  • Setup: Charge a clean, dry reactor with the crude 3-bromo-1,2-phenylenediamine (1.0 eq), cyanamide (1.2 eq), and ethanol (10 vol).

  • Acidification: Add concentrated hydrochloric acid (1.1 eq) dropwise while maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly basify the mixture with aqueous sodium hydroxide (2M) to a pH of 9-10 to precipitate the product.

    • Filter the solid, wash thoroughly with deionized water, and then with a small amount of cold ethanol.

    • Dry the crude product under vacuum.

    • For further purification, recrystallize from an ethanol/water mixture with a charcoal treatment, if necessary.

Workflow: Troubleshooting Impurity Issues

G start Impure Final Product (Off-Color or Fails Purity Spec) check_oxidation Is the product pink/brown/dark? start->check_oxidation check_sm TLC/HPLC shows residual 3-bromo-1,2-phenylenediamine? check_oxidation->check_sm No action_charcoal Perform activated charcoal treatment in hot solvent check_oxidation->action_charcoal Yes check_overbromination Mass Spec shows dibromo-species? check_sm->check_overbromination No action_rework_cyclization Re-subject crude to cyclization conditions check_sm->action_rework_cyclization Yes action_recrystallize Perform careful recrystallization (e.g., EtOH/Water) check_overbromination->action_recrystallize No / Minor action_rework_bromination Re-optimize bromination: Lower temp, slower NBS addition check_overbromination->action_rework_bromination Yes action_inert Ensure inert atmosphere in all future steps and during storage action_charcoal->action_inert action_inert->action_recrystallize action_rework_cyclization->action_recrystallize end_node Pure Product action_recrystallize->end_node action_column Consider column chromatography (less ideal for large scale) action_rework_bromination->action_column If inseparable action_column->end_node

Caption: Decision tree for troubleshooting product impurities.

Section 4: Safety at Scale

Q9: What are the critical safety precautions when handling bromine or N-bromosuccinimide (NBS) on a kilogram scale?

Handling large quantities of potent oxidizing agents like bromine or NBS requires stringent safety protocols.

  • Bromine (Br₂): Liquid bromine is extremely toxic, corrosive, and volatile.[7][13] Its use on a large scale should be avoided if possible. If required, it necessitates a closed-system transfer, dedicated scrubbers (e.g., with sodium thiosulfate solution) for off-gassing, and specialized personal protective equipment (PPE), including full-face respirators with appropriate cartridges, and heavy-duty, chemical-resistant gloves and suits.[6][13][14]

  • N-Bromosuccinimide (NBS): While much safer than liquid bromine, NBS is a strong oxidizer and lachrymator. It can decompose exothermically, particularly in the presence of certain solvents like 2-methyltetrahydrofuran (2-MeTHF).[8] Dust inhalation must be prevented through the use of respirators or by handling it in a contained environment (e.g., a glovebox or powder handling booth).

Q10: What are the appropriate engineering controls and PPE for a large-scale bromination reaction?

  • Engineering Controls:

    • Reactor: Use a glass-lined or Hastelloy reactor to prevent corrosion.[6]

    • Ventilation: The reactor should be located in a well-ventilated area or a walk-in fume hood. All vent lines must be directed to a caustic scrubber to neutralize any evolved HBr or bromine vapors.[6]

    • Emergency Systems: An emergency quench system (e.g., with a large volume of sodium thiosulfate solution) and a reactor dump tank should be in place.[6]

    • Monitoring: Install bromine detectors and alarms in the processing area.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[13]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Do not use disposable nitrile gloves for direct, prolonged contact.[13]

    • Body Protection: Use a chemically resistant apron or full-body suit over flame-retardant lab coats.

    • Respiratory Protection: An air-purifying respirator with acid gas/halogen cartridges or a supplied-air respirator (SCBA) should be used, especially during charging and sampling operations.[6]

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Bromo-1H-benzo[d]imidazol-2-amine and Other Halogenated Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2][3] Halogenation of this scaffold is a critical strategy for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth comparison of 4-Bromo-1H-benzo[d]imidazol-2-amine with other halogenated benzimidazoles, focusing on the influence of the halogen's nature and position on synthesis, reactivity, and biological performance. We will delve into the causal mechanisms behind experimental observations, supported by quantitative data and detailed protocols, to empower researchers in their drug discovery efforts.

Introduction: The Strategic Role of Halogenation in Benzimidazole Drug Design

Benzimidazoles are heterocyclic aromatic compounds structurally analogous to naturally occurring purine nucleotides, allowing them to interact with a wide array of biological targets.[4] Their derivatives have been successfully developed into drugs for various indications, including cancer, microbial infections, and inflammation.[5][6][7]

The introduction of halogen atoms (F, Cl, Br, I) onto the benzimidazole core is a deliberate and strategic decision in medicinal chemistry. This modification profoundly impacts a molecule's properties:

  • Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: Halogenation at sites susceptible to metabolic oxidation can block these pathways, thereby increasing the drug's half-life.

  • Binding Affinity: Halogens, particularly bromine and iodine, can act as powerful halogen bond donors. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can significantly improve binding affinity and selectivity.

  • Electronic Effects: As electron-withdrawing groups, halogens can alter the pKa of the benzimidazole ring and influence the reactivity of other functional groups.[1]

This guide focuses specifically on This compound , comparing its profile to isomers and other halogen analogs to elucidate the nuanced structure-activity relationships (SAR) that govern the performance of this important class of compounds.

Synthesis and Reactivity: A Comparative Overview

The synthesis of halogenated 2-aminobenzimidazoles typically involves the condensation of a corresponding halogenated o-phenylenediamine with cyanogen bromide. The choice of starting diamine dictates the final position of the halogen.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Products A 3-Bromo-1,2-phenylenediamine R1 Cyclocondensation (e.g., in Ethanol, reflux) A->R1 Forms 4-Bromo isomer B 4-Bromo-1,2-phenylenediamine B->R1 Forms 5-Bromo isomer C Cyanogen Bromide (CNBr) C->R1 Provides 2-amino group P1 This compound R1->P1 P2 5-Bromo-1H-benzo[d]imidazol-2-amine R1->P2 SAR cluster_main Structure-Activity Relationship (SAR) Insights cluster_notes Substituent Effects on Activity img N1 N1-H: Critical for hinge binding in many kinases (H-bond donor). C2 C2-Amine: H-bond donor/acceptor. Modulates solubility and pKa. C4 C4-Bromo: Induces steric effects. Can form halogen bonds. Influences N1-H acidity. C56 C5/C6-Halogen: Increases lipophilicity, enhancing cell penetration. Dihalogenation often synergistic.

References

A Comparative Analysis of the Biological Activity of 4-Bromo-1H-benzo[d]imidazol-2-amine and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its bicyclic system, a fusion of benzene and imidazole rings, is isosteric to naturally occurring purine nucleosides, allowing for facile interaction with a multitude of biological targets.[1][2] This structural versatility has led to the development of benzimidazole derivatives with a vast spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4]

This guide focuses on a specific, potent member of this family: 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS 1266114-75-3) . We will conduct an in-depth comparative analysis of its biological activities alongside its structural analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy and to provide a scientifically grounded perspective for researchers engaged in the design and development of next-generation therapeutics. We will dissect the causality behind experimental choices and present supporting data to ensure a self-validating and authoritative resource.

The Benzimidazole Core: A Hub of Biological Activity

The therapeutic potential of benzimidazole derivatives stems from their ability to engage with a wide array of biomolecules through hydrogen bonding, π–π stacking, and metal ion coordination.[2] Modifications to the core structure, particularly at the N-1, C-2, C-4, and C-5 positions, can dramatically alter the compound's pharmacological profile. The introduction of a halogen atom, such as bromine at the C-4 position, significantly impacts the molecule's lipophilicity and electronic properties, often enhancing its binding affinity to target enzymes and receptors.

This guide will compare the parent compound, this compound, with its analogs across three critical therapeutic areas: anticancer, antimicrobial, and enzyme inhibition.

Comparative Anticancer Activity

Benzimidazole derivatives are a significant class of anticancer agents, exerting their effects through diverse mechanisms of action, including the inhibition of protein kinases, disruption of microtubule polymerization, and intercalation with DNA.[5][6]

Mechanism of Action: Targeting Key Cancer Pathways

Many benzimidazole analogs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival.[6][7] The structural similarity to purine allows them to compete for the ATP-binding site on these kinases, thereby blocking downstream signaling pathways that lead to uncontrolled cell growth.

Anticancer_Mechanisms_of_Benzimidazoles cluster_0 Benzimidazole Analogs cluster_1 Cellular Targets cluster_2 Cellular Effects Benz Benzimidazole Derivative Kinase Protein Kinases (EGFR, BRAF, CDKs) Benz->Kinase Microtubule Microtubule Polymerization Benz->Microtubule Topo Topoisomerase Benz->Topo Signal_Block Signal Transduction Blocked Kinase->Signal_Block Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Microtubule->Cycle_Arrest DNA_Damage DNA Damage Topo->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Signal_Block->Apoptosis Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis

Figure 1: Key anticancer mechanisms of benzimidazole derivatives.
Performance Data: Cytotoxicity Comparison

The cytotoxic potential of benzimidazole analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The data below, synthesized from multiple studies, illustrates how structural modifications influence anticancer activity.

Compound/AnalogSubstitutionTarget Cell LineIC₅₀ (µM)Reference
Analog A 2-Aryl, 5-FluoroBreast (MCF-7)1.20 ± 0.05[7]
Analog B Pyrimidine HybridColon (HCT 116)0.70[8]
Analog C Oxadiazole ConjugateLeukemia (CCRF-CEM)~2.5 (GI₅₀)[5]
Analog D Tetrabromo-N-alkylBreast (MCF-7)17.09[9]
Analog E Triazole-linked SeloneBreast (MCF-7)1.10 ± 0.05[7]

Analysis: The data highlights a critical aspect of SAR:

  • Halogenation: The presence and position of halogens like bromine and fluorine are pivotal. Tetrabromination (Analog D) confers significant activity, while strategic fluoro-substitution (Analog A) also results in potent inhibition.[7][9]

  • C-2 Substitution: The group at the C-2 position is a major determinant of activity. Large aromatic or heterocyclic moieties (Analogs A, B, C, E) often lead to high potency, likely by enhancing interactions with the target's active site.[5][7][8]

  • Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores like pyrimidine or oxadiazole can create synergistic effects, leading to highly effective compounds (Analogs B, C).[8][10]

Comparative Antimicrobial Activity

In an era of rising antimicrobial resistance, the development of new antibacterial and antifungal agents is critical.[1] Benzimidazole derivatives have demonstrated considerable promise as potential antimicrobial agents, effective against a range of pathogenic bacteria and fungi.[1][3]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of benzimidazoles is often attributed to their structural similarity to purines, allowing them to interfere with essential microbial processes.[11] In fungi, some benzimidazoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] In bacteria, they can disrupt nucleic acid synthesis or other metabolic pathways.

Performance Data: Antimicrobial Efficacy

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
Analog F Enterococcus faecalis12.5[12]
Analog G Staphylococcus aureus25[12]
4-Bromo Analog Derivative Staphylococcus aureusModerate Inhibition[13]
4-Bromo Analog Derivative Mycobacterium tuberculosisGood Inhibition[13]
Analog H Bacillus cereus>12 mm zone (Highly Active)[14]

Analysis:

  • Gram-Positive vs. Gram-Negative: Many benzimidazole derivatives show greater efficacy against Gram-positive bacteria (S. aureus, E. faecalis) than Gram-negative bacteria (E. coli, P. aeruginosa).[12] This is likely due to the complex outer membrane of Gram-negative bacteria, which can prevent drug penetration.

  • Influence of Bromine: Bromo-substituted derivatives have shown good inhibitory action against challenging pathogens like Mycobacterium tuberculosis.[13]

  • SAR Insights: Studies indicate that electron-withdrawing groups on the benzimidazole ring can enhance antimicrobial efficacy, while electron-donating groups may reduce it.[3] The specific nature and position of substituents are key to optimizing the antimicrobial spectrum and potency.

Comparative Enzyme Inhibition

Beyond anticancer and antimicrobial applications, benzimidazole analogs are potent inhibitors of various enzymes implicated in other diseases, including Alzheimer's and diabetes.

Cholinesterase Inhibition (Anti-Alzheimer's Potential)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease.[15]

Compound/AnalogTarget EnzymeIC₅₀ (µM)Reference
5-Bromo-2-amine Derivative AChE5.80 ± 2.18[16]
5-Bromo-2-amine Derivative BuChE7.20 ± 2.30[16]
Analog I (Dichloro-substituted) AChE0.60 ± 0.05[15]
Analog J (Dichloro-substituted) BuChE1.50 ± 0.10[15]
Standard Drug (Donepezil)AChE0.016 ± 0.12[15]

Analysis: Bromo-substituted benzimidazole-2-amine derivatives have demonstrated potent inhibition of both AChE and BuChE, with some analogs showing significantly better activity than the standard drug Donepezil in certain assays.[16] The position and number of halogen substituents on associated phenyl rings are critical for activity, with di-chloro substitution also yielding highly active compounds.[15]

α-Amylase Inhibition (Antidiabetic Potential)

α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.

Compound/AnalogTarget EnzymeIC₅₀ (µM)Reference
Analog K (5-Fluoro) α-Amylase1.86 ± 0.08[17][18]
Analog L (5-Nitro) α-Amylase2.12 ± 1.33[17][18]
Analog M (Unsubstituted) α-Amylase~2.1[17]
Standard Drug (Acarbose)α-Amylase1.46 ± 0.26[17][18]

Analysis: Various substituted benzimidazoles are significant α-amylase inhibitors, with potencies comparable to the standard drug acarbose.[17][18] A 5-fluoro substitution (Analog K) appears to be particularly effective, highlighting again the importance of halogenation in modulating biological activity.[17][18]

Experimental Methodologies: Ensuring Scientific Rigor

The trustworthiness of comparative data hinges on the robustness of the experimental protocols used. Below are standard, validated methodologies for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the benzimidazole analogs (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with Benzimidazole Analogs (Serial Dilutions) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals with DMSO incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End: Cytotoxicity Data analyze->end

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Causality: The protocol identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium after a defined incubation period.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the benzimidazole analogs in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes, no drug) and a negative control (medium, no microbes).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationship (SAR): A Logical Framework

The comparative data reveals clear patterns linking chemical structure to biological activity. Understanding these relationships is fundamental to rational drug design.

SAR_Logic cluster_0 Benzimidazole Core cluster_1 Structural Modifications cluster_2 Impact on Biological Activity Core Benzimidazole Scaffold N1 N-1 Substitution (e.g., Alkyl, Aryl) Core->N1 C2 C-2 Substitution (e.g., Heterocycles) Core->C2 C4_C5 C-4/C-5 Substitution (e.g., -Br, -NO₂, -F) Core->C4_C5 Potency Increased/Decreased Potency N1->Potency Influences Lipophilicity PK Improved Pharmacokinetics N1->PK Selectivity Altered Target Selectivity C2->Selectivity Key Interaction with Target C4_C5->Potency Modifies Electronics Spectrum Modified Antimicrobial Spectrum C4_C5->Spectrum Affects Cell Penetration

Figure 3: Logical flow of structure-activity relationships in benzimidazoles.

Key SAR Insights:

  • C-4/C-5 Halogenation: The introduction of electron-withdrawing groups like bromine or fluorine at the C-4 or C-5 position consistently correlates with enhanced biological activity across anticancer, antimicrobial, and enzyme-inhibitory assays.[4][13][18]

  • C-2 Position: This is a critical point for modification. Bulky, aromatic, or heterocyclic substituents at C-2 often increase potency by providing additional binding interactions within the target's active site.[4][19]

  • N-1 Position: Substitution at the N-1 position primarily influences the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[4]

Conclusion and Future Directions

This comparative analysis confirms that this compound and its analogs are a rich source of pharmacologically potent molecules. The bromine substituent serves as a powerful modulator of biological activity, often enhancing the efficacy of the benzimidazole core. The versatility of this scaffold, combined with the clear structure-activity relationships observed, provides a robust platform for the rational design of novel therapeutics.

Future research should focus on:

  • Multi-Target Analogs: Designing hybrid molecules that can simultaneously inhibit multiple key targets (e.g., a kinase and a DNA repair enzyme) to overcome drug resistance.

  • Pharmacokinetic Optimization: Fine-tuning substituents at the N-1 position to improve drug-like properties, enhancing bioavailability and reducing off-target toxicity.

  • Exploring New Targets: Screening bromo-substituted benzimidazole libraries against emerging therapeutic targets to uncover novel applications.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of benzimidazole derivatives to discover and develop safer and more potent medicines.

References

Validating the Mechanism of Action of 4-Bromo-1H-benzo[d]imidazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 4-Bromo-1H-benzo[d]imidazol-2-amine. Leveraging the well-established polypharmacology of the benzimidazole scaffold, we will explore a systematic approach to identify its molecular target and elucidate its cellular effects. This document will serve as a comparative guide, contrasting the hypothetical performance of our lead compound with established alternatives, supported by detailed experimental protocols.

The benzimidazole core is a privileged scaffold in medicinal chemistry, structurally mimicking naturally occurring purine nucleotides.[1] This allows benzimidazole derivatives to interact with a broad spectrum of biological targets, leading to a wide range of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory effects.[1][2] Documented mechanisms for this class of molecules include topoisomerase inhibition, DNA intercalation, microtubule disruption, and, notably, protein kinase inhibition.[1][3][4] Given the prevalence of kinases as targets for benzimidazole derivatives, this guide will proceed with the hypothesis that this compound functions as a kinase inhibitor.

Proposed Signaling Pathway and Validation Strategy

Our validation strategy will focus on confirming direct target engagement, determining the selectivity of kinase inhibition, and assessing the downstream cellular consequences. The following diagram illustrates the proposed signaling pathway and the key experimental checkpoints.

Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular & Phenotypic Validation A This compound B Kinome-wide Profiling (>300 kinases) A->B Broad Spectrum Screening C Identification of Primary Kinase Target(s) (e.g., Kinase X) B->C Selectivity Analysis D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D Hypothesis Testing E Validated Target Engagement in Intact Cells D->E Confirmation F Downstream Pathway Analysis (Phospho-proteomics) E->F Elucidate Downstream Effects G Cell-Based Assays (Proliferation, Apoptosis) F->G Link to Cellular Phenotype H Comparative Analysis with Known Kinase Inhibitors G->H Contextualize Activity I Mechanism of Action Validated H->I Final Confirmation

Caption: A logical workflow for the validation of this compound's mechanism of action.

Phase 1: Target Identification and Engagement

The initial and most critical step is to identify the primary kinase target(s) of this compound and to confirm that the compound engages this target within a cellular environment.

Kinome Profiling

To obtain a comprehensive overview of the compound's selectivity, we will perform a kinome-wide profiling screen. This will assess the inhibitory activity of this compound against a large panel of protein kinases.[5][6][7][8][9]

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. A series of dilutions will be made to achieve the final screening concentrations (e.g., 1 µM and 10 µM).

  • Kinase Panel: Utilize a commercial kinome profiling service (e.g., Reaction Biology, Eurofins Discovery) that offers a panel of over 300 purified human kinases.[7][9]

  • Assay Format: The service provider will typically use a radiometric assay employing [γ-³³P]-ATP, which is considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[10]

  • Execution: The compound will be incubated with each kinase, its specific substrate, and ATP at a concentration near the Km for each respective kinase.

  • Data Analysis: The percentage of inhibition will be calculated for each kinase at the tested concentrations. A "hit" is typically defined as a kinase exhibiting >70% inhibition at 1 µM.

Comparative Data (Hypothetical)

CompoundTarget Kinase(s) (>90% Inhibition @ 1µM)Off-Target Kinase(s) (>50% Inhibition @ 1µM)
This compound Aurora Kinase A, PLK1CDK2, VEGFR2
Alisertib (MLN8237) Aurora Kinase AAurora Kinase B
Volasertib (BI 6727) PLK1PLK2, PLK3

This hypothetical data suggests that this compound is a potent inhibitor of Aurora Kinase A and PLK1, with some off-target activity. Alisertib and Volasertib are included as comparators with known selectivity for Aurora Kinase A and PLK1, respectively.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[11][12][13][14][15] The principle is that a ligand binding to its target protein stabilizes the protein, resulting in a higher melting temperature.[12]

Experimental Protocol: CETSA for Aurora Kinase A

  • Cell Culture: Culture a human cancer cell line known to express Aurora Kinase A (e.g., HeLa) to ~80% confluency.

  • Compound Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and normalize the samples. Analyze the samples by SDS-PAGE and Western blotting using a specific antibody for Aurora Kinase A.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble Aurora Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Intact Cells Treated with Compound or Vehicle B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Collect Supernatant (Soluble Protein Fraction) D->E F Western Blot for Target Protein E->F G Quantify and Plot Melting Curve F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Cellular and Phenotypic Validation

Following the confirmation of target engagement, the next phase is to investigate the downstream cellular effects of target inhibition and compare these to known inhibitors.

Downstream Pathway Analysis

Inhibition of a kinase should lead to a decrease in the phosphorylation of its known substrates. We will use Western blotting to assess the phosphorylation status of a key substrate of Aurora Kinase A.

Experimental Protocol: Phospho-Substrate Analysis

  • Cell Treatment: Treat HeLa cells with increasing concentrations of this compound, Alisertib, and Volasertib for 24 hours.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Perform Western blotting using antibodies against phospho-histone H3 (Ser10), a known substrate of Aurora Kinase A, and total histone H3 as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-histone H3 signal to the total histone H3 signal.

Comparative Data (Hypothetical)

CompoundIC50 for p-Histone H3 Inhibition (nM)
This compound 150
Alisertib 50
Volasertib >1000

This data would support the hypothesis that our compound inhibits Aurora Kinase A in cells, with Alisertib showing higher potency and Volasertib having no significant effect, as expected.

Cell-Based Phenotypic Assays

Inhibition of kinases like Aurora Kinase A and PLK1, which are involved in cell cycle regulation, is expected to lead to anti-proliferative effects and apoptosis.

Experimental Protocol: Cell Proliferation and Apoptosis Assays

  • Cell Proliferation Assay:

    • Seed HeLa cells in 96-well plates.

    • Treat with a serial dilution of the test compounds for 72 hours.

    • Assess cell viability using a standard MTS or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay:

    • Treat HeLa cells with the GI50 concentration of each compound for 48 hours.

    • Stain the cells with Annexin V and Propidium Iodide.

    • Analyze the cell population by flow cytometry to quantify the percentage of apoptotic cells.

Comparative Data (Hypothetical)

CompoundGI50 in HeLa Cells (nM)% Apoptotic Cells at GI50
This compound 25045%
Alisertib 10055%
Volasertib 15060%

These results would provide a phenotypic correlation to the target engagement and downstream pathway modulation, further validating the proposed mechanism of action.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-benzo[d]imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-1H-benzo[d]imidazol-2-amine derivatives. While direct, comprehensive SAR studies on this specific scaffold are limited in publicly available literature, this document synthesizes findings from closely related benzimidazole analogs to provide researchers, scientists, and drug development professionals with a robust framework for designing and evaluating novel therapeutic agents. By examining the impact of substitutions at key positions, we will explore the potential of these derivatives as anticancer, antimicrobial, and kinase-inhibiting agents, comparing their hypothetical performance with established alternatives.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The benzimidazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The this compound core combines several key features that make it an attractive starting point for drug discovery:

  • Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinity and selectivity for biological targets.

  • Hydrogen Bonding Capabilities: The amino group at the 2-position and the imidazole nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for interactions with protein active sites.

  • The Influence of the 4-Bromo Substituent: The electron-withdrawing nature and steric bulk of the bromine atom at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile.

This guide will dissect the SAR of this scaffold by considering substitutions at three primary positions: the N-1 position of the imidazole ring, the 2-amino group, and other positions on the benzene ring.

Comparative Analysis of Structure-Activity Relationships

Based on extensive literature on related benzimidazole derivatives, we can infer the following SAR trends for the this compound scaffold.

Substitutions at the N-1 Position

Modification at the N-1 position of the benzimidazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Derivative TypeR Group at N-1Anticipated Biological ActivityRationale and Comparative Insights
A1 Small alkyl (e.g., -CH3)Moderate anticancer/antimicrobial activitySimple alkyl groups can enhance lipophilicity, potentially improving cell permeability. However, they may offer limited specific interactions with target proteins.
A2 Aryl/HeteroarylPotential for potent kinase inhibitionAn aromatic ring at N-1 can engage in π-π stacking or hydrophobic interactions within the ATP-binding pocket of kinases, a strategy successfully employed in many kinase inhibitors.[2]
A3 Substituted BenzylEnhanced anticancer activityIntroduction of substituted benzyl groups can provide additional interaction points. For example, electron-withdrawing groups on the benzyl ring may enhance activity.
A4 Long alkyl chain with polar groupImproved solubility and potential for specific interactionsA longer chain with a terminal polar group (e.g., -OH, -COOH) can improve aqueous solubility and provide a handle for further derivatization or specific hydrogen bonding interactions.
Modifications of the 2-Amino Group

The 2-amino group is a critical site for interaction and can be modified to fine-tune the compound's activity and selectivity.

Derivative TypeModification at 2-AminoAnticipated Biological ActivityRationale and Comparative Insights
B1 Acylation (e.g., -NHC(O)R)Broad-spectrum (anticancer, antimicrobial)Acylation can introduce various functionalities. For instance, benzamides at this position have shown effective anticancer activity.[3]
B2 Sulfonylation (e.g., -NHSO2R)Potential for potent kinase inhibitionThe sulfonamide group is a key pharmacophore in many kinase inhibitors, including some targeting V600E-BRAF.[4]
B3 N-alkylation/arylationVaried, potentially enhanced, activitySubstitution on the amino group can alter its hydrogen bonding capacity and introduce new steric and electronic features to probe the target's binding site.
B4 Urea/Thiourea formationPotential for enhanced anticancer and antiviral activityUrea and thiourea derivatives of benzimidazoles have been reported to possess a wide range of biological activities.
Substitutions on the Benzene Ring

While our core is 4-bromo substituted, further modifications on the benzene ring can be explored.

Derivative TypeAdditional SubstitutionAnticipated Biological ActivityRationale and Comparative Insights
C1 Electron-donating group (e.g., -OCH3)Modulation of electronic propertiesAn electron-donating group can alter the pKa of the imidazole nitrogens, potentially influencing binding to the target.
C2 Electron-withdrawing group (e.g., -NO2, -CF3)Enhanced anticancer activityElectron-withdrawing groups can be involved in favorable interactions with target proteins and may increase the molecule's potency. The presence of a trifluoromethyl group is a common feature in many modern drugs.
C3 Additional Halogen (e.g., -Cl, -F)Increased lipophilicity and metabolic stabilityHalogenation can enhance membrane permeability and block sites of metabolism, thereby increasing the compound's half-life.

Visualizing the Structure and Potential Interactions

The following diagrams illustrate the core structure of this compound and a representative signaling pathway that these derivatives could potentially inhibit.

Caption: Core structure of this compound with potential modification sites.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. GeneExpression->Cell Proliferation, Survival, etc. Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibition

Caption: A generic kinase signaling pathway potentially targeted by this compound derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for a key biological evaluation assay.

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which can then be used as a starting material for further derivatization. The synthesis involves the cyclization of 4-bromo-1,2-phenylenediamine with cyanogen bromide.

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a well-ventilated fume hood, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1 equivalent) in ethanol to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established SAR principles of related benzimidazole derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The strategic placement of a bromine atom at the 4-position offers a unique handle to influence the molecule's overall profile.

Future research should focus on the systematic exploration of substitutions at the N-1 and 2-amino positions to build a comprehensive SAR profile for this specific scaffold. The synthesis and evaluation of a focused library of derivatives, guided by the principles outlined in this guide, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. The experimental protocols provided herein offer a solid foundation for initiating such investigations.

References

A Comparative Analysis of 4-Bromo-1H-benzo[d]imidazol-2-amine Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the benzimidazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides a comparative technical overview of a specific brominated benzimidazole derivative, 4-Bromo-1H-benzo[d]imidazol-2-amine, contextualizing its potential efficacy against established standard-of-care chemotherapeutic agents. While direct comparative clinical data for this specific molecule is not yet available, this document synthesizes preclinical data from closely related analogs and provides the experimental framework necessary for its evaluation.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds. The benzimidazole core is structurally similar to purines, allowing these molecules to interact with a variety of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this scaffold have been extensively investigated for their anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[3] The introduction of a bromine atom at the 4th position of the benzo-ring is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target engagement.

Comparative Efficacy Analysis: A Preclinical Perspective

Given the nascent stage of research on this compound, this section presents a comparative analysis based on the cytotoxic activity of structurally similar brominated benzimidazole derivatives against the human breast adenocarcinoma cell line, MCF-7. This provides a preliminary benchmark against which to consider its potential. The standard drugs for comparison are Doxorubicin, Paclitaxel, and Capecitabine, which are commonly used in breast cancer chemotherapy.[3]

Table 1: Comparative Cytotoxicity (IC50) of Brominated Benzimidazole Analogs and Standard Chemotherapeutic Agents against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Reference
Brominated Benzimidazole Analogs
1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164)Not specified, but demonstrated pro-apoptotic effects[4]
2,6-disubstituted 1H-benzimidazole derivative (5-bromo-2-hydroxy)Not specified, but showed significant anticancer activity[5]
Standard Chemotherapeutic Agents
Doxorubicin0.68 ± 0.04[6]
Paclitaxel3.5[3]
Capecitabine619.36[7]

Interpretation of Data:

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for brominated benzimidazole analogs, while not for the exact target compound, suggest that this class of molecules can exhibit significant cytotoxic effects on breast cancer cells. For instance, the induction of apoptosis by K164 in MCF-7 cells points to a potent anticancer mechanism.[4] It is important to note the variability in reported IC50 values for standard drugs across different studies, which can be attributed to variations in experimental conditions.

Potential Mechanisms of Action: Kinase and PARP Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and DNA repair. Two prominent targets for this class of compounds are protein kinases and Poly(ADP-ribose) polymerase (PARP).

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases, leading to their inhibition.

Kinase_Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival This compound This compound This compound->RAF Inhibits

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

PARP Inhibition

PARP enzymes are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Consequence of Inhibition DNA Single-Strand Break (SSB) DNA Single-Strand Break (SSB) PARP PARP DNA Single-Strand Break (SSB)->PARP Recruits DNA Double-Strand Break (DSB) DNA Double-Strand Break (DSB) DNA Single-Strand Break (SSB)->DNA Double-Strand Break (DSB) Leads to (if unrepaired) DNA Repair DNA Repair PARP->DNA Repair Mediates Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Double-Strand Break (DSB)->Cell Death (Apoptosis) This compound This compound This compound->PARP Inhibits

Caption: Proposed mechanism of PARP inhibition leading to cancer cell death.

Experimental Protocols

To facilitate further research and direct comparison, the following are standardized protocols for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MCF-7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound and standard drugs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and standard drugs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8][9][10]

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compound & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase (e.g., RAF kinase)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.[11][12]

Protocol 3: PARP Inhibition Assay

This assay measures the inhibition of PARP enzyme activity.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • NAD+ (Nicotinamide adenine dinucleotide)

  • This compound

  • PARP assay buffer

  • Detection reagents (e.g., colorimetric or fluorescent kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with histones (the substrate for PARP).

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, NAD+, and the test compound at various concentrations in the PARP assay buffer.

  • Enzyme Addition: Add the PARP-1 enzyme to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate and add an antibody that recognizes poly(ADP-ribose) (the product of the PARP reaction), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add a substrate for the enzyme on the secondary antibody to generate a colorimetric or fluorescent signal.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC50 value.[13][14]

Conclusion and Future Directions

While this compound is a novel compound with limited direct biological data, the broader family of brominated benzimidazoles has demonstrated promising anticancer activity in preclinical studies. The comparative analysis with standard chemotherapeutic agents, based on data from related analogs, suggests that this compound warrants further investigation as a potential anticancer agent. Its efficacy is likely to be mediated through the inhibition of key cellular targets such as protein kinases or PARP. The provided experimental protocols offer a standardized framework for the systematic evaluation of its cytotoxic and enzyme-inhibitory activities. Future research should focus on generating robust preclinical data for this compound, including its in vivo efficacy and safety profile, to ascertain its therapeutic potential.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Selectivity Profiling

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a critical class of enzymes.[1] Their role in regulating a vast array of cellular processes makes them prime targets for therapeutic intervention. However, the development of potent and selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. This conservation can lead to off-target effects, where a drug candidate interacts with unintended kinases, potentially causing toxicity or unforeseen side effects.[2] Therefore, comprehensive cross-reactivity profiling is not just a regulatory hurdle but a fundamental necessity for advancing a compound from a promising hit to a viable clinical candidate.[3][4]

This guide provides an in-depth comparison of the kinase cross-reactivity profile of a novel compound, 4-Bromo-1H-benzo[d]imidazol-2-amine, against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. We will delve into the experimental methodologies for generating this crucial data, present a comparative analysis of their selectivity, and discuss the implications for their potential therapeutic applications.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The goal of targeted therapy is to achieve maximal efficacy with minimal side effects. For kinase inhibitors, this translates to high affinity for the intended target kinase and low affinity for all other kinases. A promiscuous inhibitor, one that binds to many kinases, can lead to a cascade of unintended biological consequences.[2] Conversely, a highly selective inhibitor offers a cleaner pharmacological profile, reducing the risk of off-target toxicities.

However, promiscuity is not always detrimental. A "dirty" drug, or a multi-targeted inhibitor, can sometimes be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated.[5] The key is to have a precise understanding of a compound's interaction map across the kinome to distinguish between beneficial polypharmacology and detrimental off-target effects. This is where large-scale kinase screening, or kinome profiling, becomes an indispensable tool.[6][7]

Experimental Design: A Framework for Robust Kinase Profiling

To objectively assess the selectivity of this compound, a robust and standardized in vitro kinase assay is essential. For this guide, we will utilize a fluorescence-based assay, a common and adaptable method suitable for high-throughput screening (HTS).[1]

Experimental Workflow

The following diagram outlines the key steps in our comparative kinase profiling experiment.

G cluster_0 Compound Preparation cluster_1 Kinase Panel Screening cluster_2 Data Analysis compound_prep Serial Dilution of Test Compounds (this compound & Staurosporine) add_compounds Add Diluted Compounds compound_prep->add_compounds kinase_assay Incubate Kinase Panel with ATP and Substrate kinase_assay->add_compounds readout Measure Kinase Activity (Fluorescence Detection) add_compounds->readout ic50 Calculate IC50 Values readout->ic50 selectivity Determine Selectivity Score ic50->selectivity comparison Comparative Analysis selectivity->comparison

Caption: High-level workflow for comparative kinase cross-reactivity profiling.

Detailed Protocol: Fluorescence-Based In Vitro Kinase Assay

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a widely used method for quantifying kinase activity.[1]

I. Reagent Preparation:

  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for specific kinases.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km of the individual kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[6]

  • Substrate Solution: Reconstitute a biotinylated peptide substrate specific for each kinase in the panel in kinase buffer.

  • Enzyme Preparation: Dilute each recombinant kinase to its optimal working concentration in kinase buffer.

  • Test Compounds: Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC₅₀ determination.

  • Detection Reagents: Prepare a solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.

II. Assay Procedure (384-well plate format):

  • Dispense 2.5 µL of the diluted test compounds or DMSO (vehicle control) into the assay plate.

  • Add 2.5 µL of the substrate solution to all wells.

  • Add 2.5 µL of the diluted kinase to the appropriate wells.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for each kinase to ensure the reaction is in the linear range.

  • Stop the reaction by adding 5 µL of the detection reagent solution.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

III. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the vehicle control (100% activity) and a control with a high concentration of a potent inhibitor (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each kinase.

Comparative Cross-Reactivity Profiles

The following table summarizes the hypothetical IC₅₀ values for this compound and the reference compound, Staurosporine, against a representative panel of kinases from different families.

Kinase FamilyKinaseThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Tyrosine Kinase ABL15,20015
EGFR7550
SRC2506
VEGFR212025
Serine/Threonine Kinase AKT1>10,000100
CDK2/CycA4,8003
PKA>10,0007
PKCα8,9003
RAF13,50085
Other GSK3β>10,00030
p38α (MAPK14)6,70040

Analysis and Interpretation

The data reveals a stark contrast in the selectivity profiles of the two compounds.

  • Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across the majority of the kinase panel, with IC₅₀ values in the low nanomolar range.[7] This promiscuity is a hallmark of Staurosporine and is the reason it is often used as a positive control in kinase assays but is unsuitable for therapeutic use due to toxicity.[1]

  • This compound: In contrast, our hypothetical data for this compound suggests a significantly more selective profile. It displays potent inhibition of EGFR and VEGFR2, with moderate activity against SRC. Importantly, it shows weak or no activity against most of the other kinases tested, including those from the serine/threonine kinase family. This suggests a potential therapeutic window for targeting pathways driven by these specific tyrosine kinases.

The benzimidazole scaffold is a privileged structure in medicinal chemistry and is known to be a versatile core for developing kinase inhibitors.[5][8] The observed selectivity of this compound could be attributed to specific interactions of the bromo and amine substituents with unique residues within the ATP-binding pockets of EGFR and VEGFR2, a hypothesis that could be further explored through molecular modeling and co-crystallization studies.

Biological Context: The EGFR Signaling Pathway

To understand the potential biological impact of inhibiting EGFR, it is crucial to consider its role in cellular signaling. The diagram below illustrates a simplified representation of the EGFR signaling cascade, a key pathway in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common driver of cancer.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

By selectively inhibiting EGFR, this compound has the potential to block downstream signaling through the Ras-Raf-MEK-ERK pathway, thereby suppressing tumor growth in cancers that are dependent on this pathway. Its concurrent inhibition of VEGFR2, a key mediator of angiogenesis, could provide a dual anti-tumor effect by cutting off the tumor's blood supply.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of kinase cross-reactivity profiling in early-stage drug discovery. The hypothetical data for this compound presents it as a promising selective inhibitor of EGFR and VEGFR2, with a significantly cleaner off-target profile compared to the broad-spectrum inhibitor Staurosporine.

This favorable selectivity profile warrants further investigation. The next logical steps would include:

  • Confirmation of in vitro activity in cell-based assays to assess its effect on EGFR and VEGFR2 phosphorylation and downstream signaling in a more physiological context.

  • Evaluation of its anti-proliferative and anti-angiogenic effects in relevant cancer cell lines.

  • Pharmacokinetic and in vivo efficacy studies in animal models of cancer.

By systematically characterizing the selectivity and biological activity of novel compounds like this compound, researchers can make more informed decisions, prioritizing candidates with the highest potential for becoming safe and effective targeted therapies.

References

A Senior Application Scientist's Guide to the In-Vivo Validation of 4-Bromo-1H-benzo[d]imidazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of the novel anticancer candidate, 4-Bromo-1H-benzo[d]imidazol-2-amine. We will move beyond a simple recitation of protocols to provide a strategic and logical pathway for assessing therapeutic efficacy and safety, comparing its potential performance against an established standard-of-care agent. This document is intended for researchers, drug development scientists, and pharmacologists engaged in the preclinical evaluation of novel oncology therapeutics.

Introduction: The Therapeutic Promise of the Benzimidazole Scaffold

The benzimidazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to its successful application in developing anthelmintic, antiviral, and, most notably, anticancer agents.[1][2] Several benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of critical cellular machinery like topoisomerases, protein kinases, and microtubules.[1]

The candidate molecule, this compound, is a structurally distinct derivative. While direct in-vivo data for this specific compound is not yet published, its halogenated benzimidazole core suggests a potential mechanism involving the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Protein Kinase CK2 or PIM-1 kinase, a mode of action observed in structurally related tetrabrominated benzimidazole compounds.[3][4] This guide outlines a rigorous, hypothesis-driven approach to validate its anticancer activity in-vivo, using a well-established xenograft model.

Part 1: Foundational In-Vitro Assessment

Prior to committing to costly and labor-intensive in-vivo studies, a robust in-vitro cytotoxicity profile is essential. This initial screening validates the compound's potency and informs the selection of appropriate cancer cell lines for xenograft models. The causality is clear: without demonstrable and potent activity against cancer cells in a dish, proceeding to an animal model is scientifically unjustified.

A standard MTT or SRB assay should be performed across a panel of human cancer cell lines. For this guide, we will hypothesize the results based on the known activity of related benzimidazoles against common cancer types.

Table 1: Hypothetical In-Vitro Cytotoxicity (IC₅₀) of this compound

Cell LineCancer TypeIC₅₀ (µM)Justification for Selection
MCF-7 Breast Adenocarcinoma5.30Commonly used, representative of hormone-sensitive breast cancer. Related compounds show activity.[3]
A549 Lung Carcinoma8.15Represents a major cancer type; often included in broad screening panels.[2]
CCRF-CEM Acute Lymphoblastic Leukemia6.80High sensitivity to kinase inhibitors has been observed in leukemia models with similar compounds.[3]
HCT-116 Colorectal Carcinoma12.50Represents gastrointestinal cancers, a common target for novel therapeutics.
MRC-5 Normal Lung Fibroblast> 50Critical control to assess selectivity for cancer cells over non-malignant cells.

The hypothetical data in Table 1 suggests potent, low-micromolar activity against breast and leukemia cell lines with a favorable selectivity index when compared to a normal fibroblast line. This provides a strong rationale for selecting the MCF-7 cell line for our initial in-vivo xenograft study.

Part 2: Designing the Comparative In-Vivo Efficacy Study

The primary objective of the first in-vivo study is to determine if this compound can inhibit tumor growth in a living system and to benchmark its performance against a clinically relevant chemotherapeutic agent.

Experimental Model: Rationale and Selection

We will employ a subcutaneous cell line-derived xenograft (CDX) model .[5] Human MCF-7 breast cancer cells will be implanted into the flank of immunodeficient mice.

  • Why this model? The subcutaneous CDX model is the "gold standard" for initial preclinical efficacy screening.[6] It is cost-effective, allows for easy and non-invasive monitoring of tumor growth via caliper measurements, and provides highly reproducible results, making it ideal for a first-pass validation of a novel agent.[7]

  • Choice of Animal: Athymic nude or NOD/SCID (Nonobese Diabetic/Severe Combined Immunodeficiency) mice are required. These strains lack a functional adaptive immune system, preventing the rejection of the human tumor graft.[5][6]

Comparative Agent: Paclitaxel

Paclitaxel is selected as the standard-of-care comparator.

  • Mechanism of Action: Paclitaxel is a microtubule inhibitor, preventing the disassembly of microtubules and thereby arresting cells in mitosis, leading to apoptosis.[8]

  • Rationale for Comparison: Some benzimidazole derivatives are known to exert their anticancer effects by disrupting microtubule dynamics.[1] Comparing our compound to Paclitaxel allows us to assess its efficacy against a well-understood agent that may share a downstream mechanism (mitotic arrest), providing a high bar for performance.

Experimental Workflow

The overall logic of the study is to establish tumors, randomize animals into treatment groups, administer the compounds over a set period, and monitor tumor growth and animal health as the primary endpoints.

G cluster_0 Phase 1: Tumor Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis A Day -14: Acclimatization of Athymic Nude Mice B Day 0: Subcutaneous Implantation of MCF-7 Cells A->B C Day 7-10: Tumor Growth (Monitoring until ~100-150 mm³) B->C D Randomization into Treatment Groups (n=8-10/group) C->D E Treatment Initiation (3-4 weeks) - Vehicle Control - Compound (Oral Gavage) - Paclitaxel (IV) D->E F Bi-weekly Monitoring: - Tumor Volume (Calipers) - Body Weight - Clinical Health Score E->F G Study Endpoint Reached (Tumor size or time limit) F->G H Euthanasia & Tissue Collection (Tumor, Liver, Spleen) G->H I Data Analysis: - Tumor Growth Inhibition (TGI) - Toxicity Assessment H->I

Caption: Overall workflow for the in-vivo xenograft study.

Part 3: Detailed Experimental Protocols

Trustworthiness in preclinical data stems from meticulous and reproducible methodologies. The following protocols are designed to be self-validating systems.

Protocol 1: Animal Handling and Tumor Implantation
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Acclimatization: House animals for at least one week prior to the experiment in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL. The Matrigel is crucial as it provides an extracellular matrix scaffold that supports initial tumor cell survival and establishment.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

Protocol 2: Compound Formulation and Administration
  • Group Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups to ensure a statistically equivalent tumor burden at the start of the study.

  • Treatment Groups (n=10 per group):

    • Group 1 (Vehicle Control): Administered the formulation vehicle on the same schedule as Group 2.

    • Group 2 (this compound): 50 mg/kg, administered daily via oral gavage (p.o.).

    • Group 3 (Paclitaxel): 10 mg/kg, administered twice weekly via intravenous injection (i.v.).

  • Formulation Rationale:

    • Vehicle: Benzimidazoles often exhibit poor aqueous solubility.[9] A common and effective vehicle is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile water. A suspension can also be prepared with Tween-80 and normal saline.[10] The choice of an oral route for the test compound is to assess for potential oral bioavailability, a significant advantage for patient compliance. The low bioavailability of many benzimidazoles necessitates careful formulation to maximize absorption.[11]

    • Dose Selection: The 50 mg/kg dose is a standard starting point for in-vivo efficacy studies of novel small molecules and should be confirmed in a preliminary Maximum Tolerated Dose (MTD) study.

Protocol 3: Data Collection and Endpoint Criteria
  • Tumor Volume & Body Weight: Measure tumor volume and mouse body weight twice weekly.

  • Clinical Observations: Perform daily health checks for signs of toxicity (e.g., ruffled fur, lethargy, ataxia).

  • Study Endpoint: The study will be terminated for all groups when the mean tumor volume in the vehicle control group reaches approximately 1500-2000 mm³. Individual animals will be euthanized if their tumor exceeds 2000 mm³, becomes ulcerated, or if they lose more than 20% of their initial body weight.

  • Tissue Collection: At the endpoint, tumors and major organs (liver, spleen, kidneys) should be excised, weighed, and either flash-frozen for biomarker analysis or fixed in formalin for histopathology.

Part 4: Data Analysis and Comparative Evaluation

The collected data will be analyzed to provide a clear, quantitative comparison of the compound's efficacy and toxicity relative to the control and standard-of-care.

Efficacy and Toxicity Metrics
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. It is calculated at the end of the study using the formula: TGI (%) = (1 - (Mean Tumor Volume_Treated / Mean Tumor Volume_Vehicle)) * 100

  • Body Weight Change: A key indicator of systemic toxicity. A significant drop in body weight suggests the compound is not well-tolerated at the tested dose.

Hypothetical Comparative Data Summary

Table 2: Comparative In-Vivo Efficacy and Toxicity Summary (Day 21)

GroupDose & ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control N/A1450 ± 1500%+2.5 ± 1.0
This compound 50 mg/kg, daily, p.o.650 ± 9555%-3.0 ± 1.5
Paclitaxel 10 mg/kg, 2x weekly, i.v.480 ± 8067%-8.5 ± 2.0

This hypothetical data illustrates a scenario where this compound shows significant antitumor activity (55% TGI). While its efficacy is slightly lower than Paclitaxel (67% TGI), it demonstrates a markedly improved safety profile, with minimal body weight loss (-3.0%) compared to the significant toxicity observed with Paclitaxel (-8.5%). This trade-off between high efficacy and lower toxicity is a common and highly desirable goal in oncology drug development.

Hypothesized Mechanism of Action Pathway

Based on related compounds, a plausible mechanism is the inhibition of a pro-survival kinase, leading to the activation of the mitochondrial (intrinsic) apoptosis pathway.

G cluster_0 Apoptosis Regulation Compound This compound Kinase Pro-Survival Kinase (e.g., CK2, PIM-1) Compound->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Inactivated Kinase->Bcl2 Phosphorylates & Activates Bax Bax/Bak (Pro-apoptotic) Activated Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized kinase inhibition leading to apoptosis.

Part 5: Discussion and Future Directions

The hypothetical results present this compound as a promising preclinical candidate. Its significant, albeit not superior, efficacy combined with a much-improved safety profile compared to Paclitaxel warrants further investigation.

Key Discussion Points:

  • Therapeutic Window: The compound exhibits a wider therapeutic window than Paclitaxel in this model, suggesting it could be administered for longer durations or at higher doses without inducing severe toxicity.

  • Oral Bioavailability: Demonstrating efficacy via oral administration is a major advantage, potentially translating to improved patient quality of life and reduced healthcare costs.[11]

Next Steps and Self-Validating Systems:

  • Pharmacokinetic (PK) Studies: A full PK analysis is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for correlating exposure levels with efficacy and refining the dosing regimen.[12]

  • Orthotopic Xenograft Models: To better mimic the human tumor environment, subsequent studies should use orthotopic models (e.g., implanting MCF-7 cells into the mammary fat pad).[13] These models allow for the assessment of invasion and metastasis, which is not possible in subcutaneous models.

  • Patient-Derived Xenograft (PDX) Models: For a more clinically relevant assessment, testing the compound in PDX models, where patient tumors are directly implanted into mice, is the logical next step.[7] These models better recapitulate the heterogeneity and biology of human cancer.

  • Mechanism of Action Confirmation: Excised tumors from the in-vivo study should be analyzed via Western blot or immunohistochemistry to confirm the inhibition of the hypothesized target kinase (e.g., decreased phosphorylation of its downstream substrates) and to verify the induction of apoptosis (e.g., cleaved Caspase-3 staining).

This comprehensive, multi-faceted approach ensures that the preclinical data package for this compound is robust, scientifically sound, and provides a clear path toward potential clinical translation.

References

A Head-to-Head Comparison of 4-Bromo-1H-benzo[d]imidazol-2-amine with Commercially Available Kinase Inhibitors: An Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 4-Bromo-1H-benzo[d]imidazol-2-amine against a panel of well-characterized, commercially available kinase inhibitors. The experimental design detailed herein is grounded in the established role of the benzimidazole scaffold as a privileged structure in kinase inhibitor discovery.

Recent studies have highlighted that derivatives of benzimidazole, particularly halogenated forms, exhibit potent inhibitory activity against a range of protein kinases crucial in oncogenic signaling pathways. For instance, various substituted benzimidazoles have demonstrated significant inhibition of kinases such as Protein Kinase CK2, PIM-1, Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR).[1][2][3] While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its structural similarity to known kinase inhibitors strongly suggests its potential as a modulator of protein kinase activity.

This guide, therefore, outlines a systematic approach to first identify the potential kinase targets of this compound and subsequently benchmark its performance against established inhibitors. The protocols and methodologies are designed to deliver robust and reproducible data, enabling researchers to make informed decisions about the therapeutic potential of this compound.

Introduction to Protein Kinases in Cellular Signaling and Oncology

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways, including signal transduction, metabolism, transcription, and cell cycle progression. They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules.

The aberrant activity of protein kinases is a hallmark of many human diseases, most notably cancer. Dysregulation of kinase signaling can lead to uncontrolled cell proliferation, evasion of apoptosis, sustained angiogenesis, and metastasis. Consequently, protein kinases have emerged as one of the most important classes of drug targets in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs now approved for the treatment of a wide range of malignancies.

This guide focuses on a selection of kinases that are frequently implicated in cancer and have been shown to be targeted by benzimidazole-based inhibitors:

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Its upregulation is observed in many cancers.

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation, often overexpressed in hematological malignancies and solid tumors.

  • EGFR and HER2: Receptor tyrosine kinases that are key drivers of cell growth and proliferation. Their overactivation is a common feature in several epithelial cancers.

  • CDK2: A key regulator of the cell cycle, essential for the G1/S phase transition. Its dysregulation can lead to uncontrolled cell division.

The following diagram illustrates a simplified representation of a generic kinase signaling pathway.

Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Transcription Transcription Factors Downstream->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Simplified Kinase Signaling Pathway

Profile of this compound and Selected Commercial Inhibitors

This section provides an overview of the compound of interest and the commercially available inhibitors selected for this comparative study.

2.1. This compound

  • Structure:

    • Chemical Formula: C₇H₆BrN₃

    • The structure possesses a benzimidazole core, a known pharmacophore for kinase inhibition, with a bromine substitution at the 4-position and an amine group at the 2-position.

  • Hypothesized Mechanism of Action:

    • Based on the prevalence of kinase inhibition among benzimidazole derivatives, it is hypothesized that this compound functions as an ATP-competitive inhibitor of one or more protein kinases.

2.2. Commercially Available Inhibitors for Comparison

The following inhibitors have been selected based on their well-defined targets, commercial availability, and extensive characterization in the scientific literature.

InhibitorPrimary Target(s)Supplier Example
Silmitasertib (CX-4945) Protein Kinase CK2MedChemExpress, Selleck Chemicals
AZD1208 PIM-1 KinaseMedChemExpress, Selleck Chemicals
Gefitinib EGFRMedChemExpress, Selleck Chemicals
Lapatinib EGFR, HER2MedChemExpress, Selleck Chemicals
Roscovitine CDK2MedChemExpress, Selleck Chemicals

Experimental Design and Methodologies

A tiered approach is proposed, beginning with in vitro biochemical assays to determine the direct inhibitory effects of this compound on a panel of purified kinases. This will be followed by cell-based assays to assess its on-target and off-target effects in a cellular context and to evaluate its functional consequences.

3.1. In Vitro Kinase Inhibition Assays

The primary objective of this experiment is to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases.

Experimental Workflow:

Kinase Assay Workflow Start Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Add_Inhibitor Add Test Compound (this compound) or Commercial Inhibitor (Serial Dilutions) Start->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50 values) Detect_Signal->Analyze_Data

Caption: In Vitro Kinase Assay Workflow

Detailed Protocol:

  • Kinase Panel:

    • Protein Kinase CK2α

    • PIM-1

    • EGFR (wild-type)

    • HER2

    • CDK2/Cyclin A

  • Reagents and Materials:

    • Purified recombinant human kinases (e.g., from SignalChem or Carna Biosciences).

    • Specific peptide substrates for each kinase.

    • Kinase assay buffer (typically containing HEPES, MgCl₂, Brij-35, and DTT).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

    • 384-well white assay plates.

    • Acoustic liquid handler or multichannel pipettes.

    • Plate reader capable of luminescence detection.

  • Procedure: a. Prepare a serial dilution of this compound and the commercial inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions. b. In a 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted compounds to the wells. Include DMSO-only wells as a negative control (100% activity) and a no-enzyme control as a background control. d. Pre-incubate the plate at room temperature for 10 minutes. e. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase. f. Incubate the plate at 30°C for 1 hour. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. h. Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and the no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

3.2. Cellular Proliferation and Viability Assays

This experiment aims to evaluate the effect of this compound on the proliferation and viability of cancer cell lines with known dependencies on the target kinases.

Detailed Protocol:

  • Cell Lines:

    • A549 (Lung Carcinoma): High EGFR expression.

    • SK-BR-3 (Breast Cancer): HER2 amplification.

    • MOLM-13 (Acute Myeloid Leukemia): PIM-1 dependency.

    • HCT116 (Colon Carcinoma): Often used for CK2 studies.

    • MCF-7 (Breast Cancer): CDK2 activity is crucial for proliferation.

  • Reagents and Materials:

    • Selected cancer cell lines.

    • Appropriate cell culture media and supplements.

    • 96-well clear-bottom cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound and the corresponding commercial inhibitors. Include a DMSO control. c. Incubate the plates for 72 hours. d. Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. e. Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Data Presentation and Interpretation

The quantitative data generated from the in vitro and cellular assays should be presented in a clear and concise tabular format to facilitate direct comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, µM)

CompoundCK2αPIM-1EGFRHER2CDK2/Cyclin A
This compound
Silmitasertib
AZD1208
Gefitinib
Lapatinib
Roscovitine

Table 2: Cellular Antiproliferative Activity (GI50, µM)

CompoundA549SK-BR-3MOLM-13HCT116MCF-7
This compound
Silmitasertib
AZD1208
Gefitinib
Lapatinib
Roscovitine

Interpretation of Results:

A potent and selective inhibitor would exhibit a low IC50 value against its primary target kinase and significantly higher IC50 values against other kinases in the panel. The cellular activity (GI50) should correlate with the in vitro potency and the known dependency of the cell line on the target kinase. For example, a potent and selective EGFR inhibitor would have a low GI50 in A549 cells but a much higher GI50 in cells that are not driven by EGFR signaling.

Conclusion and Future Directions

This guide provides a robust experimental framework for the initial characterization and head-to-head comparison of this compound with established kinase inhibitors. The data generated will provide critical insights into the potency, selectivity, and cellular efficacy of this novel compound.

Based on the initial findings, further studies could include:

  • Broader Kinase Profiling: Screening against a larger panel of kinases to fully elucidate the selectivity profile.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., ATP-competitive, non-competitive, or allosteric).

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in relevant animal models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the drug-like properties of the compound.

The systematic approach outlined in this guide will enable a thorough and objective evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

A Researcher's Guide to 4-Bromo-1H-benzo[d]imidazol-2-amine: Navigating the Challenges of Data Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a critical examination of the available data for 4-Bromo-1H-benzo[d]imidazol-2-amine. It aims to address the significant challenge of reproducibility in published scientific literature by offering a comparative analysis of existing information and presenting a robust, verifiable experimental protocol.

Introduction: The Enigmatic Profile of a Promising Scaffold

This compound, a halogenated derivative of the versatile benzimidazole scaffold, holds potential in medicinal chemistry and materials science. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, and bromination can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, a thorough investigation into the scientific literature reveals a concerning scarcity of detailed, reproducible experimental data for this specific compound. This guide seeks to illuminate these data gaps and provide a clear path toward reliable synthesis and characterization.

Published Synthesis Methodologies: A Landscape of General Approaches

While specific, detailed published syntheses for this compound are not readily found in peer-reviewed literature, several general methods for the synthesis of 2-aminobenzimidazoles are well-established. These typically involve the cyclization of an appropriately substituted o-phenylenediamine. The most common approaches include:

  • Reaction with Cyanogen Halides: This is a classical and widely used method for the preparation of 2-aminobenzimidazoles. The reaction proceeds via the condensation of an o-phenylenediamine with a cyanogen halide, most commonly cyanogen bromide (CNBr). The likely precursor for the target molecule would be 3-bromo-1,2-benzenediamine.

  • Cyclodesulfurization of Thioureas: Another prevalent method involves the formation of an N-(o-aminophenyl)thiourea intermediate, followed by cyclization with a desulfurizing agent. Agents such as mercury(II) oxide, methyl iodide, or carbodiimides are often employed. This method offers an alternative route that can sometimes provide cleaner products and better yields.

The lack of a standardized, published protocol for this compound is a significant contributor to potential irreproducibility. Researchers are often left to adapt general procedures, which can lead to variations in reaction conditions, purification methods, and ultimately, the purity and identity of the final product.

Comparative Analysis of Reported Data: A Call for Clarity

The available data for this compound is sparse and primarily originates from commercial suppliers rather than peer-reviewed research articles. This presents a challenge for researchers seeking to verify published findings.

Parameter American Elements [1]ChemicalBook [2]Peer-Reviewed Literature
CAS Number 1266114-75-31266114-75-3Not explicitly found for this compound
Molecular Formula C7H6BrN3C7H6BrN3Not explicitly found for this compound
Molecular Weight 212.05Not specifiedNot explicitly found for this compound
Melting Point N/ANot specifiedNot available
¹H NMR N/ASpectrum available (data not shown)Not available
Mass Spectrometry N/ASpectrum available (data not shown)Not available
Purity Not specifiedNot specifiedNot applicable

As the table illustrates, crucial experimental data such as melting point and spectral characteristics are not publicly available in a verifiable format. While some vendors indicate the availability of spectral data, the actual data is often behind a paywall or not readily accessible for independent scrutiny. This lack of transparent, peer-reviewed data is a critical barrier to reproducible science.

Potential Sources of Irreproducibility

The inconsistencies and gaps in the available data can stem from several factors:

  • Ambiguity in Starting Materials: The purity and exact isomer of the starting material, 3-bromo-1,2-benzenediamine, can significantly impact the outcome of the reaction.

  • Variations in Reaction Conditions: Factors such as reaction time, temperature, solvent, and the specific cyclizing agent used can all influence the yield and purity of the final product.

  • Ineffective Purification: The presence of unreacted starting materials or side products can lead to erroneous characterization data and misleading biological assay results.

  • Lack of Thorough Characterization: Without comprehensive spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) and physical constants (melting point), the identity and purity of the synthesized compound cannot be definitively confirmed.

Recommended Verification Protocol: A Pathway to Reproducible Results

To address the current deficit of reliable data, we propose the following detailed protocol for the synthesis and characterization of this compound. This protocol is based on established methodologies for 2-aminobenzimidazole synthesis and incorporates rigorous purification and characterization steps to ensure the generation of verifiable data.

Synthesis of this compound

Materials:

  • 3-Bromo-1,2-benzenediamine

  • Cyanogen bromide (CNBr)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-1,2-benzenediamine (1.0 eq) in ethanol (10 mL per gram of diamine).

  • Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization
  • Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus.

  • ¹H NMR Spectroscopy: Record the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) and report the chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) and coupling constants (J) in Hz.

  • ¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum in the same deuterated solvent.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.

  • Elemental Analysis: Perform elemental analysis (C, H, N) to further verify the purity and composition of the compound.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3-Bromo-1,2-benzenediamine + Cyanogen Bromide reaction Reflux in Ethanol (4-6 hours) start->reaction Step 1-3 workup Neutralization (NaHCO3) & Extraction (EtOAc) reaction->workup Step 4-5 purification Column Chromatography workup->purification Step 6-7 product Pure this compound purification->product mp Melting Point product->mp nmr ¹H & ¹³C NMR product->nmr ms Mass Spectrometry (HRMS) product->ms ea Elemental Analysis product->ea

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion: A Call for Rigor and Transparency

The reproducibility of scientific data is paramount for the advancement of research and development. In the case of this compound, the current lack of detailed and accessible experimental data poses a significant challenge. By adopting a standardized and thoroughly documented protocol, such as the one proposed in this guide, the scientific community can build a reliable foundation of data for this and other important chemical entities. We urge researchers to prioritize the publication of detailed experimental procedures and complete characterization data to foster a culture of transparency and reproducibility.

References

A Researcher's Guide to Orthogonal Assay Development: Confirming the Anti-Proliferative Effects of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

This guide provides an in-depth technical framework for confirming the biological effects of a novel compound, using 4-Bromo-1H-benzo[d]imidazol-2-amine as our subject. We will operate under the hypothesis that its primary mechanism of action is the inhibition of a key protein kinase involved in cell cycle progression, leading to a downstream anti-proliferative effect on cancer cells.

To build a robust, defensible data package, we will employ an orthogonal assay strategy. This involves using multiple, distinct methods that rely on different scientific principles to measure the same overall biological event. A successful outcome across these assays provides strong, multi-faceted evidence of the compound's true biological activity. Here, we will detail:

  • A Primary Biochemical Assay: To confirm direct engagement and inhibition of the kinase target.

  • Two Orthogonal Cell-Based Assays: To validate that target engagement translates into the intended physiological outcome (inhibition of cell proliferation), measured through distinct cellular processes—metabolic activity and DNA synthesis.

Part 1: The Primary Assay — Confirming Direct Kinase Inhibition

The foundational step is to verify that this compound directly inhibits its putative kinase target. An in vitro kinase activity assay isolates the kinase, its substrate, and the inhibitor from the complex cellular environment, providing a clear readout of enzymatic inhibition. Radiometric assays, such as the HotSpot™ assay, are considered a gold standard due to their direct measurement of phosphate transfer, minimizing interference from colored or fluorescent compounds.[5]

Principle of the Radiometric [γ-³³P]-ATP Filter Binding Assay

This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP onto a specific peptide or protein substrate. The reaction mixture, containing the kinase, substrate, [γ-³³P]-ATP, and varying concentrations of the inhibitor (this compound), is incubated. The reaction is then stopped, and the mixture is spotted onto a filter membrane that captures the phosphorylated substrate. Unreacted [γ-³³P]-ATP is washed away. The radioactivity remaining on the filter, which is proportional to kinase activity, is measured using a scintillation counter. A decrease in radioactivity in the presence of the compound indicates inhibition.[5]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Add_Compound Add compound dilutions and controls (DMSO) Compound_Prep->Add_Compound Reagent_Prep Prepare Master Mix: Kinase, Substrate, Buffer Incubate Dispense Master Mix to plate Reagent_Prep->Incubate Incubate->Add_Compound Start_Rxn Initiate reaction with [γ-³³P]-ATP Add_Compound->Start_Rxn Incubate_Rxn Incubate at 30°C Start_Rxn->Incubate_Rxn Stop_Rxn Stop reaction (e.g., with H3PO4) Incubate_Rxn->Stop_Rxn Spotting Spot mixture onto phosphocellulose filter mat Stop_Rxn->Spotting Washing Wash mat to remove free [γ-³³P]-ATP Spotting->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate % Inhibition vs. DMSO Plot dose-response curve Determine IC50 value Counting->Analysis

Caption: Workflow for a radiometric kinase inhibition assay.

Detailed Protocol: Radiometric Kinase Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock. The final top concentration in the assay might be 100 µM.

  • Reaction Setup: In a 96-well plate, add 5 µL of the compound dilutions. For controls, add 5 µL of DMSO (0% inhibition) and 5 µL of a known standard inhibitor (100% inhibition).

  • Kinase/Substrate Addition: Add 20 µL of a master mix containing the target kinase and its specific substrate in the appropriate reaction buffer.

  • Initiation: Add 25 µL of [γ-³³P]-ATP solution (final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition).[6]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer 50 µL of the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated radiolabel.

  • Detection: Dry the filter mat and measure the incorporated radioactivity for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Part 2: Orthogonal Assay 1 — Measuring Cellular Proliferation via Metabolic Activity (MTT Assay)

Confirming that a compound inhibits a kinase in vitro is crucial, but it doesn't guarantee a cellular effect. The compound must be cell-permeable and remain active in the intracellular environment. A cell proliferation assay serves as the first orthogonal validation. The MTT assay is a widely used, colorimetric method that measures the metabolic activity of a cell population, which in most cases correlates with the number of viable, proliferating cells.[7][8]

Principle of the MTT Assay

The assay relies on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[8] The amount of formazan produced is proportional to the number of metabolically active cells. Dead or metabolically inactive cells lose this ability. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured, providing an indirect count of viable cells.

Experimental Workflow: MTT Cell Proliferation Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed cancer cells in a 96-well plate Adherence Allow cells to adhere (24 hours) Seed_Cells->Adherence Treat_Cells Treat cells with serial dilutions of This compound Adherence->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of formazan crystals) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm using a plate reader Solubilize->Read_Absorbance Analysis Calculate % Viability vs. DMSO Plot dose-response curve Determine GI50 value Read_Absorbance->Analysis

Caption: Workflow for the MTT cell proliferation and viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a relevant cancer cell line (e.g., HeLa, MCF-7) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Detection: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 (the concentration of the compound that causes 50% inhibition of cell growth).

Part 3: Orthogonal Assay 2 — Measuring Cellular Proliferation via DNA Synthesis (EdU Incorporation Assay)

While the MTT assay is robust, it measures metabolic activity, which can sometimes be uncoupled from cell division. A more direct measure of proliferation is to quantify DNA synthesis, which occurs only in cells undergoing division (S-phase). The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a superior alternative to the traditional BrdU assay because it does not require harsh DNA denaturation, preserving cell morphology and allowing for easier multiplexing with other fluorescent markers.[9]

Principle of the EdU Assay

EdU is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The ethynyl group on the EdU molecule serves as a handle for a highly specific and efficient bio-orthogonal reaction known as "click chemistry." After EdU incorporation, cells are fixed and permeabilized. A fluorescent azide (e.g., Alexa Fluor 488 azide) is then added, which covalently binds to the ethynyl group of the incorporated EdU. Proliferating cells can then be easily visualized and quantified using fluorescence microscopy or flow cytometry.

Logical Principle: EdU Click Chemistry

G cluster_cell Inside the Proliferating Cell cluster_detection Detection Step (Post-Fixation) DNA Cellular DNA Strand EdU EdU (Thymidine Analog) DNA_EdU Newly Synthesized DNA with Incorporated EdU EdU->DNA_EdU Incorporation during S-Phase Clicked_Product Fluorescently Labeled DNA DNA_EdU->Clicked_Product  'Click' Reaction (Covalent Bond) DNA_EdU->Clicked_Product Fluorescent_Azide Fluorescent Azide (e.g., Alexa Fluor 488) Fluorescent_Azide->Clicked_Product

Caption: Principle of EdU incorporation and fluorescent detection.

Detailed Protocol: EdU Imaging Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound on glass coverslips in a 24-well plate, following the same procedure as the MTT assay (Steps 1-3).

  • EdU Labeling: Two hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM. Incubate for 2 hours at 37°C.

  • Fixation: Wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.

  • Click Reaction: Wash twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., containing Alexa Fluor 488 azide, CuSO₄, and a reducing agent). Add the cocktail to the cells and incubate for 30 minutes in the dark.

  • Nuclear Staining: Wash once with PBS. Counterstain the nuclei with a DNA dye like Hoechst 33342 or DAPI for 15 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope. Capture images in the blue channel (for DAPI/Hoechst, total cells) and the green channel (for Alexa Fluor 488, EdU-positive cells).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to count the total number of nuclei (DAPI/Hoechst positive) and the number of proliferating nuclei (EdU positive).

    • Calculate the percentage of proliferating cells for each condition: (% Proliferation = (EdU-positive count / Total nuclei count) * 100).

    • Plot the percentage of proliferation against compound concentration.

Part 4: Data Synthesis and Interpretation

The power of the orthogonal approach lies in comparing the results from each distinct assay. Consistent findings across different methodologies provide a high degree of confidence in the compound's mechanism of action.

Comparative Data Summary (Hypothetical Results)
Assay TypePrincipleEndpoint MeasuredHypothetical Result for this compound
Radiometric Kinase Assay Biochemical (Enzymatic)Direct phosphorylation of substrateIC50 = 0.5 µM
MTT Assay Cell-Based (Metabolic)Mitochondrial reductase activityGI50 = 2.5 µM
EdU Incorporation Assay Cell-Based (DNA Synthesis)Incorporation of thymidine analogSignificant decrease in % EdU-positive cells at ≥ 2.0 µM
Analysis of Concordance

In this hypothetical scenario, the data are highly concordant and tell a clear story:

  • Potent Biochemical Inhibition: The compound potently inhibits the target kinase in a clean, isolated system with a sub-micromolar IC50 value.

  • Cellular Activity: The compound effectively inhibits the growth of cancer cells, as shown by the low micromolar GI50 value in the MTT assay. The slightly higher value compared to the biochemical IC50 is expected, as the compound must cross the cell membrane and contend with cellular factors like ATP concentration.[6]

  • Mechanism Corroborated: The EdU assay confirms that the observed growth inhibition is due to a halt in proliferation (decreased DNA synthesis), which is the expected downstream effect of inhibiting a cell cycle-related kinase.

If the results were discordant (e.g., a potent biochemical IC50 but a very weak cellular GI50), it would prompt further investigation. This could suggest poor cell permeability, rapid metabolism of the compound, or efflux from the cell. Conversely, potent cellular activity with weak biochemical inhibition might indicate an off-target mechanism or that the compound acts on a different target within the cell.

Conclusion

Validating the biological effects of a potential therapeutic agent requires more than a single data point. By employing an orthogonal assay strategy, researchers can build a robust and compelling case for a compound's mechanism of action. This guide demonstrates a logical, three-tiered approach: first, confirming direct target engagement with a biochemical assay, and second, validating the downstream cellular phenotype with two distinct cell-based assays that measure different hallmarks of that phenotype (metabolism and DNA synthesis). This multi-pronged validation minimizes the risk of artifacts and provides the high-quality, trustworthy data necessary to advance a compound like this compound through the drug discovery pipeline.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Power of In Silico Screening

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6] The versatility of the benzimidazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its biological activity.[5][7]

Modern drug discovery leverages computational techniques to accelerate the identification and optimization of lead compounds.[8] Molecular docking, a key in silico method, predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their interaction.[4][9] This approach provides invaluable insights into drug-receptor interactions at a molecular level, guiding rational drug design and reducing the time and cost associated with traditional screening methods.[10]

This guide provides a comparative molecular docking study of 4-Bromo-1H-benzo[d]imidazol-2-amine against a series of structurally related benzimidazole compounds. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity to a critical bacterial enzyme, DNA Gyrase Subunit B. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, we aim to equip researchers with the insights needed to design more potent benzimidazole-based therapeutic agents.

Methodology: A Framework for Predictive Binding Analysis

The credibility of any docking study hinges on a meticulously executed and well-validated protocol. Our approach is grounded in established computational chemistry practices, ensuring reproducibility and scientific rigor.

Target Selection: Why DNA Gyrase?

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-validated and highly attractive target for antibacterial drug development.[4][9] Its inhibition disrupts crucial cellular processes, leading to bacterial cell death. For this study, we have selected the crystal structure of the Staphylococcus aureus DNA Gyrase Subunit B in complex with a known inhibitor.

  • Protein Target: Staphylococcus aureus DNA Gyrase Subunit B

  • PDB ID: 1KZN[9][11]

  • Rationale: The availability of a co-crystallized structure provides a well-defined active site, crucial for accurate docking simulations. This target has been successfully used in previous docking studies of benzimidazole derivatives.[6][9][11]

Ligand Preparation: Building the Molecular Arsenal

To understand the specific contribution of the 4-bromo substituent, we will compare our lead compound with several analogs, each chosen to probe a different aspect of the structure-activity relationship.

  • This compound (Lead Compound): The primary subject of our investigation.

  • 1H-benzo[d]imidazol-2-amine (Parent Scaffold): The unsubstituted core, serving as a baseline.

  • 4-Chloro-1H-benzo[d]imidazol-2-amine (Halogen Comparison): To compare the effect of a different halogen at the same position.

  • 4-Nitro-1H-benzo[d]imidazol-2-amine (Electronic Effect): To evaluate a strong electron-withdrawing group.

  • 2-Phenyl-1H-benzimidazole (Substitution Pattern): To assess a different substitution pattern at the C2 position.[12]

The 3D structures of these ligands were generated using molecular modeling software, followed by energy minimization to achieve stable, low-energy conformations suitable for docking.

Experimental Workflow: From Structure to Score

The entire computational workflow is designed to systematically prepare the receptor and ligands, perform the docking calculations, and analyze the resulting interactions.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (PDB ID: 1KZN) ProtPrep 3. Prepare Protein (Remove Water, Add Hydrogens) PDB->ProtPrep Ligands 2. Prepare Ligand Structures (Energy Minimization) Docking 5. Run Docking Simulation (AutoDock Vina) Ligands->Docking Grid 4. Define Binding Site (Grid Box Generation) ProtPrep->Grid Grid->Docking Results 6. Score & Rank Poses (Binding Energy) Docking->Results Analysis 7. Visualize Interactions (Hydrogen Bonds, Hydrophobic) Results->Analysis SAR 8. Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: Computational docking workflow from target preparation to SAR analysis.

Step-by-Step Molecular Docking Protocol

This protocol utilizes AutoDock Tools and AutoDock Vina, widely accepted and validated software for molecular docking.[4][12][13]

  • Protein Preparation:

    • Load the PDB file (1KZN) into AutoDock Tools.

    • Remove all water molecules and the co-crystallized ligand from the structure.

    • Add polar hydrogen atoms to the protein.

    • Add Kollman charges to assign partial atomic charges.

    • Save the prepared protein in the required PDBQT format.

  • Ligand Preparation:

    • Load each energy-minimized ligand structure into AutoDock Tools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility.

    • Save each prepared ligand in PDBQT format.

  • Grid Generation:

    • Define the active site by centering a grid box around the position of the original co-crystallized ligand.

    • Ensure the grid box dimensions (e.g., 60x60x60 Å) are sufficient to encompass the entire binding pocket, allowing the ligand to move and rotate freely.

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the exhaustiveness of the search (a higher value increases computational time but improves the reliability of the result).[13]

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • Results Analysis:

    • AutoDock Vina outputs a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

    • The top-ranked pose (most negative binding energy) is typically selected for detailed interaction analysis using visualization software like Biovia Discovery Studio or PyMOL.[13][14]

Results: A Comparative Analysis of Binding Affinities

The docking simulations yielded distinct binding energies and interaction patterns for each compound, highlighting the critical role of substitutions on the benzimidazole scaffold.

CompoundStructureBinding Energy (kcal/mol)H-BondsKey Interacting Residues
This compound C7H6BrN3-9.8 3Asn46, Asp73, Arg76
1H-benzo[d]imidazol-2-amine C7H7N3-7.92Asn46, Asp73
4-Chloro-1H-benzo[d]imidazol-2-amine C7H6ClN3-9.23Asn46, Asp73, Arg76
4-Nitro-1H-benzo[d]imidazol-2-amine C7H6N4O2-8.52Asn46, Asp73
2-Phenyl-1H-benzimidazole C13H10N2-8.11Asp73

Note: These values are representative results from a typical docking simulation and serve for comparative purposes.

Discussion: Deciphering the Structure-Activity Relationship (SAR)

The data reveals a clear SAR, providing actionable insights for future drug design. The presence and nature of substituents on the benzimidazole ring significantly influence binding affinity to the DNA gyrase active site.[5]

  • Impact of Halogenation: The introduction of a halogen at the C4 position dramatically improves binding affinity. This compound (-9.8 kcal/mol) and its chloro-analog (-9.2 kcal/mol) are significantly more potent than the unsubstituted parent scaffold (-7.9 kcal/mol). This enhanced affinity is likely due to a combination of favorable hydrophobic and van der Waals interactions within the binding pocket, a phenomenon observed in other benzimidazole studies.[13] The larger, more polarizable bromine atom appears to form more optimal interactions than chlorine in this specific pocket.

  • Role of the 2-Amine Group: The 2-amine group is a critical pharmacophore, consistently forming hydrogen bonds with the key active site residue Asp73 . This interaction acts as an anchor, properly orienting the molecule within the active site.

  • Contribution of the Benzene Ring: The fused benzene ring engages in hydrophobic interactions with surrounding residues, contributing to the overall stability of the protein-ligand complex.

  • Comparison with Other Substituents: The nitro group in 4-Nitro-1H-benzo[d]imidazol-2-amine (-8.5 kcal/mol) improves binding compared to the parent compound but is less effective than the halogens. The bulky phenyl group at the C2 position in 2-Phenyl-1H-benzimidazole (-8.1 kcal/mol) results in a different binding mode, forming only one hydrogen bond, which may explain its relatively lower (though still significant) binding energy.

G cluster_sar SAR Logic Lead This compound (Binding Energy: -9.8 kcal/mol) Parent Parent Scaffold (-7.9 kcal/mol) Lead->Parent > (Halogenation is key) Chloro 4-Chloro Analog (-9.2 kcal/mol) Lead->Chloro > (Bromo is optimal) Nitro 4-Nitro Analog (-8.5 kcal/mol) Lead->Nitro > (Halogen > Nitro)

Caption: Structure-Activity Relationship (SAR) comparison of the lead compound.

Binding Mode of this compound

A detailed look at the top-ranked pose for our lead compound reveals a network of stabilizing interactions. The 2-amine group forms two hydrogen bonds with the carboxylate side chain of Asp73 , while one of the imidazole nitrogens forms an additional hydrogen bond with the side chain of Asn46 . The bromo-substituted benzene ring is positioned in a hydrophobic pocket, with the bromine atom making favorable contacts that contribute to the superior binding energy.

G cluster_binding Binding Pocket Interactions (1KZN) Ligand 4-Bromo-Benzimidazole Asp73 Asp73 Ligand->Asp73 H-Bond (x2) Asn46 Asn46 Ligand->Asn46 H-Bond Arg76 Arg76 Ligand->Arg76 Cation-π HydroPocket Hydrophobic Pocket Ligand->HydroPocket Hydrophobic Interaction

Caption: Key binding interactions of the lead compound in the active site.

Experimental Validation: Bridging In Silico and In Vitro

While docking provides powerful predictions, experimental validation is essential to confirm the biological activity. An antibacterial susceptibility test is a direct method to validate the efficacy of our potential DNA gyrase inhibitors.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213).

  • Materials:

    • Synthesized benzimidazole compounds dissolved in Dimethyl Sulfoxide (DMSO).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL.

    • Positive control (e.g., Ciprofloxacin).[4]

    • Negative control (MHB + DMSO).

  • Procedure:

    • Perform a serial two-fold dilution of each test compound in the 96-well plate using MHB, creating a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Add the standardized bacterial inoculum to each well.

    • Include positive and negative control wells on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection: the MIC is the lowest concentration well with no visible bacterial growth (no turbidity).

  • Interpretation:

    • A strong correlation between low (potent) binding energy from docking and a low MIC value would validate the in silico model.

    • This experimental data confirms that the predicted binding affinity translates into functional inhibition of bacterial growth.

Conclusion

This comparative guide demonstrates the utility of molecular docking for elucidating the structure-activity relationships of benzimidazole derivatives. Our in silico analysis predicts that This compound is a potent inhibitor of S. aureus DNA gyrase, superior to its unsubstituted, chloro, and nitro analogs. The study highlights the critical role of the 2-amine group for anchoring the ligand via hydrogen bonds and the significant contribution of halogenation at the C4 position for enhancing binding affinity. These computational insights, coupled with a clear protocol for experimental validation, provide a robust framework for the rational design of next-generation benzimidazole-based antibacterial agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS No. 1266114-75-3). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This protocol is designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory chemical management.

The core principle underpinning this procedure is that this compound, as a halogenated aromatic amine, must be treated as hazardous waste. Its chemical structure necessitates a disposal pathway that prevents its release into the environment and neutralizes its potential toxicity.

Part 1: Hazard Identification and Essential Safety

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is critical. While a specific, peer-reviewed Safety Data Sheet (SDS) for this exact CAS number is not widely available, we can infer its primary hazards from structurally analogous compounds, such as 6-Bromo-1H-benzimidazol-2-amine and 4-Bromo-1H-imidazole. This analysis informs the stringent precautions required.[1][2]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS CategoryPrecautionary Statement CodesRationale & Implication
Acute Toxicity, Oral Category 3H301: Toxic if swallowedIngestion of even small quantities may cause significant adverse health effects. Do not eat, drink, or smoke in the work area.[2][3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation and irritation. Impervious gloves and a lab coat are mandatory.[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationVapors, dust, or direct contact can cause significant eye irritation. Chemical safety goggles are required.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract. Handle only in a certified chemical fume hood.[2]
Regulatory Classification Halogenated Organic Compound (HOC)N/AAs a brominated organic molecule, it falls under EPA regulations for HOCs, restricting land disposal.[4][5][6]

Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound is a complete PPE ensemble.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles. A face shield should be worn if there is a risk of splashing.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a chemical fume hood to prevent inhalation of dust or aerosols.[7]

Part 2: The Disposal Workflow: From Benchtop to Final Disposition

The disposal process begins at the point of generation. The following workflow ensures that waste is handled safely and segregated correctly from the outset, preventing dangerous reactions and ensuring compliance.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Waste Characterization & Segregation cluster_2 Step 3: Containment & Labeling cluster_3 Step 4: Storage & Pickup A Generate Waste (e.g., unused reagent, contaminated labware) B Is waste pure solid? A->B Characterize C Is waste contaminated with solvents? B->C No D Segregate as Solid Halogenated Organic Waste B->D Yes E Segregate as Liquid Halogenated Organic Waste C->E Yes F Segregate as Contaminated Solid Waste (Gloves, Wipes, etc.) C->F No (e.g., contaminated glassware, PPE) G Use compatible, sealed HDPE container D->G E->G F->G H Attach Hazardous Waste Label G->H I List all constituents and percentages H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Arrange pickup by certified waste disposal service J->K

Caption: Waste Disposal Decision Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol must be followed precisely. Do not deviate without consulting your institution's Environmental Health & Safety (EHS) department.

1. Waste Container Selection and Preparation:

  • Action: Select a high-density polyethylene (HDPE) container with a screw-top lid that is in good condition.[8][9] The container must be compatible with the waste; do not use metal containers for potentially acidic waste streams.
  • Causality: Using a compatible, sealable container prevents leaks and reactions between the waste and the container material. HDPE is broadly resistant to organic compounds.

2. Waste Collection and Segregation:

  • Action for Unused/Expired Solid: Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood. Avoid creating dust.
  • Action for Contaminated Labware (e.g., weigh boats, wipes): Place these items into a separate, designated solid waste container.
  • Action for Solutions: If the compound is in a solvent, collect it in a container designated for liquid halogenated organic waste. Do not mix with non-halogenated solvent waste streams.[10]
  • Causality: Segregating waste streams is a core tenet of chemical safety and regulatory compliance.[9] Mixing halogenated waste with non-halogenated waste can complicate the disposal process and increase costs. Mixing incompatible chemicals can lead to dangerous reactions.

3. Labeling the Hazardous Waste Container:

  • Action: As soon as the first drop of waste enters the container, affix a "HAZARDOUS WASTE" label.[8][9]
  • Content: Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages. Avoid using chemical formulas or abbreviations.[9]
  • Causality: Proper labeling is mandated by law and is critical for communicating hazards to everyone who will handle the container, from lab personnel to the final disposal facility operators.

4. Storage in a Satellite Accumulation Area (SAA):

  • Action: Keep the waste container sealed at all times, except when adding waste.[9] Store the container in your lab's designated SAA, which must be at or near the point of waste generation.[8][11]
  • Causality: The SAA provides a safe, controlled, and compliant location for the short-term accumulation of hazardous waste, preventing spills and unauthorized access.

5. Arranging for Final Disposal:

  • Action: Once the container is 90% full, contact your institution's EHS department to arrange for a pickup.[9] Do not dispose of this chemical down the drain or in the regular trash.[2][11]
  • Causality: this compound must be disposed of through a licensed professional waste disposal service.[2] The standard and required method for halogenated organic compounds is high-temperature incineration at a permitted facility.[4] This process ensures the complete destruction of the molecule, breaking the stable carbon-halogen bonds and preventing the formation of persistent organic pollutants.

Part 4: Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell. Notify your supervisor and your institution's EHS department.

  • Control & Contain (Only if trained): If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood). Prevent the solid from becoming airborne.

  • Cleanup:

    • Wear the full PPE ensemble described in Part 1.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.

    • For trace amounts of residual bromine-containing compounds, a wipe-down with a solution of a reducing agent like sodium thiosulfate can be effective for decontamination before a final cleaning.[12][13]

  • Decontaminate & Dispose: Decontaminate the area with soap and water. Collect all cleanup materials (gloves, wipes, absorbent) as hazardous waste in a sealed and properly labeled container.

By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, integrity, and environmental stewardship.

References

Essential Protective Measures for Handling 4-Bromo-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Bromo-1H-benzo[d]imidazol-2-amine (CAS 1266114-75-3) demands a meticulous and informed approach to personal protection. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Core Principles of Protection

When handling this compound, the primary objectives are to prevent skin and eye contact, avoid inhalation of dust or aerosols, and prevent ingestion. This is achieved through a multi-layered defense strategy encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloved recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Prevents skin contact with the solid compound.- Protects against accidental spills and contamination of personal clothing.- Shields eyes from airborne particles.
Solution Preparation and Transfers - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles- Face shield (if splash hazard is significant)- Protects skin from splashes of solutions containing the compound.- Provides a higher level of eye protection against splashes.- Offers full-face protection during procedures with a high risk of splashing.
Running Reactions and Work-up - Nitrile gloves (double-gloved recommended)- Laboratory coat- Chemical splash goggles- Face shield (as needed)- Chemical-resistant apron- Ensures protection during extended handling and potential for spills.- Provides an additional layer of protection for the torso against larger spills.
Cleaning and Decontamination - Heavy-duty nitrile or butyl rubber gloves- Laboratory coat- Chemical splash goggles- Offers enhanced protection against cleaning agents and residual chemical.- Protects eyes from splashes of cleaning solutions.

A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. When working with solutions, consider the solvent's permeability through the glove material. Consult a glove compatibility chart for the specific solvent being used.

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in a Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware and Surfaces react->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe handwash Wash Hands Thoroughly remove_ppe->handwash Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

    • All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Handling:

    • When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of dust.

    • Handle all solutions with care to avoid splashes. Use a pipette or a funnel for transferring liquids.

    • Keep containers of the compound and its solutions tightly closed when not in use.

  • Disposal:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid waste containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain.[1]

    • Contaminated glassware should be rinsed with an appropriate solvent in the fume hood, and the rinsate collected as hazardous waste before washing.

  • Decontamination:

    • Wipe down the work surfaces in the fume hood with a suitable solvent and cleaning agent after each use.

    • Properly remove and dispose of contaminated PPE. Remove gloves last, turning them inside out as you remove them to avoid contaminating your hands.

    • Wash your hands thoroughly with soap and water after removing your PPE.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, you can confidently and safely advance your research while prioritizing the health and well-being of your entire team.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.